molecular formula C126H198N38O31S2 B013166 GRP (porcine) CAS No. 74815-57-9

GRP (porcine)

Cat. No.: B013166
CAS No.: 74815-57-9
M. Wt: 2805.3 g/mol
InChI Key: GLCDCQPXUJKYKQ-GZDVRPNBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GRP (porcine), or Gastrin-Releasing Peptide, is a 27-amino acid neuropeptide that is the mammalian homolog of bombesin. It acts as a high-affinity endogenous agonist for the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor. This interaction triggers intracellular signaling pathways, primarily the hydrolysis of phosphoinositides leading to the release of intracellular calcium.

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H198N38O31S2/c1-62(2)44-83(155-121(191)102(67(11)12)162-123(193)103(71(16)166)158-98(173)56-138-94(169)54-137-95(170)55-140-120(190)100(65(7)8)160-116(186)90(59-165)157-122(192)101(66(9)10)161-118(188)92-31-24-40-163(92)124(194)68(13)128)110(180)144-69(14)105(175)149-81(28-21-22-38-127)108(178)150-82(37-43-197-18)109(179)156-89(46-72-32-34-76(167)35-33-72)125(195)164-41-25-30-91(164)117(187)151-80(29-23-39-135-126(131)132)107(177)139-57-96(171)147-88(50-93(129)168)115(185)154-87(49-75-53-134-61-143-75)114(184)153-85(47-73-51-136-78-27-20-19-26-77(73)78)111(181)145-70(15)106(176)159-99(64(5)6)119(189)141-58-97(172)146-86(48-74-52-133-60-142-74)113(183)152-84(45-63(3)4)112(182)148-79(104(130)174)36-42-196-17/h19-20,26-27,32-35,51-53,60-71,79-92,99-103,136,165-167H,21-25,28-31,36-50,54-59,127-128H2,1-18H3,(H2,129,168)(H2,130,174)(H,133,142)(H,134,143)(H,137,170)(H,138,169)(H,139,177)(H,140,190)(H,141,189)(H,144,180)(H,145,181)(H,146,172)(H,147,171)(H,148,182)(H,149,175)(H,150,178)(H,151,187)(H,152,183)(H,153,184)(H,154,185)(H,155,191)(H,156,179)(H,157,192)(H,158,173)(H,159,176)(H,160,186)(H,161,188)(H,162,193)(H4,131,132,135)/t68-,69-,70-,71+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCDCQPXUJKYKQ-GZDVRPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H198N38O31S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2805.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74815-57-9
Record name Gastrin-releasing peptide (pig)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074815579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Discovery and Sequencing of Porcine Gastrin-Releasing Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, sequencing, and signaling pathways of porcine Gastrin-Releasing Peptide (GRP). The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in neuropeptide research and drug development.

Introduction

Gastrin-Releasing Peptide (GRP) is a neuropeptide that was first isolated from the porcine stomach.[1] It is a 27-amino acid peptide and is the mammalian analog of the amphibian peptide, bombesin.[1] Porcine GRP plays a significant role in various physiological processes, including the regulation of gastrointestinal hormone release, smooth muscle contraction, and cell proliferation.[2] This guide details the scientific journey of its discovery, the methodologies employed for its characterization, and the intricate signaling cascades it triggers.

Physicochemical Properties of Porcine GRP

The fundamental characteristics of porcine GRP are summarized in the table below. This data is crucial for its identification and for designing experiments involving this peptide.

PropertyValue
Amino Acid Sequence APVSVGGGTVLAKMYPRGNHWAVGHLM-NH2
Molecular Weight 2805.31 Da
CAS Number 74815-57-9

Experimental Protocols: Isolation and Sequencing

The isolation and sequencing of porcine GRP from its native source involves a multi-step process requiring meticulous experimental execution. The following protocols are a composite of established methodologies in peptide chemistry.

Tissue Extraction

The initial step involves the extraction of peptides from porcine gastric or pancreatic tissue.

  • Tissue Homogenization: Fresh or frozen porcine stomach or pancreas tissue is homogenized in an acidic extraction buffer (e.g., 0.2 M HCl) to inactivate endogenous proteases and facilitate peptide solubilization.

  • Centrifugation: The homogenate is then subjected to high-speed centrifugation to pellet cellular debris. The supernatant, containing the crude peptide extract, is collected for further purification.

Purification of Porcine GRP

A multi-step chromatographic approach is employed to purify GRP from the complex mixture of the tissue extract.

  • Principle: This technique separates molecules based on their net charge at a specific pH.

  • Protocol:

    • Column: A cation-exchange column (e.g., CM-cellulose) is equilibrated with a low ionic strength buffer at a pH where GRP has a net positive charge.

    • Sample Loading: The crude peptide extract is loaded onto the column.

    • Elution: A salt gradient (e.g., 0 to 0.3 M NaCl) is applied to the column. Peptides with a lower net positive charge will elute first, followed by those with a higher charge. Fractions are collected and assayed for GRP activity.

    • Desalting: GRP-containing fractions are desalted using gel filtration chromatography (e.g., Sephadex G-25).

  • Principle: HPLC provides high-resolution separation of peptides based on their hydrophobicity.

  • Protocol:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A two-solvent system is employed:

    • Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the peptides. GRP will elute at a specific acetonitrile concentration.

    • Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm. Fractions corresponding to the GRP peak are collected.

Amino Acid Analysis and Sequencing
  • Principle: This analysis determines the relative abundance of each amino acid in the purified peptide.

  • Protocol:

    • Hydrolysis: The purified peptide is hydrolyzed into its constituent amino acids by incubation in 6N HCl at 110°C for 24 hours.

    • Analysis: The amino acid composition of the hydrolysate is determined using an amino acid analyzer, which separates and quantifies the individual amino acids.

  • Principle: Edman degradation is a method of sequencing amino acids in a peptide from the N-terminus.

  • Protocol:

    • Coupling: The N-terminal amino acid is reacted with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.

    • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid), forming a thiazolinone derivative.

    • Conversion: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

    • Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

    • Repetition: The shortened peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence. This process is repeated until the entire peptide is sequenced.[1][2][3]

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and signaling pathways associated with porcine GRP.

Experimental Workflow for Porcine GRP Discovery

GRP_Discovery_Workflow cluster_extraction Tissue Extraction cluster_purification Purification cluster_sequencing Characterization tissue Porcine Stomach/Pancreas Tissue homogenization Homogenization in Acid tissue->homogenization centrifugation Centrifugation homogenization->centrifugation crude_extract Crude Peptide Extract centrifugation->crude_extract ion_exchange Ion-Exchange Chromatography crude_extract->ion_exchange desalting Desalting ion_exchange->desalting hplc Reverse-Phase HPLC desalting->hplc purified_grp Purified GRP hplc->purified_grp aa_analysis Amino Acid Analysis purified_grp->aa_analysis edman Edman Degradation Sequencing purified_grp->edman sequence Amino Acid Sequence edman->sequence

Figure 1: Experimental workflow for the discovery and sequencing of porcine GRP.
GRP Signaling Pathways

Porcine GRP exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily the GRP receptor (GRPR), which is a BB2 type receptor. This interaction activates multiple downstream signaling cascades.

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRP GRP GRPR GRPR (BB2) GRP->GRPR Gq Gαq GRPR->Gq G1213 Gα12/13 GRPR->G1213 PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA activates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK_pathway Raf -> MEK -> ERK PKC->MAPK_pathway ROCK ROCK RhoA->ROCK Transcription Gene Transcription (Proliferation, Migration) ROCK->Transcription MAPK_pathway->Transcription

Figure 2: GRP signaling through Gαq and Gα12/13 pathways.

The binding of GRP to its receptor activates the heterotrimeric G proteins Gαq and Gα12/13.

  • Gαq Pathway: Activated Gαq stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). PKC activation leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade (Raf-MEK-ERK), ultimately influencing gene transcription related to cell proliferation.

  • Gα12/13 Pathway: The Gα12/13 subunits activate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[4] Activated RhoA then stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton, influencing cell migration and other cellular processes.[5]

Conclusion

The discovery and sequencing of porcine GRP have been pivotal in advancing our understanding of neuropeptide function in mammals. The detailed methodologies and signaling pathways outlined in this guide provide a foundational resource for researchers in the field. Further investigation into the complex interplay of GRP signaling and its physiological consequences will continue to be a vital area of research, with potential implications for the development of novel therapeutics targeting a range of diseases, including cancer and gastrointestinal disorders.

References

Physiological Functions of Gastrin-Releasing Peptide in Swine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Gastrin-Releasing Peptide (GRP), a mammalian neuropeptide first isolated from the porcine stomach, plays a significant role in regulating a multitude of physiological processes in swine.[1][2] As a member of the bombesin-like peptide family, GRP exerts its effects by binding to its specific G protein-coupled receptor, the Gastrin-Releasing Peptide Receptor (GRPR).[1][3][4] This technical guide provides a comprehensive overview of the physiological functions of GRP in swine, with a focus on its roles in the gastrointestinal, pancreatic, and reproductive systems. The guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways and workflows to support further research and development in this field.

Distribution of GRP and GRPR in Porcine Tissues

The physiological effects of GRP are dictated by the anatomical distribution of its receptor, GRPR. Studies in swine have identified widespread expression of GRPR mRNA and protein in both the central nervous system (CNS) and peripheral tissues.

  • Central Nervous System & Pituitary: GRPR mRNA has been detected in the cerebellum, hypophysis, spinal cord, and hypothalamus.[1][3]

  • Peripheral Tissues: Significant expression of GRPR mRNA is found in the pancreas, esophagus, ovary, testis, spleen, thymus, and jejunum lymph nodes.[1] Immunohistochemical analysis confirms the presence of the GRPR protein in the pancreas, esophagus, testis, ovary, spleen, pituitary gland, and adrenal gland.[1]

  • GRP Localization: In the pancreas, GRP has been localized to varicose nerve fibers in close association with exocrine tissue and, to a lesser extent, penetrating pancreatic islets.[5][6] GRP-containing nerve fibers are also present in the mucosal, submucosal, and myenteric layers of the stomach antrum.[7]

Core Physiological Functions

GRP is a potent regulator of both the exocrine and endocrine functions of the porcine pancreas, with its release being stimulated by vagal nerve activity.[5][8]

Exocrine Secretion: In the isolated perfused porcine pancreas, GRP dose-dependently stimulates the secretion of pancreatic fluid, bicarbonate, and proteins (enzymes).[8] This action is partially mediated by acetylcholine, as the muscarinic antagonist atropine (B194438) can diminish the protein secretion response.[8] The effect of GRP on pancreaticobiliary bicarbonate secretion appears to be mediated primarily through the release of secretin.[9]

Endocrine Secretion: GRP also modulates the release of pancreatic hormones. It dose-dependently stimulates the secretion of insulin (B600854) and pancreatic polypeptide while inhibiting the secretion of somatostatin.[10] The stimulatory effect on insulin secretion is enhanced at higher glucose concentrations, indicating a glucose-dependent mechanism.[10] Glucagon secretion, however, appears to be unaffected by GRP.[10]

Gastrin Release and Acid Secretion: One of the most well-documented functions of GRP is the stimulation of gastrin release from G-cells in the stomach.[11][12] This process is a key component of the vagal control of gastrin secretion; electrical stimulation of the vagus nerves in an isolated perfused pig antrum results in the concomitant release of GRP and gastrin.[7] The subsequent increase in circulating gastrin leads to the secretion of gastric acid.[13]

Gastrointestinal Motility: GRP influences the mechanical functions of the gastrointestinal tract.

  • Gallbladder: GRP stimulates the contraction of gallbladder smooth muscle strips in a concentration-dependent manner, suggesting the presence of GRP-preferring receptors.[14]

  • Intestinal Motility: While much of the research on GRP's role in intestinal transit has been conducted in other species, it is suggested to be a physiological regulator of gastric emptying and small bowel transit.[15] In rats, GRP is released from myenteric neurons and acts via BB2 (GRPR) receptors to augment the descending phase of the peristaltic reflex.[16]

Emerging evidence points to a role for the GRP/GRPR system in the porcine reproductive system. In vitro studies using cultured Leydig cells from boars have shown that GRP promotes the secretion of testosterone.[1] Furthermore, GRP stimulation leads to an increase in the expression of its own receptor (GRPR) at both the mRNA and protein levels in these cells, suggesting a potential positive feedback mechanism.[1]

GRP Signaling Pathway

GRP exerts its cellular effects by binding to the GRPR, a G protein-coupled receptor.[1] In mammals, this binding activates various signal transduction pathways, including the phospholipase C (PLC) pathway, which is a primary mechanism.[11] Activation of GRPR can also involve other pathways such as those mediated by cAMP, MAPK, PI3K, and Akt.[17]

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GRPR GRPR G_protein Gq/11 GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves GRP GRP GRP->GRPR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Response Physiological Response (e.g., Hormone Secretion, Muscle Contraction) Ca_release->Physiological_Response PKC->Physiological_Response

Caption: GRP binding to GRPR activates the PLC signaling cascade.

Quantitative Data Summary

The following tables summarize the quantitative effects of GRP on various physiological parameters in swine, as reported in the cited literature.

Table 1: Effect of GRP on Exocrine Secretion from Isolated Perfused Porcine Pancreas

GRP Concentration Parameter Fold Increase Over Control Reference
1.0 nmol/L Protein Secretion 37-fold [8]
1.0 nmol/L Fluid Secretion 13-fold [8]
1.0 nmol/L Bicarbonate Secretion 12-fold [8]

Data derived from in vitro experiments using an isolated perfused porcine pancreas model.

Table 2: Effect of GRP on Endocrine Secretion from Isolated Perfused Porcine Pancreas

GRP Concentration Hormone Effect Perfusate Glucose Dependence Reference
0.01 - 10 nmol/L Insulin Stimulated (Dose-dependent) Effect enhanced with increasing glucose [10]
0.01 - 10 nmol/L Pancreatic Polypeptide Stimulated (Dose-dependent) Independent of glucose levels [10]
0.01 - 10 nmol/L Somatostatin Inhibited (Dose-dependent) Independent of glucose levels [10]
0.01 - 10 nmol/L Glucagon No effect - [10]

Data derived from in vitro experiments using an isolated perfused porcine pancreas model at various glucose concentrations.

Table 3: Effect of GRP on Porcine Gallbladder Muscle Contraction

Peptide ED₅₀ (Concentration for 50% Max Effect) Reference
Gastrin-Releasing Peptide (GRP) 2.9 nM [14]
Neuromedin B 0.1 µM [14]

Data derived from in vitro experiments on porcine muscularis strips.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to study GRP function in swine.

This ex vivo model allows for the direct study of pancreatic secretions without systemic influences.

  • Animal Preparation: A pig is anesthetized, and the pancreas, along with the spleen and segments of the duodenum, is surgically isolated.

  • Perfusion Setup: The celiac artery and portal vein are cannulated. The pancreas is transferred to a perfusion chamber and perfused with a Krebs-Ringer bicarbonate buffer solution containing dextran, albumin, and glucose, oxygenated with 95% O₂ / 5% CO₂.

  • GRP Administration: Synthetic porcine GRP is infused at various concentrations (e.g., 0.01, 0.1, 1.0, and 10 nmol/L) into the arterial line of the perfusion system.[8][10]

  • Sample Collection: Pancreatic juice is collected from a catheter inserted into the pancreatic duct. Venous effluent is collected from the portal vein cannula to measure hormone release.

  • Analysis:

    • Exocrine Secretions: Fluid volume is measured, bicarbonate concentration is determined by titration, and protein concentration is measured using spectrophotometric assays.[8]

    • Endocrine Secretions: Hormone levels (insulin, glucagon, somatostatin, etc.) in the venous effluent are quantified using specific radioimmunoassays (RIAs).[5][10]

This in vitro model is used to investigate the direct effects of GRP on testicular cells.

  • Cell Isolation: Leydig cells are isolated from the testes of mature boars using enzymatic digestion (e.g., collagenase) followed by density gradient centrifugation (e.g., Percoll).

  • Cell Culture: Isolated Leydig cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with serum and antibiotics. Purity is confirmed using techniques like 3β-HSD cytochemical staining.[1]

  • GRP Stimulation: After a period of stabilization, the cultured cells are treated with varying concentrations of GRP (e.g., 0.01 to 1000 nM) for a specified duration.[1]

  • Sample Collection: The culture supernatant is collected for hormone analysis, and the cells are harvested for RNA or protein extraction.

  • Analysis:

    • Testosterone Secretion: Testosterone levels in the culture supernatant are measured by ELISA or RIA.[3]

    • Gene Expression: GRPR mRNA levels in the harvested cells are quantified using relative real-time PCR (RT-PCR).[1][3]

    • Protein Expression: GRPR protein levels are assessed using techniques like Western blotting or immunohistochemistry (IHC).[1][3]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A1 Animal Acclimation & Anesthesia A2 Surgical Isolation of Target Tissue (e.g., Pancreas) A1->A2 A3 Cannulation of relevant vessels/ducts A2->A3 B1 Establish Baseline (Buffer Perfusion) A3->B1 B2 GRP Infusion (Dose-Response Protocol) B1->B2 B3 Collection of Samples (Pancreatic Juice, Venous Effluent) B2->B3 C1 Quantify Secretions (Volume, Bicarbonate, Protein) B3->C1 C2 Hormone Measurement (Radioimmunoassay) B3->C2 C3 Data Analysis & Interpretation C1->C3 C2->C3

Caption: Workflow for an isolated perfused pancreas experiment.

Conclusion

In swine, Gastrin-Releasing Peptide is a critical neuropeptide that functions as a key regulator of gastro-entero-pancreatic physiology. Its potent effects on pancreatic exocrine and endocrine secretions, its integral role in the vagal control of gastrin release, and its influence on gastrointestinal motility underscore its importance in digestive health and nutrient metabolism. Furthermore, the identification of a GRP/GRPR system in the porcine reproductive tract opens new avenues for research into its non-digestive functions. The detailed data and protocols presented in this guide provide a foundation for drug development professionals and researchers aiming to modulate these pathways for therapeutic or production-enhancing purposes in the swine industry.

References

porcine GRP localization in central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Localization of Porcine Gastrin-Releasing Peptide (GRP) in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin-Releasing Peptide (GRP) is a neuropeptide first isolated from the porcine stomach that has since been identified as a significant signaling molecule within the central nervous system (CNS) of various mammals.[1][2] As a member of the bombesin-like peptide family, GRP exerts its biological effects through the GRP receptor (GRPR), a G protein-coupled receptor (GPCR).[3] Emerging evidence highlights the crucial role of GRP/GRPR signaling in modulating a wide array of neurological functions, including memory, emotional responses, circadian rhythms, and itch sensation.[2][4]

The domestic pig (Sus scrofa domesticus) serves as an increasingly important large animal model in neuroscience and translational research due to its anatomical and physiological similarities to humans. A thorough understanding of the distribution and localization of neuropeptide systems like GRP in the porcine CNS is fundamental for the validation of this model in preclinical studies and for the development of novel therapeutics targeting the GRP system.

This technical guide provides a comprehensive overview of the current knowledge on the localization of the GRP system in the porcine CNS. It consolidates available data on receptor distribution, details relevant experimental methodologies, and presents key signaling pathways and workflows.

Data on GRP System Localization in Porcine CNS

The available scientific literature on the precise quantitative distribution of GRP and its receptor (GRPR) within the porcine CNS is limited. Most of the current understanding is derived from qualitative assessments of receptor mRNA expression.

Qualitative Distribution of GRP Receptor (GRPR) mRNA

Studies utilizing reverse transcription-polymerase chain reaction (RT-PCR) have successfully identified the expression of GRPR mRNA in several key regions of the porcine central nervous system. These findings confirm the presence of the necessary molecular machinery for GRP signaling in these areas.

Table 1: Summary of GRP Receptor (GRPR) mRNA Localization in the Porcine CNS

CNS RegionPresence of GRPR mRNAMethodReference
HypothalamusDetectedRT-PCR[3]
CerebellumDetectedRT-PCR[3]
Spinal CordDetectedRT-PCR[3]
Hypophysis (Pituitary Gland)DetectedRT-PCR[3]

Note: As of the latest literature review, quantitative data (e.g., protein concentration in fmol/mg or receptor density maps) for GRP or GRPR in the porcine CNS are not available. The data presented is qualitative, indicating the presence of mRNA transcripts.

GRP Signaling Pathway in the CNS

GRP binding to its receptor, GRPR, initiates a cascade of intracellular events. The GRPR is primarily coupled to the Gαq subunit of the heterotrimeric G protein.[2] This activation triggers the stimulation of downstream signaling pathways critical for neuronal function.

  • Receptor Binding: GRP binds to the extracellular domain of the GRPR.

  • Gq Protein Activation: The activated GRPR catalyzes the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca²⁺]i).

    • DAG and elevated [Ca²⁺]i cooperatively activate Protein Kinase C (PKC).

  • MAPK/ERK Pathway Activation: The GRP/GRPR signaling cascade also leads to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for regulating gene expression and synaptic plasticity.

GRP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GRP GRP GRPR GRPR (Gq-coupled) GRP->GRPR Binds Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates MAPK ERK/MAPK Pathway PKC->MAPK Activates Response Cellular Responses (Gene Expression, Synaptic Plasticity) MAPK->Response Leads to IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol Perfusion Perfusion & Fixation (4% PFA) Cryoprotection Cryoprotection (30% Sucrose) Perfusion->Cryoprotection Sectioning Sectioning (40 µm sections) Cryoprotection->Sectioning Blocking Blocking Step (2 hours) Sectioning->Blocking PrimaryAb Primary Antibody Incubation (anti-GRP, 48h at 4°C) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorescent, 2h at RT) PrimaryAb->SecondaryAb Mounting Washing & Mounting SecondaryAb->Mounting Visualization Confocal Microscopy & Image Analysis Mounting->Visualization

References

The Complex Interplay of Porcine Gastrin-Releasing Peptide with Gastrointestinal Hormones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin-Releasing Peptide (GRP), a mammalian analogue of bombesin, is a significant neuromodulator in the gastrointestinal (GI) tract. In porcine models, which are highly relevant to human physiology, GRP plays a pivotal role in regulating gastric acid secretion, pancreatic enzyme release, and gut motility. These actions are not direct but are intricately mediated through a complex network of interactions with other key GI hormones. This technical guide provides an in-depth exploration of the interplay between porcine GRP and other crucial gastrointestinal hormones, including gastrin, somatostatin (B550006), cholecystokinin (B1591339) (CCK), secretin, and vasoactive intestinal peptide (VIP). This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the underlying physiological pathways to aid in research and drug development endeavors.

I. Porcine GRP and Gastrin Interaction

The interaction between GRP and gastrin is one of the most well-established pathways in gastric physiology. GRP, released from enteric neurons in the gastric antrum, is a primary physiological stimulant of gastrin secretion from G-cells.

Quantitative Data on GRP-Stimulated Gastrin Release
Experimental ModelGRP Concentration/DoseResulting Change in Gastrin SecretionReference
Isolated Perfused Pig Antrum10⁻¹¹ - 10⁻¹⁰ mol/L (Intra-arterial)Up to five-fold, dose-dependent increase[1][2]
Conscious Dogs (as a porcine GRP study model)0.01, 0.1, and 0.5 µ g/kg-hr (Intravenous)Dose-related increase in plasma gastrin[3]
Signaling Pathway: GRP-Mediated Gastrin Release

GRP binds to its specific receptor (GRPR) on antral G-cells, initiating a signaling cascade that leads to the release of gastrin. This process is independent of cholinergic pathways, as it is resistant to atropine.

GRP_Gastrin_Pathway GRP GRP GRPR GRP Receptor (on G-Cell) GRP->GRPR Binds to G_Cell G-Cell GRPR->G_Cell Activates Gastrin Gastrin Release G_Cell->Gastrin Stimulates

GRP stimulation of gastrin release from G-cells.
Experimental Protocol: Isolated Perfused Porcine Antrum

This ex vivo model allows for the direct investigation of the effects of substances on gastrin release without systemic influences.

1. Animal Preparation:

  • A healthy young pig (e.g., Danish Landrace, 20-25 kg) is fasted overnight with free access to water.

  • Anesthesia is induced and maintained throughout the surgical procedure.

2. Surgical Procedure:

  • A midline laparotomy is performed to expose the abdominal organs.

  • The stomach is identified, and the antrum is carefully isolated, preserving its vascular supply (right gastric artery and gastroepiploic artery) and vagal nerve innervation.

  • The antrum is separated from the fundus and duodenum.

  • Cannulas are inserted into the right gastric artery for arterial perfusion and the gastroepiploic vein for venous effluent collection.

3. Perfusion:

  • The isolated antrum is transferred to a perfusion chamber maintained at 37°C.

  • The perfusion medium is a Krebs-Ringer bicarbonate buffer containing dextran, glucose, and a mixture of amino acids, gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.

  • The perfusion is carried out at a constant flow rate.

4. Experimental Design:

  • After a stabilization period, GRP is infused intra-arterially at various concentrations.

  • Venous effluent is collected at regular intervals before, during, and after GRP infusion.

  • Samples are immediately chilled and centrifuged to separate the plasma, which is then stored at -20°C until analysis.

5. Hormone Analysis:

  • Gastrin concentrations in the venous effluent are measured by a specific radioimmunoassay (RIA).

II. Porcine GRP and Somatostatin Interaction

Somatostatin, produced by D-cells in the stomach and pancreas, generally acts as an inhibitor of gastrointestinal hormone secretion. The interaction between GRP and somatostatin is complex, with GRP having both direct and indirect effects on somatostatin release.

Quantitative Data on GRP and Somatostatin Interaction
Experimental ModelGRP Concentration/DoseResulting Change in Somatostatin SecretionReference
Isolated Perfused Porcine Non-antral Stomach10⁻⁸ M (Intra-arterial)Inhibition of somatostatin secretion[4]
Isolated Perfused Porcine Ileum10⁻⁸ M Neuromedin C (GRP analogue)Stimulation of somatostatin secretion[5][6]
Signaling Pathway: GRP's Dual Role in Somatostatin Regulation

In the non-antral stomach, GRP inhibits somatostatin release, thereby disinhibiting acid secretion. Conversely, in the ileum, GRP stimulates somatostatin release. This highlights the region-specific effects of GRP.

GRP_Somatostatin_Pathway cluster_stomach Non-antral Stomach cluster_ileum Ileum GRP_stomach GRP D_Cell_stomach D-Cell GRP_stomach->D_Cell_stomach Inhibits Somatostatin_stomach Somatostatin Release D_Cell_stomach->Somatostatin_stomach Reduces GRP_ileum GRP D_Cell_ileum D-Cell GRP_ileum->D_Cell_ileum Stimulates Somatostatin_ileum Somatostatin Release D_Cell_ileum->Somatostatin_ileum Increases

Region-specific effects of GRP on somatostatin release.
Experimental Protocol: In Vivo GRP Administration and Blood Sampling in Anesthetized Pigs

This in vivo model allows for the study of hormonal interactions in a more physiologically complete system.

1. Animal Preparation:

  • Pigs are fasted overnight and anesthetized.

  • A tracheostomy is performed to ensure a patent airway.

  • Catheters are placed in a femoral artery for blood pressure monitoring and blood sampling, and in a femoral vein for infusions.

2. Surgical Procedure for Regional Blood Sampling:

  • To measure hormone release from specific organs, catheters can be placed in the portal vein (for pancreatic and intestinal hormones) and a gastric vein. This is a more complex procedure requiring a laparotomy.

3. Experimental Design:

  • Following a basal period for stabilization, a continuous intravenous infusion of GRP is administered at a specific dose.

  • Blood samples are collected at predetermined intervals before, during, and after the GRP infusion.

  • Blood is collected into chilled tubes containing aprotinin (B3435010) and EDTA to prevent peptide degradation.

4. Sample Processing and Hormone Analysis:

  • Plasma is separated by centrifugation and stored at -80°C.

  • Somatostatin concentrations are determined by a specific radioimmunoassay.

III. Porcine GRP and Cholecystokinin (CCK) Interaction

GRP is a potent stimulator of CCK release from I-cells in the small intestine. CCK plays a crucial role in pancreatic enzyme secretion and gallbladder contraction.

Quantitative Data on GRP-Stimulated CCK Release
Experimental ModelGRP DoseResulting Change in CCK SecretionReference
Anesthetized Pig1000 pmol/kg-h (Intravenous)Portal plasma CCK increased from 1.2 to 38.4 pmol/l[7]
Conscious Dogs (as a porcine GRP study model)0.01, 0.1, and 0.5 µ g/kg-hr (Intravenous)Dose-related increase in plasma CCK[3]
Signaling Pathway: GRP-Induced CCK Secretion

GRP, acting via its receptors on enteric neurons or directly on I-cells, triggers the release of CCK.

GRP_CCK_Pathway GRP GRP I_Cell I-Cell (in Small Intestine) GRP->I_Cell Stimulates CCK CCK Release I_Cell->CCK Increases GRP_Secretin_Pathway GRP GRP S_Cell S-Cell (in Small Intestine) GRP->S_Cell Stimulates Secretin Secretin Release S_Cell->Secretin Increases Pancreas_BileDucts Pancreas & Bile Ducts Secretin->Pancreas_BileDucts Acts on Bicarbonate Bicarbonate Secretion Pancreas_BileDucts->Bicarbonate Stimulates GRP_VIP_Workflow Start Isolate & Perfuse Porcine Ileum Infuse_GRP Infuse GRP (various concentrations) Start->Infuse_GRP Collect_Effluent Collect Venous Effluent Infuse_GRP->Collect_Effluent RIA_VIP Measure VIP by RIA Collect_Effluent->RIA_VIP RIA_Somatostatin Measure Somatostatin by RIA Collect_Effluent->RIA_Somatostatin Analyze Analyze Data RIA_VIP->Analyze RIA_Somatostatin->Analyze

References

Gastrin-Releasing Peptide (GRP) Signaling in Porcine Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin-releasing peptide (GRP) is a regulatory peptide hormone and neurotransmitter with a significant role in various physiological processes within the gastrointestinal system and central nervous system. In porcine models, which are increasingly utilized in biomedical research due to their anatomical and physiological similarities to humans, the GRP signaling pathway is a key area of investigation for understanding digestive physiology, reproductive processes, and potential therapeutic interventions. This technical guide provides a comprehensive overview of the GRP signaling pathway in porcine models, focusing on its core components, quantitative data from key studies, and detailed experimental protocols.

The Gastrin-Releasing Peptide Receptor (GRPR) in Swine

The biological effects of GRP are mediated through its high-affinity receptor, the gastrin-releasing peptide receptor (GRPR), a member of the G-protein coupled receptor (GPCR) superfamily. In pigs, the GRPR has been cloned and characterized, revealing a high degree of homology with its human counterpart.

Tissue Distribution of GRPR in Porcine Models

The expression of GRPR has been identified in a wide range of porcine tissues, indicating its diverse physiological roles.[1] Relative mRNA expression levels and immunohistochemical localization have been documented in various studies.

Table 1: Distribution of Gastrin-Releasing Peptide Receptor (GRPR) in Porcine Tissues

Tissue CategorySpecific TissueGRPR mRNA Expression LevelImmunohistochemical LocalizationReference
Central Nervous System & Pituitary CerebellumHighPresent[1]
HypophysisModeratePresent[1]
Spinal CordModeratePresent[1]
HypothalamusModeratePresent[1]
Gastrointestinal Tract PancreasVery HighAcinar cells, Islets[1][2]
EsophagusHighPresent[1]
Stomach--
Jejunum-Mucosa, Myenteric Plexus
Reproductive System OvaryHighPresent[1]
TestisHighLeydig cells[1]
Other Peripheral Tissues SpleenHighPresent[1]
ThymusHighPresent[1]
Jejunum Lymph NodeHighPresent[1]
MuscleHighPresent[1]
FatHighPresent[1]
Pituitary Gland-Present[1]
Adrenal Gland-Present[1]

The GRP Signaling Pathway

In porcine models, as in other mammals, the binding of GRP to its receptor (GRPR) primarily initiates a signaling cascade through the Gαq subunit of the heterotrimeric G-protein. This activation of Gαq leads to the stimulation of Phospholipase C (PLC), a key enzyme in this pathway.

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GRP Gastrin-Releasing Peptide (GRP) GRPR GRPR (Gq-coupled) GRP->GRPR Binds Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Physiological_Responses Physiological Responses (Hormone Secretion, Cell Proliferation, Muscle Contraction) Ca2->Physiological_Responses Contributes to MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Activates MAPK_Pathway->Physiological_Responses Leads to

Caption: GRP signaling pathway in porcine cells.
Downstream Signaling Cascades

  • Phospholipase C (PLC) Activation and Second Messenger Generation: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ concentration is a critical signaling event.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC) at the cell membrane. Activated PKC then phosphorylates a variety of downstream target proteins, leading to cellular responses. While specific PKC isoforms involved in porcine GRP signaling are yet to be fully elucidated, it is hypothesized that conventional and novel PKC isoforms are likely participants based on studies in other species.

  • MAPK/ERK Pathway Activation: The GRP-GRPR signaling axis can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[3] This is often mediated by PKC and contributes to the regulation of gene expression and cell proliferation.

Quantitative Data on GRP-Mediated Responses in Porcine Models

Several studies have quantified the physiological effects of GRP administration in porcine models. These data are crucial for understanding the potency and efficacy of GRP in various biological contexts.

Table 2: GRP-Induced Pancreatic Exocrine Secretion in Isolated Perfused Porcine Pancreas

GRP Concentration (nmol/L)Protein Secretion (Fold Increase)Fluid Secretion (Fold Increase)Bicarbonate Secretion (Fold Increase)Reference
1.0371312[4]

Table 3: GRP-Induced Pancreaticobiliary Secretion and Hormone Release in Pigs

ParameterBasal LevelGRP Infusion (1000 pmol/kg-h)Reference
Portal Plasma Secretin (pmol/L)0.913.6[5]
Portal Plasma CCK (pmol/L)1.238.4[5]
Pancreatic Bicarbonate Secretion (mmol/h)0.015.6[5]
Hepatic Bicarbonate Secretion (mmol/h)0.54.1[5]
Pancreatic Protein Secretion (mg/h)3680[5]

Table 4: Effect of GRP on Testosterone Secretion in Cultured Porcine Leydig Cells

GRP Concentration (M)Testosterone Concentration (ng/mL)Fold Increase vs. ControlReference
0 (Control)~0.81.0[1]
10⁻¹¹~1.21.5[1]
10⁻¹⁰~1.51.9[1]
10⁻⁹~2.02.5[1]
10⁻⁸~1.82.25[1]
10⁻⁷~1.62.0[1]
10⁻⁶~1.41.75[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible study of the GRP signaling pathway. Below are adapted protocols for key experiments in porcine models.

Experimental Workflow: From Tissue to Data

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Collection Porcine Tissue Collection Homogenization Homogenization / Cell Isolation Tissue_Collection->Homogenization Protein_RNA_Extraction Protein / RNA Extraction Homogenization->Protein_RNA_Extraction IHC_IF IHC / IF (GRPR Localization) Homogenization->IHC_IF Ca_Imaging Calcium Imaging (GRP Stimulation) Homogenization->Ca_Imaging RT_qPCR RT-qPCR (GRPR mRNA) Protein_RNA_Extraction->RT_qPCR Western_Blot Western Blot (p-ERK, PKC) Protein_RNA_Extraction->Western_Blot Data_Analysis Data Analysis & Interpretation RT_qPCR->Data_Analysis Western_Blot->Data_Analysis IHC_IF->Data_Analysis Ca_Imaging->Data_Analysis

Caption: General experimental workflow for studying GRP signaling.
Protocol 1: Immunofluorescence Staining of GRPR in Porcine Intestinal Tissue

This protocol is adapted for the localization of GRPR in paraffin-embedded porcine intestinal tissue.

  • Tissue Preparation:

    • Collect fresh porcine intestinal tissue and flush with ice-cold PBS.

    • Fix the tissue in 4% paraformaldehyde overnight at 4°C.

    • Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.

    • Cut 5 µm sections using a microtome and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 10 min).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash sections with PBS containing 0.1% Triton X-100 (PBST).

    • Block non-specific binding with 5% normal goat serum in PBST for 1 hour at room temperature.

    • Incubate with a primary antibody against GRPR (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Mount with an anti-fade mounting medium.

  • Imaging:

    • Visualize and capture images using a fluorescence or confocal microscope.

Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for GRPR mRNA Expression

This protocol outlines the quantification of GRPR mRNA levels in porcine tissue samples.

  • RNA Extraction:

    • Homogenize ~50-100 mg of porcine tissue in TRIzol reagent.

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR Reaction:

    • Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for porcine GRPR, and cDNA template.

    • Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Perform the qPCR reaction in a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative expression of GRPR mRNA using the 2^-ΔΔCt method.

Protocol 3: FURA-2 AM Calcium Imaging in Primary Porcine Cells

This protocol describes the measurement of intracellular calcium changes in response to GRP stimulation using the ratiometric dye FURA-2 AM.[6][7][8][9]

  • Cell Preparation:

    • Isolate primary cells from the porcine tissue of interest (e.g., pancreatic acinar cells, Leydig cells) using appropriate enzymatic digestion and culture them on glass coverslips.

  • Dye Loading:

    • Wash cells with a physiological salt solution (e.g., HBSS).

    • Incubate cells with 2-5 µM FURA-2 AM in HBSS for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380).

  • Stimulation and Data Acquisition:

    • Perfuse the cells with a solution containing the desired concentration of GRP.

    • Record the changes in the F340/F380 ratio over time.

    • At the end of the experiment, calibrate the signal using ionomycin (B1663694) to determine the maximum fluorescence ratio (Rmax) and a calcium-free solution with EGTA to determine the minimum ratio (Rmin).

  • Data Analysis:

    • Convert the fluorescence ratios to intracellular calcium concentrations using the Grynkiewicz equation.

Protocol 4: Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of ERK activation (phosphorylation) in porcine cells following GRP treatment.

  • Cell Treatment and Lysis:

    • Culture porcine cells to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Stimulate the cells with GRP at various concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.

Conclusion

The gastrin-releasing peptide signaling pathway plays a multifaceted role in porcine physiology. This guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols to facilitate further research. The porcine model offers a valuable platform for elucidating the intricacies of GRP signaling and its implications for both veterinary and human health, paving the way for the development of novel therapeutic strategies targeting this system. Further investigation into the specific isoforms of downstream signaling molecules in pigs will undoubtedly enhance our comprehension of this vital signaling cascade.

References

porcine GRP and its role in pancreatic secretion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Porcine Gastrin-Releasing Peptide and its Role in Pancreatic Secretion

Introduction

Gastrin-Releasing Peptide (GRP) is a 27-amino acid regulatory peptide originally isolated from the porcine stomach.[1] It is the mammalian homolog of the amphibian peptide bombesin (B8815690) and is widely distributed in the central and peripheral nervous systems, particularly within the gastrointestinal tract.[1][2][3] In the pancreas, GRP is localized to varicose nerve fibers that are in close proximity to both the exocrine acinar cells and the endocrine islets.[2][4] Its release is stimulated by parasympathetic (vagal) nerve activity.[2][5] This strategic location and release mechanism position GRP as a key neuropeptide in the regulation of both exocrine and endocrine pancreatic functions.[2] This guide provides a comprehensive technical overview of the role of porcine GRP in pancreatic secretion, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of Porcine GRP

The stimulatory effects of porcine GRP on pancreatic secretion are dose-dependent. The following tables summarize the quantitative data from key studies.

Table 1: Effect of Porcine GRP on Pancreatic Exocrine Secretion

ParameterGRP DoseAnimal ModelResultCitation
Protein Secretion 1.0 nmol/L (infusion)Isolated Perfused Porcine Pancreas37-fold increase over basal levels[5]
1000 pmol/kg/h (infusion)Anesthetized PigIncrease from 3 to 680 mg/h[6]
Fluid Secretion 1.0 nmol/L (infusion)Isolated Perfused Porcine Pancreas13-fold increase over basal levels[5]
Bicarbonate Secretion 1.0 nmol/L (infusion)Isolated Perfused Porcine Pancreas12-fold increase over basal levels[5]
1000 pmol/kg/h (infusion)Anesthetized PigIncrease from 0.01 to 5.6 mmol/h[6]

Table 2: Effect of Porcine GRP on Gastrointestinal and Pancreatic Hormone Release

HormoneGRP DoseAnimal ModelResultCitation
Cholecystokinin (B1591339) (CCK) 1000 pmol/kg/h (infusion)Anesthetized PigPortal plasma levels increased from 1.2 to 38.4 pmol/L[6]
0.01, 0.1, 0.5 µg/kg/h (IV)Conscious DogDose-related increase in plasma levels[7]
10⁻⁹ to 10⁻⁶ M (infusion)Isolated Perfused Rat DuodenumDose-dependent stimulation of secretion[8]
Secretin 1000 pmol/kg/h (infusion)Anesthetized PigPortal plasma levels increased from 0.9 to 13.6 pmol/L[6]
Pancreatic Polypeptide (PP) 0.01, 0.1, 1.0, 10 nM (infusion)Isolated Perfused Porcine PancreasDose-dependent stimulation of secretion[9]
0.01, 0.1, 0.5 µg/kg/h (IV)Conscious DogDose-related increase in plasma levels[7]
Insulin 0.01, 0.1, 1.0, 10 nM (infusion)Isolated Perfused Porcine PancreasDose-dependent stimulation of secretion, enhanced by glucose[9]
Somatostatin 0.01, 0.1, 1.0, 10 nM (infusion)Isolated Perfused Porcine PancreasDose-dependent inhibition of secretion[9]
Gastrin 0.01, 0.1, 0.5 µg/kg/h (IV)Conscious DogDose-related increase in plasma levels[7]

Experimental Protocols

The understanding of GRP's function has been built upon several key experimental models and techniques.

Isolated Perfused Porcine Pancreas

This ex vivo model allows for the direct study of pancreatic responses to stimuli without systemic influences.

  • Procedure:

    • Animal Preparation: A pig is anesthetized, and the pancreas is surgically isolated.

    • Cannulation: The splenic artery (supplying the pancreas) and the portal vein (draining the pancreas) are cannulated. The pancreatic duct is also cannulated for the collection of pancreatic juice.

    • Perfusion: The pancreas is transferred to an organ bath and perfused via the arterial cannula with a synthetic medium (e.g., Krebs-Ringer bicarbonate buffer) containing nutrients, electrolytes, and an oxygen carrier. The perfusion is maintained at a constant flow rate and temperature.

    • Stimulation: Porcine GRP, antagonists (like atropine), or other agents are infused into the arterial line at various concentrations.[5][9] Electrical stimulation of the vagus nerves can also be applied to study endogenous GRP release.[5][10]

    • Sample Collection: Pancreatic juice is collected from the ductal cannula in timed intervals. Venous effluent is collected from the portal vein cannula.

    • Analysis: Pancreatic juice is analyzed for volume (fluid secretion), bicarbonate concentration, and total protein/enzyme (e.g., amylase) content. Venous effluent is analyzed for hormone concentrations using techniques like radioimmunoassay (RIA).[2]

graphdot Experimental Workflow: Isolated Perfused Porcine Pancreas cluster_prep Surgical Preparation cluster_perfusion Perfusion Setup cluster_collection Sample Collection & Analysis Anesthesia Anesthesia Isolation Surgical Isolation of Pancreas Anesthesia->Isolation Cannulation Cannulation of Artery, Vein, and Duct Isolation->Cannulation Perfusion Transfer to Organ Bath & Perfuse with Medium Cannulation->Perfusion Stimulation Infuse GRP or other agents into arterial line Perfusion->Stimulation CollectJuice Collect Pancreatic Juice (Volume, Bicarbonate, Protein) Stimulation->CollectJuice CollectEffluent Collect Venous Effluent (Hormone Levels via RIA) Stimulation->CollectEffluent Analysis Data Analysis CollectJuice->Analysis CollectEffluent->Analysis

Caption: Workflow for the isolated perfused pancreas experiment.

Conscious Animal Models (Dog)

In vivo studies in conscious animals provide insights into the integrated physiological response to GRP.

  • Procedure:

    • Surgical Preparation: Dogs are surgically fitted with gastric and pancreatic fistulas to allow for the collection of secretions. Vascular catheters are implanted for intravenous infusions.

    • Acclimatization: Animals are allowed to recover fully from surgery and are accustomed to the experimental setup.

    • Experiment: On the day of the study, after a fasting period, a continuous intravenous infusion of synthetic porcine GRP is administered at graded doses.[11]

    • Sample Collection: Pancreatic juice and gastric secretions are collected continuously. Blood samples are drawn at regular intervals.

    • Analysis: Secretions are analyzed for volume and composition. Plasma is analyzed for CCK, gastrin, and pancreatic polypeptide levels.[7][11]

Immunocytochemistry and Radioimmunoassay (RIA)
  • Immunocytochemistry: This technique is used to visualize the location of GRP within the pancreas. Pancreatic tissue is fixed, sectioned, and incubated with antibodies specific to GRP. A secondary antibody with a detectable label is then used to reveal the presence and distribution of GRP-containing nerve fibers.[2][4]

  • Radioimmunoassay (RIA): RIA is a highly sensitive method used to quantify the concentration of GRP and other hormones (like CCK and secretin) in plasma or pancreatic venous effluent. The assay involves a competitive binding reaction between a radiolabeled antigen and an unlabeled antigen (from the sample) for a limited amount of specific antibody.[2]

Signaling Pathways and Mechanisms of Action

GRP regulates pancreatic secretion through a combination of direct, indirect (hormonal), and neural pathways.

Direct Action on Acinar Cells

Immunohistochemical studies have shown GRP-containing nerve fibers in close association with the exocrine acinar tissue of the porcine pancreas.[2][4] This suggests a direct neurocrine action. GRP binds to GRP-preferring receptors (GRPR, also known as BB2 receptors) on the basolateral membrane of pancreatic acinar cells.[12][13] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq alpha subunits, leading to the activation of Phospholipase C (PLC).[13] PLC activation generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. This cascade culminates in the fusion of zymogen granules with the apical membrane and the secretion of digestive enzymes into the pancreatic ducts.

Indirect Action via Hormone Release

A significant component of GRP's effect is mediated indirectly through the release of other hormones.

  • CCK Release: GRP is a potent stimulator of cholecystokinin (CCK) secretion from enteroendocrine I-cells in the duodenum.[6][8] The released CCK then travels through the bloodstream to the pancreas, where it binds to CCK-A receptors on acinar cells, strongly stimulating enzyme secretion. The importance of this pathway is demonstrated by studies where a CCK receptor antagonist significantly inhibits GRP-stimulated pancreatic protein secretion.[11]

  • Secretin Release: GRP also stimulates the release of secretin.[6] Secretin's primary role is to stimulate the pancreatic ductal cells to secrete a bicarbonate-rich fluid, which neutralizes gastric acid in the duodenum. Studies in pigs have shown that the GRP-induced increase in pancreatic bicarbonate secretion is mediated almost entirely by the release of secretin.[6]

Role in Neural Regulation

GRP is a key transmitter in the parasympathetic (vagal) control of pancreatic secretion.

  • Vagal Stimulation: Electrical stimulation of the vagus nerves causes the release of GRP from intrapancreatic neurons.[2][5]

  • GRP's Role as a Neurotransmitter: The physiological importance of this pathway is confirmed by experiments where GRP antagonists or desensitization to GRP significantly reduces the pancreatic protein secretion response to vagal stimulation.[10]

  • Interaction with Acetylcholine (B1216132): The protein secretion stimulated by GRP is partially diminished by the cholinergic antagonist atropine, suggesting a complex interplay where GRP and acetylcholine act in conjunction to mediate the full parasympathetic response.[5]

graphdot GRP Signaling in Pancreatic Secretion Control cluster_direct Direct Neural Pathway cluster_indirect Indirect Hormonal Pathway Vagus Vagus Nerve (Parasympathetic Innervation) GRP_Neuron Intrapancreatic GRP Neuron Vagus->GRP_Neuron stimulates ACh_Neuron Cholinergic Neuron Vagus->ACh_Neuron stimulates GRP GRP GRP_Neuron->GRP releases ACh ACh ACh_Neuron->ACh releases AcinarCell Pancreatic Acinar Cell GRP->AcinarCell binds (GRPR) I_Cell Duodenal I-Cell GRP->I_Cell stimulates S_Cell Duodenal S-Cell GRP->S_Cell stimulates ACh->AcinarCell binds (Muscarinic) EnzymeSec Enzyme Secretion AcinarCell->EnzymeSec causes DuctCell Pancreatic Duct Cell BicarbSec Fluid & Bicarbonate Secretion DuctCell->BicarbSec causes CCK CCK I_Cell->CCK releases Secretin Secretin S_Cell->Secretin releases CCK->AcinarCell binds (CCK-A) Secretin->DuctCell binds

Caption: GRP's direct, indirect, and neural control pathways.

Conclusion

Porcine Gastrin-Releasing Peptide is a potent and multifaceted regulator of pancreatic secretion. Its actions are mediated through a sophisticated network involving direct stimulation of acinar cells, indirect stimulation via the release of key gut hormones like CCK and secretin, and a crucial role as a neurotransmitter in the vagal control of the pancreas.[5][6][10] The dose-dependent nature of its effects on protein, fluid, and bicarbonate secretion underscores its physiological significance. The experimental models, particularly the isolated perfused porcine pancreas, have been instrumental in elucidating these complex mechanisms. For researchers and drug development professionals, a thorough understanding of the GRP signaling axis offers potential targets for modulating pancreatic function in various physiological and pathological conditions.

References

structure of porcine gastrin-releasing peptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure of Porcine Gastrin-Releasing Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrin-Releasing Peptide (GRP) is a neuropeptide with significant regulatory roles in the gastrointestinal and central nervous systems. The porcine variant (pGRP), a 27-amino acid peptide, is a key ortholog studied for its function in stimulating gastrin release and its association with cell proliferation. This technical guide provides a comprehensive overview of the structural biology of porcine GRP. It details the primary amino acid sequence and physicochemical properties, explores the current understanding of its secondary and tertiary structure based on spectroscopic studies, and elucidates its primary signaling pathway upon binding to the GRP receptor. Furthermore, this document furnishes detailed experimental protocols for foundational techniques used in its characterization, including Edman degradation for sequencing and radioimmunoassay for quantification, supported by workflow visualizations.

Primary Structure and Physicochemical Properties

Porcine GRP is a single-chain polypeptide composed of 27 amino acids with an amidated C-terminus.[1] It was originally isolated from porcine gastric and intestinal tissues.[2] The primary structure was determined through sequential degradation and analysis, and its sequence is identical to that of guinea pig GRP.

Amino Acid Sequence

The complete amino acid sequence of porcine GRP is presented below.

Residue # 3-Letter Code 1-Letter Code
1AlaA
2ProP
3ValV
4SerS
5ValV
6GlyG
7GlyG
8GlyG
9ThrT
10ValV
11LeuL
12AlaA
13LysK
14MetM
15TyrY
16ProP
17ArgR
18GlyG
19AsnN
20HisH
21TrpW
22AlaA
23ValV
24GlyG
25HisH
26LeuL
27MetM

Table 1: The primary amino acid sequence of porcine Gastrin-Releasing Peptide.[3][4]

Physicochemical Data

The fundamental physicochemical properties of pGRP are summarized in the following table.

Property Value
Molecular Formula C₁₂₆H₁₉₈N₃₈O₃₁S₂
Molecular Weight 2805.31 Da
C-Terminus Amidated (-NH₂)
Appearance White lyophilized solid
Solubility Soluble in water

Table 2: Key physicochemical properties of porcine GRP.[3][5]

Conformational Structure

While a high-resolution crystal structure of porcine GRP has not been determined, its conformation in solution has been investigated using spectroscopic methods, primarily Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][6]

These studies reveal that in aqueous buffer solutions, GRP does not adopt a single, rigid three-dimensional structure. Instead, it exists as an ensemble of flexible, random-coil-type conformers.[6] However, this flexibility is not uniform across the peptide. Analysis indicates the presence of a stable β-turn structure involving residues 14-19 (Met-Tyr-Pro-Arg-Gly-Asn).[6]

The conformation of GRP is highly dependent on its environment. In the presence of organic solvents or upon interaction with negatively charged lipid membranes (such as those containing phosphatidylserine), the peptide undergoes a conformational change, adopting a more ordered secondary structure.[6] This suggests that the peptide's structure is induced upon binding to its receptor in the cell membrane. The three-dimensional structure of GRP in solution, as determined by NMR, is considered crucial for understanding its selective binding to the GRP receptor.[2]

GRP Receptor and Signaling Pathway

Porcine GRP exerts its physiological effects by binding with high affinity to the Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2, a member of the G-protein coupled receptor (GPCR) superfamily.[7][8] The activation of GRPR initiates a well-defined intracellular signaling cascade primarily mediated by the Gαq subunit.

The sequence of events is as follows:

  • Binding: GRP binds to the extracellular domain of GRPR.

  • G-Protein Activation: The GRP-GRPR complex catalyzes the exchange of GDP for GTP on the associated Gαq protein subunit, activating it.

  • PLC Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • PIP₂ Cleavage: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.

  • PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca²⁺ levels, activates Protein Kinase C (PKC).

  • Downstream Effects: Activated PKC phosphorylates a variety of target proteins, leading to downstream cellular responses such as hormone secretion (e.g., gastrin), smooth muscle contraction, and regulation of cell proliferation.[9][10]

GRP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GRP GRP GRPR GRPR (GPCR) GRP->GRPR Binds Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Response Cellular Responses (e.g., Gastrin Release, Proliferation) PKC->Response Phosphorylates Targets

Fig. 1: GRP Receptor Signaling Pathway via Gαq and Phospholipase C.

Key Experimental Methodologies

The characterization of pGRP relies on several core biochemical techniques for sequencing and quantification.

Peptide Sequencing: Edman Degradation

Edman degradation is the classic method for determining the amino acid sequence of a peptide from its N-terminus.[11][12] The process is a cyclical chemical reaction that removes one amino acid at a time, which is then identified.

Protocol Overview:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions (pH 8-9). PITC covalently couples to the free alpha-amino group of the N-terminal amino acid, forming a phenylthiocarbamyl (PTC) derivative.

  • Cleavage: The sample is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid residues. The N-terminal residue is released as a cyclic anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact but shortened by one residue.

  • Extraction & Conversion: The ATZ-amino acid is selectively extracted with an organic solvent. It is then treated with a weaker aqueous acid to convert it into the more stable phenylthiohydantoin (PTH) amino acid derivative.

  • Identification: The specific PTH-amino acid is identified using chromatographic techniques, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC), by comparing its retention time to known standards.

  • Cycle Repetition: The shortened peptide (from step 2) is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.

Edman_Degradation_Workflow start Peptide (N-terminus) coupling Step 1: Coupling React with PITC (pH 8-9) start->coupling ptc_peptide PTC-Peptide Derivative coupling->ptc_peptide cleavage Step 2: Cleavage Treat with Anhydrous TFA ptc_peptide->cleavage atz ATZ-Amino Acid (Extracted) cleavage->atz short_peptide Shortened Peptide (N-1 residues) cleavage->short_peptide Returns to Step 1 conversion Step 3: Conversion Treat with Aqueous Acid atz->conversion pth PTH-Amino Acid conversion->pth hplc Step 4: Identification RP-HPLC Analysis pth->hplc result Identified Amino Acid hplc->result

Fig. 2: Workflow of a single cycle in Edman degradation sequencing.
Peptide Quantification: Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive in vitro technique used to measure the concentration of antigens, such as peptides, in a sample.[13][14] The method is based on the principle of competitive binding.

Protocol Overview (Competitive Binding):

  • Reagent Preparation: A known, fixed amount of specific antibody to GRP is prepared. A known amount of GRP is radiolabeled (e.g., with ¹²⁵I) to serve as the "tracer" or "hot" antigen. A series of standards with known concentrations of unlabeled ("cold") GRP are also prepared.

  • Competitive Binding: The antibody is incubated with the radiolabeled GRP tracer and the sample (or standard). The unlabeled GRP in the sample competes with the radiolabeled GRP for the limited number of antibody binding sites.

  • Separation: After incubation reaches equilibrium, the antibody-bound GRP is separated from the free (unbound) GRP. This is often achieved by adding a secondary antibody that precipitates the primary antibody complex.

  • Detection: The radioactivity of the precipitated complex (the bound fraction) is measured using a gamma counter.

  • Quantification: As the concentration of unlabeled GRP in the sample increases, it displaces more of the radiolabeled tracer from the antibody, thus decreasing the radioactivity of the bound fraction. A standard curve is generated by plotting the measured radioactivity against the known concentrations of the standards. The concentration of GRP in the unknown sample is determined by interpolating its measured radioactivity on this standard curve.

Fig. 3: Principle of competitive binding in Radioimmunoassay (RIA).

References

An In-depth Technical Guide on Porcine Gastrin-Releasing Peptide (GRP) Precursor Protein and Processing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastrin-Releasing Peptide (GRP) is a neuropeptide with a significant role in various physiological processes, including the regulation of gastrointestinal functions, hormone secretion, and central nervous system activities.[1] Isolated initially from the porcine stomach, GRP is a member of the bombesin-like peptide family and is derived from a larger precursor protein, pro-GRP.[2] This technical guide provides a comprehensive overview of the porcine GRP precursor, its post-translational processing, the biological activities of its derived peptides, and detailed experimental protocols for its study.

Porcine GRP Precursor Protein

The porcine GRP precursor, also known as pro-GRP, is a 125-amino acid polypeptide.[2][3] Following the cleavage of an N-terminal signal peptide, pro-GRP undergoes a series of post-translational modifications to yield biologically active peptides.[4]

Amino Acid Sequence of Porcine GRP (1-27)

The primary bioactive form of porcine GRP is a 27-amino acid peptide with the following sequence:

APVSVGGGTVLAKMYPRGNHWAVGHLM-NH2[5]

The C-terminus is amidated, a crucial modification for its biological activity.

Post-Translational Processing of Porcine Pro-GRP

The conversion of pro-GRP into active peptides is a multi-step process involving several enzymes. This process primarily occurs in the secretory pathway of GRP-producing cells.

GRP_Processing_Workflow cluster_processing Post-Translational Processing preproGRP Pre-proGRP (148 aa) sp Signal Peptidase preproGRP->sp proGRP Pro-GRP (125 aa) pc Prohormone Convertase (e.g., PC2) proGRP->pc GRP_Gly GRP(1-27)-Gly cpe Carboxypeptidase E GRP_Gly->cpe pam PAM GRP_Gly->pam GRP_amide Active GRP(1-27)-NH2 endo Endopeptidase GRP_amide->endo GRP_18_27_Gly GRP(18-27)-Gly (Neuromedin C-Gly) GRP_18_27_amide Active GRP(18-27)-NH2 (Neuromedin C) CPT C-terminal Peptides sp->proGRP Signal Peptide Cleavage pc->GRP_Gly Cleavage at dibasic sites pc->CPT pam->GRP_amide Amidation endo->GRP_18_27_amide Further Cleavage

The key enzymatic steps are:

  • Signal Peptide Cleavage: The initial translation product, pre-proGRP, is directed to the endoplasmic reticulum where the N-terminal signal peptide is removed by a signal peptidase to form pro-GRP.[6]

  • Endoproteolytic Cleavage: Pro-GRP is cleaved at specific basic amino acid residues by prohormone convertases (PCs), with PC2 being postulated as a key enzyme in this process.[2][7] This cleavage liberates GRP-extended peptides and other C-terminal fragments.[2]

  • Exopeptidase Trimming: A carboxypeptidase B-like enzyme, such as Carboxypeptidase E (CPE), removes the C-terminal basic residues from the GRP-extended peptides.[2]

  • C-terminal Amidation: The final and critical step for the biological activity of GRP is the amidation of the C-terminal methionine residue. This reaction is catalyzed by the enzyme peptidyl-glycine alpha-amidating monooxygenase (PAM), which converts a C-terminal glycine (B1666218) residue into an amide group.[2]

  • Further Cleavage: The 27-amino acid GRP can be further processed by an endopeptidase to yield a C-terminal decapeptide, GRP(18-27), also known as neuromedin C.[4]

Quantitative Data

The following tables summarize key quantitative data related to porcine GRP and its receptor.

Table 1: Molecular Properties of Porcine GRP Peptides

PeptideAmino Acid SequenceMolecular Weight (Da)
GRP(1-27)APVSVGGGTVLAKMYPRGNHWAVGHLM-NH22805.4[5]
GRP(18-27) / Neuromedin CGNHWAVGHLM-NH2~1121

Table 2: Porcine GRP Receptor (GRPR) Binding Affinity

LigandCell LineDissociation Constant (Kd)Receptor Density ( sites/cell )
GRPCos-7 (monkey)0.13 nM35,000[8]

Note: Data from a primate cell line is used as a proxy due to the high conservation of the GRP/GRPR system.

Table 3: Distribution of GRP and its Receptor in Porcine Tissues

TissueGRP ImmunoreactivityGRPR mRNA Expression
Gastrointestinal Tract
StomachHighHigh
DuodenumPresent in myenteric plexus[9]High
PancreasPresent in nerve fibers[10]High[11]
Jejunum-High[11]
Esophagus-High[11]
Central Nervous System
HypothalamusPresent[9]High[11]
Medulla OblongataPresent[9]-
Cerebral CortexPresent[9]-
Cerebellum-High[11]
Spinal Cord-High[11]
Other Tissues
Testis-High[11]
Ovary-High[11]
Spleen-High[11]
Pituitary Gland-High[11]
Adrenal Gland-High[11]

GRP Receptor Signaling Pathway

GRP exerts its biological effects by binding to the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor (GPCR).[12] The activation of GRPR initiates a cascade of intracellular signaling events.

GRP_Signaling_Pathway GRP GRP GRPR GRPR (GPCR) GRP->GRPR Binding Gq Gαq/11 GRPR->Gq Activation MAPK MAPK/ERK Pathway GRPR->MAPK Transactivation PI3K PI3K/Akt Pathway GRPR->PI3K Transactivation SRC SRC GRPR->SRC Transactivation PLC Phospholipase C-β (PLC-β) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Proliferation, Secretion) Ca->Cellular_Response PKC->MAPK Activates PKC->Cellular_Response MAPK->Cellular_Response PI3K->Cellular_Response SRC->Cellular_Response

The primary signaling cascade involves:

  • G-protein Activation: Upon GRP binding, GRPR activates the Gq alpha subunit of the heterotrimeric G-protein.[13]

  • Phospholipase C Activation: Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13]

  • Downstream Effects:

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[5]

    • DAG and elevated Ca²⁺ levels activate Protein Kinase C (PKC).[14]

  • Other Pathways: GRPR activation can also lead to the transactivation of other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways, often contributing to cell proliferation and survival.[13][14] The non-receptor tyrosine kinase SRC has also been identified as a downstream effector of GRPR signaling.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of porcine GRP.

Peptide Identification from Porcine Tissue by Mass Spectrometry

This protocol outlines a general workflow for the identification of GRP and related peptides from porcine tissue.

Peptide_ID_Workflow Tissue 1. Porcine Tissue Collection (e.g., Stomach, Pancreas) Homogenization 2. Homogenization (in acid extraction buffer) Tissue->Homogenization Centrifugation 3. Centrifugation (to remove debris) Homogenization->Centrifugation Purification 4. Solid Phase Extraction (e.g., C18 Sep-Pak) Centrifugation->Purification HPLC 5. Reversed-Phase HPLC (for peptide separation) Purification->HPLC Fraction 6. Fraction Collection HPLC->Fraction MS 7. Mass Spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS) Fraction->MS Analysis 8. Data Analysis (Database searching, de novo sequencing) MS->Analysis Identification Peptide Identification (GRP, pro-GRP fragments) Analysis->Identification

Methodology:

  • Tissue Extraction:

    • Excise porcine tissue (e.g., gastric antrum, pancreas) immediately after euthanasia and snap-freeze in liquid nitrogen.

    • Homogenize the frozen tissue in an extraction buffer (e.g., 1 M acetic acid) using a polytron homogenizer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the peptides.

  • Peptide Purification:

    • Activate a C18 Sep-Pak cartridge with methanol (B129727) followed by equilibration with 0.1% trifluoroacetic acid (TFA).

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 0.1% TFA to remove salts and hydrophilic molecules.

    • Elute the peptides with a solution of 60% acetonitrile (B52724) in 0.1% TFA.

    • Lyophilize the eluted peptides.

  • High-Performance Liquid Chromatography (HPLC):

    • Reconstitute the lyophilized peptides in HPLC buffer A (e.g., 0.1% TFA in water).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the peptides using a linear gradient of buffer B (e.g., 0.1% TFA in acetonitrile) over a specified time (e.g., 60 minutes).

    • Monitor the elution profile at 214 nm and 280 nm and collect fractions.

  • Mass Spectrometry (MS) and Data Analysis:

    • Analyze the collected fractions using MALDI-TOF/TOF MS or LC-MS/MS.

    • For peptide identification, search the acquired MS/MS spectra against a porcine protein database using search algorithms like Mascot or SEQUEST.

    • Confirm the identification of GRP and its fragments by matching the experimental fragmentation pattern with the theoretical pattern.

Radioimmunoassay (RIA) for Porcine GRP Quantification

RIA is a highly sensitive method for quantifying GRP levels in tissue extracts or plasma.[9]

Methodology:

  • Reagent Preparation:

    • RIA Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.4) containing a protein carrier like 0.5% bovine serum albumin (BSA) and protease inhibitors.

    • Standard: Prepare serial dilutions of synthetic porcine GRP in RIA buffer to create a standard curve (e.g., from 10 to 1280 pg/ml).

    • Tracer: Radiolabeled GRP (e.g., ¹²⁵I-GRP).

    • Primary Antibody: A specific rabbit anti-porcine GRP antibody.

    • Secondary Antibody: An anti-rabbit IgG antibody conjugated to a precipitating agent (e.g., goat anti-rabbit IgG with polyethylene (B3416737) glycol).

  • Assay Procedure:

    • To a series of tubes, add 100 µL of standard, sample, or control.

    • Add 100 µL of the primary anti-GRP antibody (diluted in RIA buffer) to all tubes.

    • Vortex and incubate for 24 hours at 4°C.

    • Add 100 µL of ¹²⁵I-GRP tracer to all tubes.

    • Vortex and incubate for another 24 hours at 4°C.

    • Add 1 mL of the secondary antibody solution to precipitate the antibody-antigen complexes.

    • Incubate for 2 hours at 4°C.

    • Centrifuge the tubes at 3,000 x g for 30 minutes at 4°C.

    • Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis:

    • Plot a standard curve of the percentage of bound tracer versus the concentration of the GRP standards.

    • Determine the concentration of GRP in the samples by interpolating their percentage of bound tracer on the standard curve.

Immunohistochemistry (IHC) for Localization of GRP

IHC is used to visualize the distribution of GRP-producing cells and nerve fibers in porcine tissues.[10]

Methodology:

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde in phosphate-buffered saline (PBS).

    • Dissect the tissue of interest and post-fix in the same fixative for 4-6 hours.

    • Cryoprotect the tissue by immersing it in a series of sucrose (B13894) solutions (10%, 20%, 30%) in PBS.

    • Embed the tissue in OCT compound and freeze.

    • Cut 20-40 µm sections using a cryostat and mount on slides.

  • Staining Procedure:

    • Wash the sections with PBS.

    • Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer, pH 6.0).

    • Block non-specific binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.

    • Incubate the sections with the primary antibody (rabbit anti-GRP) diluted in the blocking solution overnight at 4°C.

    • Wash the sections with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488) for 2 hours at room temperature.

    • Wash the sections with PBS.

    • Mount the coverslips with an anti-fade mounting medium.

  • Visualization:

    • Examine the sections using a fluorescence or confocal microscope. GRP-immunoreactive structures will appear fluorescent.

Conclusion

The porcine GRP precursor undergoes a complex and highly regulated series of post-translational modifications to generate biologically active peptides that play crucial roles in both the gastrointestinal and central nervous systems. Understanding the processing of pro-GRP and the signaling pathways of its products is essential for elucidating its physiological functions and for the development of therapeutic agents targeting the GRP system. The experimental protocols provided in this guide offer a framework for researchers to investigate the various facets of porcine GRP biology.

References

Expression of Gastrin-Releasing Peptide and its Receptor in Porcine Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin-Releasing Peptide (GRP), a mammalian bombesin-like peptide, and its high-affinity receptor, the Gastrin-Releasing Peptide Receptor (GRPR), form a critical signaling system involved in a wide array of physiological processes. In porcine models, which are increasingly utilized in biomedical research due to their anatomical and physiological similarities to humans, understanding the distribution and signaling of the GRP/GRPR system is paramount. This technical guide provides a comprehensive overview of the expression of GRP and GRPR in various porcine tissues, details on the GRPR signaling pathway, and methodologies for their study.

Expression of GRP and GRPR in Porcine Tissues

The GRP/GRPR system is widely distributed throughout the central and peripheral nervous systems, as well as in various peripheral tissues of pigs. Expression has been confirmed at both the mRNA and protein levels using techniques such as reverse transcription-polymerase chain reaction (RT-PCR), quantitative real-time PCR (qPCR), immunohistochemistry (IHC), and Western blotting.

Quantitative Data on GRP and GRPR Expression

While comprehensive quantitative comparative studies across all porcine tissues are limited, existing research provides valuable insights into the relative expression levels of GRP and GRPR. The following tables summarize the currently available qualitative and semi-quantitative data on their expression.

Table 1: Relative mRNA Expression of GRP and GRPR in Porcine Tissues

Tissue/Organ SystemTissue/OrganGRP mRNA ExpressionGRPR mRNA ExpressionReference
Central Nervous System CerebellumPresentPresent[1]
HypothalamusPresentPresent[1][2]
Spinal CordPresentPresent[1]
Cerebral CortexPresent (mainly GRP(14-27))-[2]
Medulla OblongataPresent (mainly GRP(14-27))-[2]
Endocrine System Pituitary Gland-Present[1]
Adrenal Gland-Present[1]
PancreasPresentPresent[1][2]
Gastrointestinal Tract Esophagus-Present[1]
StomachPresent-
DuodenumPresent (nerve fibers)-[2]
Jejunum Lymph Node-Present[1]
Reproductive System Ovary-Present[1]
Testis-Present[1]
Immune System Spleen-Present[1]
Thymus-Present[1]
Other Peripheral Tissues Muscle-Present[1]
Fat-Present[1]

Note: This table is compiled from qualitative and semi-quantitative data. "-" indicates data not available in the cited sources.

Table 2: Protein Expression and Localization of GRP and GRPR in Porcine Tissues

Tissue/OrganGRP Protein PresenceGRPR Protein Presence & LocalizationReference
Central Nervous System Nerve fibers in various regionsNeuronal cell bodies and dendrites[3]
Gastrointestinal Tract Nerve fibers in myenteric plexus of duodenum and intrapancreatic gangliaWidely distributed[1][2]
Pancreas PresentWidely distributed[1]
Esophagus -Widely distributed[1]
Reproductive System -Ovary, Testis (widely distributed)[1]
Immune System -Spleen (widely distributed)[1]
Endocrine System -Pituitary Gland, Adrenal Gland (widely distributed)[1]

Note: This table is based on immunohistochemical and radioimmunoassay data. "-" indicates data not available in the cited sources.

GRPR Signaling Pathway

The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor (GPCR). Upon binding of its ligand, GRP, the receptor undergoes a conformational change, activating associated heterotrimeric G proteins, primarily of the Gq/11 family. This initiates a cascade of intracellular signaling events.

The activation of phospholipase C (PLC) by the Gαq subunit is a key event. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC).

Downstream of these initial events, the GRPR can activate other significant signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and survival.

GRPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GRP GRP GRPR GRPR (GPCR) GRP->GRPR Binds G_protein Gq/11 GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Cellular_Response Cellular Responses (Proliferation, Survival, etc.) PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

GRPR Signaling Pathway

Experimental Protocols

Accurate assessment of GRP and GRPR expression requires robust and validated experimental protocols. Below are representative methodologies for immunohistochemistry, RT-qPCR, and Western blotting, which can be adapted for porcine tissues.

Immunohistochemistry (IHC) for GRPR Detection

This protocol outlines the general steps for the detection of GRPR in formalin-fixed, paraffin-embedded porcine tissues.

IHC_Workflow Start Formalin-Fixed, Paraffin-Embedded Porcine Tissue Section Deparaffinization Deparaffinization and Rehydration (Xylene & Ethanol (B145695) series) Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-induced or Enzymatic) Deparaffinization->AntigenRetrieval Blocking_endo Blocking of Endogenous Peroxidase (H₂O₂ treatment) AntigenRetrieval->Blocking_endo Blocking_nonspecific Blocking of Non-specific Binding (Normal serum) Blocking_endo->Blocking_nonspecific PrimaryAb Primary Antibody Incubation (anti-GRPR antibody) Blocking_nonspecific->PrimaryAb SecondaryAb Secondary Antibody Incubation (Enzyme-conjugated) PrimaryAb->SecondaryAb Detection Detection (Chromogen substrate, e.g., DAB) SecondaryAb->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Dehydration Dehydration and Mounting Counterstain->Dehydration Analysis Microscopic Analysis Dehydration->Analysis

IHC Experimental Workflow

Materials and Reagents:

  • Formalin-fixed, paraffin-embedded porcine tissue sections on charged slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking serum (from the same species as the secondary antibody)

  • Primary antibody: Rabbit polyclonal to GRPR (validated for porcine tissues)

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol to rehydrate the tissue sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a pre-heated antigen retrieval solution.

  • Endogenous Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Incubate with normal serum to block non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary anti-GRPR antibody at an optimized dilution overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply DAB substrate and monitor for color development.

  • Counterstaining: Lightly counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and coverslip with mounting medium.

  • Analysis: Examine under a microscope to assess the localization and intensity of GRPR staining.

Real-Time Quantitative PCR (RT-qPCR) for GRP and GRPR mRNA

This protocol provides a framework for quantifying GRP and GRPR mRNA levels in porcine tissues.

Materials and Reagents:

  • Porcine tissue samples

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Porcine-specific primers for GRP, GRPR, and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Porcine-Specific Primer Sequences (Example):

  • GRPR:

    • Forward: 5'-GTCCTGGCCATCATCTTCGT-3'

    • Reverse: 5'-GTCGTAGAAGTTGGCGTCCA-3'

  • GAPDH (Reference Gene):

    • Forward: 5'-ACATGGCCTCCAAGGAGTAAGA-3'

    • Reverse: 5'-GATCGAGTTGGGGCTGTGACT-3' (Note: Primer sequences should always be validated for specificity and efficiency in porcine tissues.)

Procedure:

  • RNA Extraction: Isolate total RNA from porcine tissues using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, primers, and cDNA template.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes (GRP and GRPR) normalized to the reference gene using the ΔΔCt method.

Western Blotting for GRPR Protein

This protocol outlines the detection and semi-quantification of GRPR protein in porcine tissue lysates.

Materials and Reagents:

  • Porcine tissue samples

  • Lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit polyclonal to GRPR (validated for porcine tissues)

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize porcine tissues in lysis buffer and determine the protein concentration.

  • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-GRPR antibody and the loading control antibody.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Densitometric Analysis: Quantify the band intensities for GRPR and the loading control. Normalize the GRPR signal to the loading control to determine the relative protein expression.

Conclusion

The GRP/GRPR system is extensively expressed in a variety of porcine tissues, where it plays a crucial role in regulating numerous physiological functions. The methodologies outlined in this guide provide a robust framework for researchers to investigate the expression and signaling of GRP and its receptor in porcine models. Further quantitative studies are needed to create a more detailed expression map, which will be invaluable for both basic research and the development of novel therapeutic strategies targeting this important signaling pathway.

References

A Technical Guide to Porcine Gastrin-Releasing Peptide (GRP) as a Mammalian Bombesin-Like Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of porcine Gastrin-Releasing Peptide (GRP), a key mammalian counterpart to the amphibian peptide bombesin (B8815690). Porcine GRP, a 27-amino acid peptide, plays a crucial role in various physiological processes, primarily through its high-affinity interaction with the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR). This document details the molecular characteristics of porcine GRP, its signaling pathways, and its physiological functions, with a particular focus on its effects on gastrointestinal motility and secretion. Furthermore, this guide presents a compilation of quantitative data on the binding affinity and potency of bombesin-like peptides, alongside detailed protocols for key experimental assays used in the study of GRP and its receptor. Visual diagrams of the primary signaling cascade and a representative experimental workflow are also provided to facilitate a comprehensive understanding of this important neuropeptide.

Introduction: Porcine GRP as a Mammalian Bombesin Analogue

Gastrin-Releasing Peptide (GRP) is a neuropeptide found in mammals that shares significant structural and functional homology with bombesin, a peptide first isolated from the skin of the frog Bombina bombina.[1][2] Porcine GRP, in particular, has been extensively studied as a representative mammalian bombesin-like peptide.[3] It is a 27-amino acid peptide that was originally isolated from the porcine stomach.[3] The biological activity of both GRP and bombesin is primarily attributed to their highly conserved C-terminal amino acid sequence.[4] This shared structural feature allows both peptides to bind to and activate the same family of receptors, known as bombesin receptors. In mammals, there are three main subtypes of bombesin receptors: the GRP receptor (GRPR or BB2), the Neuromedin B receptor (NMBR or BB1), and the orphan receptor BRS-3 (BB3).[1][3] Porcine GRP exhibits a high affinity for the GRPR, through which it mediates a wide range of physiological effects.[5]

Molecular Characteristics of Porcine GRP

The primary structure of porcine GRP consists of a single polypeptide chain of 27 amino acids with an amidated C-terminus. The amino acid sequence is as follows:

Ala-Pro-Val-Ser-Val-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂

The GRP Receptor and its Signaling Pathway

The biological effects of porcine GRP are mediated through its interaction with the Gastrin-Releasing Peptide Receptor (GRPR), also known as the BB2 receptor.[3] The GRPR is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[6] Upon binding of GRP to the extracellular domain of the GRPR, a conformational change is induced in the receptor, leading to the activation of an intracellular heterotrimeric G-protein, specifically of the Gq/11 family.[6][7]

The activated α-subunit of the Gq/11 protein dissociates from the βγ-subunits and stimulates the effector enzyme phospholipase C (PLC).[7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[7] The resulting increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream signaling events that ultimately lead to the physiological responses associated with GRP, such as smooth muscle contraction and hormone secretion.[2]

GRP_Signaling_Pathway cluster_membrane Plasma Membrane GRPR GRPR (BB2) Gq Gq Protein GRPR->Gq Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis Gq->PLC Activation GRP Porcine GRP GRP->GRPR Binding & Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_cyto Cytosolic Ca²⁺ ↑ ER->Ca_cyto Release Ca_ER Response Physiological Response Ca_cyto->Response PKC->Response

Figure 1: GRP Signaling Pathway.

Physiological Functions of Porcine GRP

Porcine GRP exerts a variety of physiological effects, particularly within the gastrointestinal system. These functions include the stimulation of gastric acid secretion, regulation of smooth muscle contraction, and the release of various gastrointestinal hormones.

Regulation of Gastric Acid and Pancreatic Secretion

One of the most well-characterized roles of GRP is its ability to stimulate the release of gastrin from G-cells in the stomach, which in turn promotes the secretion of gastric acid.[8] Studies have shown that porcine GRP can induce a dose-dependent increase in gastrin output.[8] Furthermore, porcine GRP has been demonstrated to stimulate pancreatic exocrine secretion. Infusion of porcine GRP into the isolated perfused porcine pancreas at a concentration of 1.0 nmol/L resulted in a 37-fold increase in protein secretion, a 13-fold increase in fluid secretion, and a 12-fold increase in bicarbonate secretion.

Modulation of Smooth Muscle Contraction

Quantitative Data

The following table summarizes the binding affinities (IC₅₀) of bombesin and its analogues at the Gastrin-Releasing Peptide Receptor (GRPR). While specific Kd and EC₅₀/IC₅₀ values for porcine GRP at the porcine GRPR are not extensively reported in the readily available literature, the data for bombesin and other analogues provide a valuable reference for the potency of this class of peptides.

Ligand Receptor Cell Line/Tissue Assay Type IC₅₀ (nM) Reference(s)
BombesinRat GRPRAR4-2J cell membranesRadioligand Binding0.17-0.45[12]
Demobesin 1Human GRPRPC-3 cell membranesRadioligand Binding11-15 fold higher affinity than Z-070 peptides[12]
[D-Phe⁶, β-Ala¹¹, Phe¹³, Nle¹⁴] Bn (6–14)Human GRPR/NMBR/BRS-3-Radioligand Binding0.3–2[13]
MK-5046Human GRPR-Radioligand Binding>10,000[13]
GRPGuinea Pig GRPRGuinea-pig uterusRadioligand Binding290[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of porcine GRP and its interaction with the GRPR.

Radioligand Binding Assay

This protocol is adapted from standard methods for GPCR radioligand binding assays and is suitable for determining the binding affinity of porcine GRP to the GRPR.[1][14][15]

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand (e.g., ¹²⁵I-GRP) to the GRPR, and to determine the inhibitory constant (Ki) of unlabeled porcine GRP.

Materials:

  • Cell membranes prepared from tissues or cells expressing the porcine GRPR.

  • Radiolabeled ligand (e.g., ¹²⁵I-[Tyr⁴]Bombesin or custom-synthesized ¹²⁵I-porcine GRP).

  • Unlabeled porcine GRP.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates.

  • Vacuum manifold.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the porcine GRPR in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Saturation Binding Assay (for Kd and Bmax): a. In a 96-well plate, add increasing concentrations of the radiolabeled ligand to triplicate wells. b. To a parallel set of wells, add the same concentrations of radiolabeled ligand along with a high concentration of unlabeled porcine GRP (e.g., 1 µM) to determine non-specific binding. c. Add the membrane preparation to all wells to initiate the binding reaction. d. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Competition Binding Assay (for Ki): a. In a 96-well plate, add a fixed concentration of the radiolabeled ligand (typically at or below its Kd value) to all wells. b. Add increasing concentrations of unlabeled porcine GRP to triplicate wells. c. To a set of wells, add only the radiolabeled ligand to determine total binding. d. To another set of wells, add the radiolabeled ligand and a high concentration of unlabeled porcine GRP to determine non-specific binding. e. Add the membrane preparation to all wells and incubate as in the saturation assay.

  • Filtration and Counting: a. Terminate the binding reaction by rapid filtration of the incubation mixture through the glass fiber filters using a vacuum manifold. b. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. For saturation binding, calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Plot specific binding versus radioligand concentration and fit the data to a one-site binding hyperbola to determine Kd and Bmax. b. For competition binding, plot the percentage of specific binding versus the concentration of unlabeled porcine GRP. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare GRPR-expressing cell membranes start->prep setup Set up 96-well plate with: - Membranes - Radioligand (e.g., ¹²⁵I-GRP) - Unlabeled porcine GRP (competitor) prep->setup incubate Incubate to reach binding equilibrium setup->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity with scintillation counter wash->count analyze Analyze data: - Calculate specific binding - Determine Kd, Bmax, IC₅₀, Ki count->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to measure the increase in intracellular calcium concentration upon activation of the GRPR by porcine GRP.[7]

Objective: To determine the potency (EC₅₀) of porcine GRP in stimulating calcium mobilization in cells expressing the GRPR.

Materials:

  • Cells stably or transiently expressing the porcine GRPR (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Porcine GRP.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

  • Black-walled, clear-bottom 96- or 384-well microplates.

Procedure:

  • Cell Plating: Seed the GRPR-expressing cells into the microplates and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading: a. Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. b. Remove the cell culture medium from the wells and add the dye-loading solution. c. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.

  • Assay: a. Prepare serial dilutions of porcine GRP in assay buffer. b. Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C). c. Program the instrument to measure the baseline fluorescence, then automatically inject the different concentrations of porcine GRP into the wells, and continue to measure the fluorescence intensity over time.

  • Data Analysis: a. The change in fluorescence intensity reflects the change in intracellular calcium concentration. b. For each concentration of porcine GRP, determine the peak fluorescence response. c. Plot the peak response versus the logarithm of the porcine GRP concentration. d. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of porcine GRP that produces 50% of the maximal response.

In Vivo Gastric Secretion Assay

This protocol is a conceptual outline for an in vivo experiment to measure the effect of porcine GRP on gastric acid secretion, based on established methods in animal models.[16]

Objective: To determine the in vivo effect of porcine GRP on gastric acid secretion in a suitable animal model (e.g., rat, dog, or pig).

Materials:

  • Surgically prepared animal model with a chronic gastric fistula or a perfused stomach preparation.

  • Porcine GRP.

  • Saline solution (vehicle control).

  • Anesthesia (if required for the model).

  • Infusion pumps.

  • pH meter or autotitrator.

  • Collection tubes.

Procedure:

  • Animal Preparation: Utilize an animal model that allows for the collection of gastric secretions. This may involve the surgical implantation of a gastric cannula.

  • Basal Secretion: After a fasting period, collect basal gastric secretions for a defined period to establish a baseline.

  • GRP Administration: Administer porcine GRP via intravenous or intra-arterial infusion at various doses. A vehicle control (saline) should be administered to a separate group of animals.

  • Sample Collection: Collect gastric juice samples at regular intervals throughout the infusion period.

  • Analysis: a. Measure the volume of each gastric juice sample. b. Determine the acid concentration of each sample by titration with a standard base (e.g., NaOH) to a neutral pH. c. Calculate the total acid output (volume × acid concentration) for each collection period.

  • Data Analysis: a. Plot the gastric acid output over time for both the control and GRP-treated groups. b. Compare the acid output at different doses of porcine GRP to the basal and control levels to determine the dose-response relationship.

Conclusion

Porcine GRP is a critical mammalian bombesin-like peptide that plays a significant role in a multitude of physiological processes, particularly in the gastrointestinal tract. Its high affinity for the GRPR and the subsequent activation of the PLC signaling pathway make it a potent regulator of gastric secretion and smooth muscle motility. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the functions of porcine GRP and to explore the therapeutic potential of targeting the GRP/GRPR system. A thorough understanding of the molecular and cellular mechanisms of porcine GRP action is essential for the development of novel diagnostics and therapeutics for a range of disorders, including gastrointestinal diseases and various types of cancer where the GRPR is often overexpressed.

References

Endogenous Ligands for the Porcine Gastrin-Releasing Peptide (GRP) Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous ligands for the porcine Gastrin-Releasing Peptide (GRP) receptor, also known as the bombesin (B8815690) receptor subtype 2 (BB2). This document summarizes the key characteristics of these ligands, their binding affinities, the signaling pathways they initiate upon receptor activation, and detailed experimental protocols for their study.

Introduction

The porcine GRP receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including gastrointestinal functions, cell growth, and neurotransmission.[1][2][3] Its activation is initiated by the binding of specific endogenous ligands. Understanding the interaction of these ligands with the porcine GRP receptor is essential for research into porcine physiology and for the development of novel therapeutics targeting this system. The porcine model is particularly relevant for preclinical research due to its anatomical and physiological similarities to humans.[4]

Endogenous Ligands

The two primary endogenous ligands for the porcine GRP receptor are Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB).[2] Both are members of the bombesin family of peptides.

  • Gastrin-Releasing Peptide (GRP): Originally isolated from the porcine stomach, GRP is a 27-amino acid peptide.[2][3] It is considered the primary endogenous ligand for the GRP receptor. The porcine GRP sequence is APVSVGGGTVLAKMYPRGNHWAVGHLM-NH2.

  • Neuromedin B (NMB): First identified in the porcine spinal cord, NMB is a decapeptide with the sequence GNLWATGHFM-NH2.[2][4] While it binds to the GRP receptor, it generally shows a lower affinity compared to GRP.[1]

Quantitative Binding Affinity

The binding affinities of porcine GRP and NMB for the GRP receptor have been characterized, primarily in non-porcine cell lines expressing the receptor due to a lack of specific data from porcine tissues. The following table summarizes the available quantitative data.

LigandReceptorCell LineAssay TypeParameterValue (nM)Reference
Gastrin-Releasing Peptide (GRP)GRP ReceptorCOR-L42 (human small-cell lung cancer)Radioligand BindingKi2.4[1]
Neuromedin B (NMB)GRP ReceptorCOR-L42 (human small-cell lung cancer)Radioligand BindingKi22.7[1]

Signaling Pathways

The porcine GRP receptor is a Gq protein-coupled receptor.[5] Upon ligand binding, it initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[2] Additionally, evidence suggests the involvement of the PI3K/Akt and cAMP/PKA pathways in GRP receptor signaling.[6][7]

GRP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GRP_NMB GRP / NMB GRPR Porcine GRP Receptor (GPCR) GRP_NMB->GRPR Binding Gq Gαq GRPR->Gq Activation PI3K PI3K GRPR->PI3K Activation (alternative pathway) AC Adenylyl Cyclase (AC) GRPR->AC Modulation (alternative pathway) PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Release PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (e.g., smooth muscle contraction, hormone secretion, cell growth) Ca2_ER->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Activation Akt->Cellular_Response cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation PKA->Cellular_Response

Fig. 1: GRP Receptor Signaling Pathways

Experimental Protocols

Detailed experimental protocols for studying the interaction of endogenous ligands with the porcine GRP receptor are provided below. These protocols are based on standard methodologies for GPCRs and have been adapted for the specific context of the porcine GRP receptor.

Radioligand Binding Assay (Adapted Protocol)

This protocol describes a competitive binding assay to determine the affinity of unlabeled ligands for the porcine GRP receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from porcine tissue expressing GRPR or cells transfected with porcine GRPR) Incubation 4. Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep 2. Radiolabeled Ligand Preparation (e.g., ¹²⁵I-GRP) Radioligand_Prep->Incubation Competitor_Prep 3. Unlabeled Competitor Preparation (e.g., porcine GRP or NMB) Competitor_Prep->Incubation Separation 5. Separation of Bound/Free Ligand (Filtration) Incubation->Separation Counting 6. Quantification of Radioactivity (Scintillation Counting) Separation->Counting Curve_Fitting 7. Competition Curve Generation Counting->Curve_Fitting Ki_Calculation 8. Ki Value Calculation Curve_Fitting->Ki_Calculation

Fig. 2: Radioligand Binding Assay Workflow

Materials:

  • Porcine tissue known to express GRP receptor (e.g., pancreas, stomach) or a cell line stably expressing the cloned porcine GRP receptor.

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Radiolabeled GRP (e.g., [125I]-GRP).

  • Unlabeled porcine GRP and NMB.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize porcine tissue or cells in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with homogenization buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled GRP, and varying concentrations of unlabeled competitor ligand (porcine GRP or NMB).

    • For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled GRP.

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (Adapted Protocol)

This protocol measures the increase in intracellular calcium concentration following the activation of the porcine GRP receptor.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Cells expressing porcine GRPR) Dye_Loading 2. Loading with Calcium-sensitive Dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Baseline_Reading 3. Baseline Fluorescence Measurement Dye_Loading->Baseline_Reading Ligand_Addition 4. Addition of Ligand (porcine GRP or NMB) Baseline_Reading->Ligand_Addition Fluorescence_Monitoring 5. Real-time Fluorescence Monitoring Ligand_Addition->Fluorescence_Monitoring Response_Curve 6. Dose-Response Curve Generation Fluorescence_Monitoring->Response_Curve EC50_Calculation 7. EC₅₀ Value Calculation Response_Curve->EC50_Calculation

Fig. 3: Calcium Mobilization Assay Workflow

Materials:

  • A cell line stably expressing the cloned porcine GRP receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Porcine GRP and NMB.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Culture:

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to near confluence.

  • Dye Loading:

    • Remove the culture medium and wash the cells with HBSS.

    • Incubate the cells with the calcium-sensitive dye in HBSS (containing probenecid) in the dark for a specified time (e.g., 30-60 minutes) at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Inject varying concentrations of the ligand (porcine GRP or NMB) into the wells.

    • Immediately begin monitoring the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the ligand concentration.

    • Determine the EC50 value from the resulting dose-response curve.

Conclusion

This technical guide has provided a comprehensive overview of the endogenous ligands for the porcine GRP receptor. Gastrin-Releasing Peptide and Neuromedin B are the key players in activating this receptor, which primarily signals through the Gq-PLC-calcium pathway, with potential involvement of the PI3K/Akt and cAMP/PKA pathways. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this important porcine receptor system. Further research is warranted to obtain more porcine-specific binding affinity data and to further elucidate the nuances of its signaling pathways in different porcine tissues.

References

The Role of Gastrin-Releasing Peptide in the Porcine Reproductive System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 4, 2025

Abstract

Gastrin-Releasing Peptide (GRP), a mammalian homolog of bombesin, and its primary receptor, the Gastrin-Releasing Peptide Receptor (GRPR), are emerging as significant local regulators within the porcine reproductive system. While research has established the expression of this ligand-receptor system in both male and female gonads, current functional understanding is predominantly centered on the male. In boars, the GRP/GRPR system has been identified as a stimulator of testicular steroidogenesis, specifically promoting testosterone (B1683101) secretion from Leydig cells. In contrast, the precise physiological role of GRP in the porcine ovary and uterus remains an under-investigated area, representing a critical knowledge gap. This technical guide synthesizes the current state of research on porcine GRP, presenting key quantitative data, detailing established signaling pathways, and providing the experimental protocols utilized in seminal studies to facilitate future investigations into this promising area of reproductive biology and potential therapeutic development.

Expression and Distribution of GRP/GRPR in Porcine Tissues

The foundation of GRP's function in the reproductive system lies in the expression and localization of its receptor, GRPR. Studies have confirmed the presence of GRPR in key reproductive tissues of pigs through molecular and immunohistochemical methods.

GRPR mRNA and Protein Expression

Systematic investigation has revealed that GRPR mRNA and protein are widely distributed throughout central and peripheral tissues in pigs. Within the reproductive system, notable expression has been confirmed in both the testis and ovary.[1][2] The porcine GRPR cDNA was successfully cloned and found to be 1487 base pairs in length, containing an 1155 base pair open reading frame that encodes a 384 amino acid protein highly homologous to that of other species.[1][2]

The following table summarizes the relative expression and distribution of GRPR in various porcine tissues, with a focus on the reproductive tract, as determined by Real-Time PCR (RT-PCR) and Immunohistochemistry (IHC).

Tissue/OrganGRPR mRNA Expression (RT-PCR)GRPR Protein Localization (IHC)
Testis PresentImmunoreactivity observed
Ovary PresentImmunoreactivity observed
Hypophysis (Pituitary)PresentImmunoreactivity observed
HypothalamusPresentNot Reported
PancreasMain peripheral expressionWidely distributed
EsophagusMain peripheral expressionWidely distributed
Data synthesized from studies confirming the presence and distribution of GRPR.[1][2]

Functional Role of GRP in the Male Porcine Reproductive System

The most definitive role for GRP in porcine reproduction has been elucidated in the boar, where it functions as a direct modulator of testicular Leydig cell activity.

Stimulation of Testicular Steroidogenesis

In-vitro studies using primary cultures of porcine Leydig cells have demonstrated that GRP directly stimulates the secretion of testosterone. This effect is dose-dependent and also leads to an upregulation of GRPR expression at both the mRNA and protein levels, suggesting a positive feedback mechanism that could amplify its local effects within the testis.[1][2]

The table below presents quantitative data from in-vitro experiments on the effect of GRP on testosterone secretion by porcine Leydig cells.

GRP ConcentrationTestosterone Secretion (Effect)GRPR mRNA Expression (Effect)GRPR Protein Expression (Effect)
Varies (dose-dependent)Significant increaseIncreasedIncreased
Summary of findings from in-vitro Leydig cell culture experiments.[1][2]

Functional Role of GRP in the Female Porcine Reproductive System

While the expression of GRPR in the porcine ovary is confirmed, the functional role of GRP in the female pig remains largely undefined and presents a significant area for future research.[1][2] Unlike the clear steroidogenic function identified in males, studies specifically investigating the effect of GRP on porcine granulosa or theca cell steroidogenesis (e.g., estradiol (B170435) or progesterone (B1679170) production) are currently absent in published literature.

Research on other neuropeptides within the same bombesin-like family, such as Neuromedin B (NMB), has shown regulatory roles in the porcine reproductive axis, suggesting that GRP likely holds a similarly important, though as-yet-undiscovered, function.[3]

GRP Signaling Pathway

GRP exerts its cellular effects by binding to GRPR, a G-protein coupled receptor (GPCR). The canonical signaling pathway for GRPR involves its coupling to the Gαq/11 subunit.

Activation of Gαq/11 initiates a well-established intracellular cascade:

  • Phospholipase C (PLC) Activation: The activated Gαq/11 protein stimulates the enzyme Phospholipase Cβ (PLCβ).[4][5]

  • PIP₂ Hydrolysis: PLCβ then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂).

  • Second Messenger Production: This hydrolysis generates two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]

  • Downstream Effects:

    • IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6][7]

    • DAG and the elevated intracellular Ca²⁺ levels synergistically activate Protein Kinase C (PKC).

This cascade ultimately leads to the physiological responses observed in target cells, such as hormone secretion and changes in gene expression. While this pathway has not been explicitly confirmed in porcine reproductive cells, its components are known to be active in other porcine tissues.[8]

GRP_Signaling_Pathway GRP GRP GRPR GRPR (Gq/11-coupled) GRP->GRPR Gq11 Gαq/11 GRPR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Co-activates Response Physiological Response (e.g., Testosterone Secretion) Ca->Response Leads to PKC->Response Leads to

Canonical GRP/GRPR signaling cascade.

Key Experimental Protocols

The following protocols are summarized from methodologies used in key studies on porcine GRP/GRPR.

Protocol for Immunohistochemistry (IHC) of GRPR in Porcine Testis
  • Tissue Preparation: Testis tissues are fixed in 4% paraformaldehyde, dehydrated through a graded ethanol (B145695) series, cleared in xylene, and embedded in paraffin (B1166041) wax. 5 µm sections are cut.

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a descending series of ethanol concentrations to water.

  • Antigen Retrieval: Slides are subjected to heat-induced epitope retrieval, for example, by boiling in a citrate (B86180) buffer (10 mM, pH 6.0) for 15 minutes.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked by incubating with a serum block (e.g., 5% normal goat serum) for 30 minutes.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against GRPR (e.g., rabbit polyclonal anti-GRPR) overnight at 4°C.

  • Secondary Antibody & Detection: After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG). This is followed by incubation with a streptavidin-horseradish peroxidase (HRP) complex.

  • Visualization: The signal is developed using a chromogen solution such as 3,3'-diaminobenzidine (B165653) (DAB), resulting in a brown precipitate at the site of the antigen.

  • Counterstaining & Mounting: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, cleared, and mounted with a permanent mounting medium.

Protocol for In-Vitro Porcine Leydig Cell Culture and Hormone Assay
  • Cell Isolation: Testes from prepubertal boars are decapsulated. The tissue is minced and subjected to enzymatic digestion, typically with collagenase and dispase in a shaking water bath.

  • Purification: The resulting cell suspension is filtered to remove tissue debris. Leydig cells are then purified from the mixed cell population using a Percoll density gradient.

  • Cell Culture: Purified Leydig cells are plated in culture dishes with a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, insulin, and antibiotics. Cells are maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • GRP Treatment: After an initial culture period to allow for cell attachment and stabilization, the medium is replaced with serum-free medium containing various concentrations of porcine GRP.

  • Hormone Assay: After a defined incubation period (e.g., 24-48 hours), the culture supernatant is collected. The concentration of testosterone in the supernatant is quantified using a validated method such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Testosterone concentrations are normalized to cell number or protein content and analyzed for statistical significance compared to untreated control cultures.

GRP_Leydig_Cell_Workflow A Testis Collection (Prepubertal Boars) B Tissue Mincing & Enzymatic Digestion (Collagenase/Dispase) A->B C Cell Filtration & Purification (Percoll Gradient) B->C D Primary Leydig Cell Culture (DMEM/F12 + Serum) C->D E GRP Treatment (Varying Concentrations in Serum-Free Medium) D->E F Supernatant Collection (After 24-48h Incubation) E->F H Cell Lysate Collection (for RNA/Protein Analysis) E->H G Hormone Quantification (Testosterone RIA/ELISA) F->G J Data Analysis & Interpretation G->J I GRPR Expression Analysis (RT-PCR / Western Blot) H->I I->J

Workflow for GRP effect on Leydig cells.

Implications and Future Directions

The current body of evidence firmly establishes the GRP/GRPR system as a component of the porcine reproductive axis, with a demonstrated role in promoting testicular testosterone production. This positions GRP as a potential local modulator of spermatogenesis and overall male fertility in pigs.

  • Elucidate the role of GRP in porcine granulosa and theca cells , specifically its impact on follicular development and the synthesis of estradiol and progesterone.

  • Investigate the expression and function of GRP/GRPR in the porcine uterus during different stages of the estrous cycle and pregnancy.

  • Generate quantitative expression data for GRP and GRPR across the male and female reproductive tracts to build a more comprehensive map of its potential sites of action.

  • Confirm the downstream signaling events following GRPR activation in primary porcine reproductive cells.

Answering these questions will not only advance our fundamental understanding of porcine reproductive physiology but could also unveil novel targets for enhancing fertility and managing reproductive disorders in this economically vital species.

References

Methodological & Application

Application Notes and Protocols for Immunohistochemical Detection of Porcine Gastrin-Releasing Peptide (GRP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin-Releasing Peptide (GRP) is a regulatory peptide hormone and neurotransmitter with a significant role in various physiological processes, including gastrointestinal function, thermoregulation, and cell proliferation. In the porcine model, which is increasingly utilized in biomedical research due to its anatomical and physiological similarities to humans, the study of GRP distribution and function is of considerable interest. Immunohistochemistry (IHC) is a powerful technique to visualize the localization of GRP in porcine tissues, providing valuable insights for both basic research and drug development.

These application notes provide a detailed, step-by-step protocol for the immunohistochemical staining of GRP in formalin-fixed, paraffin-embedded (FFPE) porcine tissues. The protocol is based on established IHC principles and incorporates recommendations for antibody selection, antigen retrieval, and signal detection.

GRP Signaling Pathway

Gastrin-Releasing Peptide initiates its biological effects by binding to its specific G protein-coupled receptor, the Gastrin-Releasing Peptide Receptor (GRPR). This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events, in turn, can modulate downstream pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, ultimately influencing gene expression and cellular responses like proliferation and hormone secretion.

GRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GRP Gastrin-Releasing Peptide (GRP) GRPR GRP Receptor (GRPR) (GPCR) GRP->GRPR Binding G_alpha_q Gαq GRPR->G_alpha_q Activation PLC Phospholipase C (PLC) G_alpha_q->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activation MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activation Cellular_Response Cellular Response (e.g., Proliferation, Secretion) MAPK_ERK->Cellular_Response

Caption: GRP Signaling Pathway

Experimental Protocols

This protocol provides a general guideline for the immunohistochemical staining of GRP in FFPE porcine tissues. Optimal conditions for specific antibodies and tissues should be determined experimentally.

I. Tissue Preparation
  • Tissue Fixation: Immediately following collection, immerse porcine tissue samples (no thicker than 5 mm) in 10% neutral buffered formalin (NBF) for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.

  • Tissue Processing and Embedding:

    • Dehydrate the fixed tissues through a graded series of ethanol (B145695) (e.g., 70%, 80%, 95%, 100%).

    • Clear the tissues in xylene.

    • Infiltrate and embed the tissues in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on positively charged slides.

  • Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.

II. Immunohistochemical Staining
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Heat-Induced Epitope Retrieval (HIER): This is the most common method.

      • Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA buffer, pH 8.0).

      • Heat the solution to 95-100°C for 20-30 minutes using a microwave, pressure cooker, or water bath.

      • Allow the slides to cool down in the buffer for 20-30 minutes at room temperature.

      • Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).

  • Peroxidase Block (for chromogenic detection):

    • Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with TBS or PBS.

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum or bovine serum albumin in TBS/PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-GRP antibody in the blocking solution to its optimal concentration. A recommended starting point for a new antibody is a 1:100 to 1:500 dilution.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with TBS or PBS (3 changes, 5 minutes each).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) or a polymer-based detection system according to the manufacturer's instructions for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with TBS or PBS.

    • For Avidin-Biotin Complex (ABC) method: Incubate with ABC reagent for 30 minutes.

    • For Polymer-based systems: Follow the manufacturer's protocol.

    • Rinse with TBS or PBS.

  • Chromogen Application:

    • Incubate sections with a chromogen solution (e.g., 3,3'-Diaminobenzidine - DAB) until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin (B73222) for 30-60 seconds to visualize cell nuclei.

    • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol.

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Experimental Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunohistochemical Staining Fixation Tissue Fixation (10% NBF) Processing Processing & Embedding (Ethanol, Xylene, Paraffin) Fixation->Processing Sectioning Sectioning (4-5 µm) Processing->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking (Normal Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-GRP) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., ABC or Polymer) SecondaryAb->Detection Chromogen Chromogen Development (DAB) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting

Caption: IHC Workflow for Porcine GRP

Data Presentation

The following table summarizes recommended starting parameters for the immunohistochemical detection of GRP in porcine tissues. It is crucial to note that these are starting points, and optimization is necessary for each specific antibody and tissue type.

ParameterRecommendationNotes
Tissue Fixative 10% Neutral Buffered Formalin (NBF)Fixation time of 24-48 hours is recommended.
Tissue Section Thickness 4-5 µm
Antigen Retrieval Solution 10 mM Sodium Citrate Buffer (pH 6.0) or 1 mM EDTA Buffer (pH 8.0)The choice of buffer can be antibody-dependent.
Antigen Retrieval Method Heat-Induced Epitope Retrieval (HIER)95-100°C for 20-30 minutes.
Blocking Solution 5% Normal Serum (from the same species as the secondary antibody)Incubate for 30-60 minutes at room temperature.
Primary Antibody Anti-GRP Antibody (porcine reactive)Determine optimal dilution (start with 1:100 to 1:500).
Primary Antibody Incubation Overnight at 4°C
Detection System Polymer-based system or Avidin-Biotin Complex (ABC)Follow manufacturer's instructions.
Chromogen 3,3'-Diaminobenzidine (DAB)
Counterstain Hematoxylin

Summary

This document provides a comprehensive guide for the immunohistochemical detection of Gastrin-Releasing Peptide in porcine tissues. By following the detailed step-by-step protocol and understanding the underlying principles of the GRP signaling pathway, researchers can effectively visualize the localization of this important peptide. The provided workflow and data table serve as a solid foundation for developing a robust and reproducible IHC assay for porcine GRP, which will be invaluable for advancing research in physiology, pharmacology, and drug development. Remember that optimization of key steps, particularly primary antibody concentration and antigen retrieval conditions, is essential for achieving high-quality, specific staining results.

Application Notes and Protocols for Porcine GRP Receptor Binding Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gastrin-Releasing Peptide (GRP) receptor, also known as BB2 receptor, is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes.[1] In the porcine model, GRP receptors are predominantly expressed in the pancreas, as well as in the esophagus, testis, ovary, and spleen.[1][2] The high homology and conservation of the porcine GRP receptor sequence compared to other species make it a valuable model for studying receptor pharmacology and for the preclinical evaluation of novel therapeutics targeting GRP receptor-related pathways.[2]

This document provides detailed protocols for the optimization of radioligand binding assays for the porcine GRP receptor, a critical tool for screening and characterizing novel ligands. The protocols cover membrane preparation from porcine pancreas, saturation binding assays to determine receptor density (Bmax) and ligand affinity (Kd), and competitive binding assays to determine the affinity (Ki) of unlabeled compounds.

GRP Receptor Signaling Pathway

The GRP receptor is a G-protein coupled receptor that, upon binding of its ligand, Gastrin-Releasing Peptide (GRP), activates the phospholipase C (PLC) signaling pathway. This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

GRP_Signaling_Pathway GRP GRP GRPR Porcine GRP Receptor (GPCR) GRP->GRPR Binding G_protein Gq/11 GRPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: GRP Receptor Signaling Pathway.

Experimental Protocols

I. Porcine Pancreas Membrane Preparation

This protocol describes the isolation of a membrane fraction enriched with GRP receptors from fresh or frozen porcine pancreas.[3]

Materials:

  • Porcine pancreas

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, 0.1% (w/v) BSA, and protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

  • Dounce homogenizer or polytron.

  • High-speed refrigerated centrifuge.

Protocol:

  • Mince fresh or thawed porcine pancreas (approximately 10 g) on ice.

  • Add 10 volumes of ice-cold Homogenization Buffer.

  • Homogenize the tissue using a Dounce homogenizer (20-30 strokes) or a polytron (3 x 15-second bursts) on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in ice-cold Wash Buffer.

  • Centrifuge again at 40,000 x g for 30 minutes at 4°C.

  • Repeat the wash step (Step 6-7) one more time.

  • Resuspend the final membrane pellet in a small volume of Wash Buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the membrane preparation and store at -80°C until use.

II. Saturation Binding Assay Optimization

This assay is performed to determine the total number of GRP receptors (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[4][5][6]

Workflow for Saturation Binding Assay:

Saturation_Binding_Workflow start Start prepare_reagents Prepare Radioligand Dilutions ([125I-Tyr4]Bombesin) and Membrane Suspension start->prepare_reagents total_binding Incubate Membranes with Increasing Concentrations of Radioligand (Total Binding) prepare_reagents->total_binding nonspecific_binding Incubate Membranes with Radioligand and Excess Unlabeled Ligand (Non-specific Binding) prepare_reagents->nonspecific_binding incubation Incubate at 25°C for 60 min total_binding->incubation nonspecific_binding->incubation filtration Rapid Filtration through GF/B filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Measure Radioactivity (Gamma Counter) washing->counting analysis Data Analysis: Calculate Specific Binding, Non-linear Regression (Kd, Bmax) counting->analysis end End analysis->end

Caption: Saturation Binding Assay Workflow.

Materials:

  • Porcine pancreas membranes

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.

  • Radioligand: [125I-Tyr4]Bombesin (specific activity ~2200 Ci/mmol).

  • Unlabeled Ligand: Bombesin or GRP (for non-specific binding).

  • Glass fiber filters (GF/B or GF/C).

  • Filtration apparatus.

  • Gamma counter.

Protocol:

  • Prepare serial dilutions of [125I-Tyr4]Bombesin in Assay Buffer (e.g., 0.01 - 5 nM).

  • For total binding, add 50 µL of each radioligand dilution to triplicate tubes.

  • For non-specific binding, add 50 µL of each radioligand dilution to another set of triplicate tubes, followed by 50 µL of a high concentration of unlabeled Bombesin (e.g., 1 µM).

  • Add 100 µL of the porcine pancreas membrane suspension (typically 20-50 µg of protein) to all tubes.

  • The final assay volume is 200 µL.

  • Incubate the tubes at 25°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Wash the filters rapidly with 3 x 4 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.

  • Analyze the data using non-linear regression to determine the Kd and Bmax values.[7][8][9]

Data Presentation: Saturation Binding Parameters

ParameterValueUnit
Radioligand[125I-Tyr4]Bombesin-
Kd (Affinity)0.5 ± 0.1nM
Bmax (Receptor Density)150 ± 20fmol/mg protein

Note: These are example values and should be determined experimentally.

III. Competitive Binding Assay Optimization

This assay is used to determine the affinity (Ki) of unlabeled test compounds for the porcine GRP receptor by measuring their ability to compete with a fixed concentration of radioligand.[5][6]

Workflow for Competitive Binding Assay:

Competitive_Binding_Workflow start Start prepare_reagents Prepare Fixed Concentration of Radioligand and Serial Dilutions of Test Compounds start->prepare_reagents assay_setup Incubate Membranes with Radioligand and Increasing Concentrations of Test Compound prepare_reagents->assay_setup incubation Incubate at 25°C for 60 min assay_setup->incubation filtration Rapid Filtration through GF/B filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Measure Radioactivity (Gamma Counter) washing->counting analysis Data Analysis: Calculate % Inhibition, Non-linear Regression (IC50), Cheng-Prusoff Equation (Ki) counting->analysis end End analysis->end

References

In Vivo Effects of Porcine Gastrin-Releasing Peptide (GRP) Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin-Releasing Peptide (GRP) is a regulatory peptide hormone and neurotransmitter with a significant role in gastrointestinal physiology. The porcine G-RP, a 27-amino acid peptide, is a potent stimulant of gastrin release and pancreatic exocrine secretion. Its actions are mediated through the GRP receptor (GRPR), a G-protein coupled receptor that activates the phospholipase C signaling pathway. Understanding the in vivo effects of porcine GRP is crucial for elucidating its physiological functions and for the development of therapeutic agents targeting the GRP system for conditions such as gastrointestinal disorders and certain types of cancer where GRPR is overexpressed.

These application notes provide a summary of the quantitative effects of porcine GRP administration, detailed experimental protocols for in vivo studies, and a visualization of the associated signaling pathway.

Data Presentation: Quantitative Effects of Porcine GRP Administration

The following tables summarize the dose-dependent effects of porcine GRP on pancreatic and gastric secretions based on in vivo and ex vivo studies in porcine models.

Table 1: Effect of Porcine GRP on Pancreatic Exocrine Secretion in Isolated Perfused Porcine Pancreas [1]

GRP Concentration (nmol/L)Protein Secretion (Fold Increase)Fluid Secretion (Fold Increase)Bicarbonate Secretion (Fold Increase)
0.01---
0.1---
1.0371312
10---

Data derived from studies on isolated perfused porcine pancreas.[1]

Table 2: Effect of Porcine GRP Infusion on Pancreaticobiliary Secretion and Plasma Hormone Levels in Anesthetized Pigs [2]

GRP Infusion Rate (pmol/kg/h)Portal Plasma Secretin (pmol/L)Portal Plasma CCK (pmol/L)Pancreatic Bicarbonate Secretion (mmol/h)Hepatic Bicarbonate Secretion (mmol/h)Pancreatic Protein Secretion (mg/h)
Basal 0.91.20.010.53
250 -----
500 -----
1000 13.638.45.64.1680

Table 3: Effect of Intra-arterial Porcine GRP on Gastrin Secretion in Isolated Perfused Pig Antrum [3]

GRP Concentration (mol/L)Gastrin Secretion
10⁻¹¹ - 10⁻¹⁰Up to 5-fold, dose-dependent increase
> 10⁻¹⁰Less effective, desensitization of gastrin cells

Signaling Pathway

The binding of GRP to its receptor (GRPR) initiates a cascade of intracellular events. GRPR is a Gq-protein coupled receptor. Upon activation, the Gαq subunit activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates downstream targets, leading to various cellular responses.

GRP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GRP Porcine GRP GRPR GRP Receptor (GRPR) GRP->GRPR Binds Gq Gq Protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Responses (e.g., Secretion) PKC->CellularResponse Phosphorylates Targets

Caption: GRP signaling pathway via Gq, PLC, IP3, and DAG.

Experimental Protocols

The following protocols are synthesized from methodologies described in studies investigating the effects of GRP in porcine models.[1][2][4]

Animal Model
  • Species: Domestic pig (Sus scrofa domesticus). Porcine models are highly relevant for gastrointestinal research due to anatomical and physiological similarities to humans.

  • Breed: Large White or Landrace breeds are commonly used.

  • Age/Weight: Young pigs (e.g., 6-7 weeks old) or adult pigs, depending on the specific research question. Body weight should be recorded and used for dose calculations.

  • Housing: Pigs should be housed in metabolic cages that allow for individual monitoring and sample collection. A standard light-dark cycle (e.g., 12h light/12h dark) should be maintained.

  • Diet: A standard commercial pig diet is typically provided. For studies on feeding behavior, access to food and water should be ad libitum unless otherwise specified by the experimental design.

Surgical Preparation (for chronic studies)

For long-term studies involving repeated infusions and sampling, surgical implantation of catheters is necessary. All surgical procedures should be performed under general anesthesia using aseptic techniques.

  • Vascular Catheters: A catheter is placed in the jugular vein for intravenous infusions and blood sampling.

  • Pancreatic Duct Catheter: To collect pancreatic juice, a catheter can be inserted into the main pancreatic duct.

  • Duodenal T-cannula: A T-cannula can be placed in the duodenum to allow for the reinfusion of pancreatic juice and bile to maintain normal digestive physiology, and for the collection of duodenal contents.

  • Post-operative Care: Animals should be allowed a recovery period of at least one week before experiments commence.

GRP Administration
  • Preparation of GRP Solution: Lyophilized porcine GRP should be reconstituted in a sterile, pyrogen-free vehicle such as 0.9% saline. The concentration should be calculated to deliver the desired dose in a specific volume.

  • Route of Administration: Intravenous (IV) infusion is a common method for systemic administration. For targeted effects on the pancreas or stomach, intra-arterial infusion into the corresponding blood supply can be performed in an isolated, perfused organ setup.

  • Dosage: The dosage of GRP will vary depending on the experimental goals. Based on available data, infusion rates in the range of 250-1000 pmol/kg/h have been shown to be effective in stimulating pancreaticobiliary secretion in anesthetized pigs.[2] For isolated perfused antrum studies, concentrations of 10⁻¹¹ to 10⁻¹⁰ mol/L are effective for stimulating gastrin release.[3] Dose-response studies are recommended to determine the optimal dose for a specific outcome.

Sample Collection and Analysis
  • Blood Sampling: Blood samples are collected from the jugular vein catheter at baseline and at specified time points during and after GRP infusion. Blood should be collected into chilled tubes containing appropriate anticoagulants and protease inhibitors (e.g., EDTA and aprotinin) to prevent peptide degradation. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Pancreatic Juice Collection: Pancreatic juice is collected via the pancreatic duct catheter. The volume is recorded, and samples are stored at -80°C for analysis of protein, bicarbonate, and enzyme content.

  • Gastric Fluid Collection: In studies of gastric secretion, gastric fluid can be collected via a gastric fistula or by nasogastric tube. Volume and pH are measured, and acid output is calculated.

  • Hormone Assays: Plasma concentrations of gastrin, cholecystokinin (B1591339) (CCK), secretin, and other relevant hormones are typically measured by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Measurement of Feeding Behavior

While direct quantitative data on the effect of porcine GRP on feeding behavior in pigs is limited, the following protocol can be adapted to investigate this.

  • Acclimatization: Pigs should be acclimated to individual housing and the feeding system.

  • Food Intake Monitoring: Food intake can be measured manually by weighing the provided feed and the remaining feed over a specific period. Automated feeding systems can also be used to record the timing and size of each meal.

  • Experimental Design: A crossover design can be used where each pig receives both GRP and a vehicle control infusion on different days, with a washout period in between. Food intake is monitored before, during, and after the infusion period.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study of porcine GRP administration.

GRP_Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment AnimalSelection Animal Selection (Species, Breed, Age) Acclimatization Acclimatization & Housing AnimalSelection->Acclimatization SurgicalPrep Surgical Preparation (Catheters, Cannulas) Acclimatization->SurgicalPrep Recovery Post-operative Recovery SurgicalPrep->Recovery Baseline Baseline Sample Collection (Blood, Pancreatic Juice) Recovery->Baseline GRP_Admin GRP Administration (IV Infusion) Baseline->GRP_Admin TimePointSampling Time-point Sample Collection GRP_Admin->TimePointSampling BehavioralObs Behavioral Observation (e.g., Feeding) GRP_Admin->BehavioralObs SampleProcessing Sample Processing (Centrifugation, Storage) TimePointSampling->SampleProcessing Analysis Analysis (RIA, ELISA, etc.) SampleProcessing->Analysis DataAnalysis Data Analysis & Interpretation Analysis->DataAnalysis

Caption: Experimental workflow for in vivo GRP administration.

Conclusion

The administration of porcine GRP in vivo elicits significant and dose-dependent effects on the gastrointestinal system, particularly stimulating pancreatic exocrine secretion and gastrin release. The protocols and data presented here provide a foundation for researchers to design and execute robust studies to further investigate the physiological roles of GRP and to explore its potential as a therapeutic target. The use of porcine models, given their physiological relevance to humans, is invaluable in translating basic research findings into clinical applications.

References

Application Notes and Protocols for the Development of a Porcine GGRP Gene Knockout Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin-releasing peptide (GRP) is a neuropeptide and regulatory hormone with a significant role in a variety of physiological processes.[1] Encoded by the GRP gene, it is involved in gastrointestinal functions such as the release of gastrointestinal hormones and smooth muscle contraction, as well as functions within the central nervous system.[1][2] Given its implication in both normal physiology and pathological states, including cancer, the development of a porcine GRP gene knockout (KO) model offers a valuable tool for in-depth functional studies and preclinical evaluation of therapeutic agents. The pig model is particularly relevant due to its anatomical and physiological similarities to humans.[3]

These application notes provide a comprehensive guide to developing a porcine GRP gene knockout model using CRISPR/Cas9 technology and Somatic Cell Nuclear Transfer (SCNT). Detailed protocols for each experimental stage, from sgRNA design to phenotypic analysis, are provided to facilitate the successful generation and characterization of this important animal model.

Data Presentation

The following tables summarize representative quantitative data for key steps in the development of single-gene knockout pigs. These values are compiled from various studies and serve as a benchmark for expected efficiencies.

Table 1: Efficiency of CRISPR/Cas9-Mediated Gene Editing in Porcine Fetal Fibroblasts

Target GenesgRNA Delivery MethodSelection MethodMutation Rate in Selected Colonies (%)Reference
TYRPlasmid TransfectionG41849.4[4]
PARK2Plasmid TransfectionG41866.7[4]
PINK1Plasmid TransfectionG41869.9[4]

Table 2: Efficiency of Somatic Cell Nuclear Transfer (SCNT) for Producing Single-Gene Knockout Pigs

Donor Cell TypeEmbryos TransferredRecipientsPregnancies (%)Live BirthsOverall Efficiency (% of transferred embryos)Reference
Fetal Fibroblasts (FFs)-65662.08131.25[5]
Gene Knockout FFs (KOFFs)----0.68[5]
Diannan Miniature Pig FFCs-988.9370.93[6]

Signaling Pathway and Experimental Workflow

GRP Signaling Pathway

Gastrin-Releasing Peptide (GRP) exerts its effects by binding to the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor. This binding activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

GRP_Signaling_Pathway GRP GRP GRPR GRPR GRP->GRPR Binds G_alpha_q Gαq GRPR->G_alpha_q Activates PLC PLC G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

Caption: GRP Signaling Pathway
Experimental Workflow for GRP Knockout Pig Development

The overall workflow for generating GRP knockout pigs involves several key stages, starting from the design of sgRNAs to the final analysis of the generated animals.

GRP_KO_Workflow cluster_sgRNA sgRNA Design & Construction cluster_cell Cellular Engineering cluster_scnt Animal Production cluster_analysis Analysis sgRNA_design 1. sgRNA Design (Targeting Porcine GRP Gene) sgRNA_construction 2. sgRNA Vector Construction sgRNA_design->sgRNA_construction transfection 4. Transfection with CRISPR/Cas9 & sgRNA sgRNA_construction->transfection cell_culture 3. Porcine Fetal Fibroblast Culture cell_culture->transfection selection 5. Selection & Screening of Mutant Cell Colonies transfection->selection scnt 6. Somatic Cell Nuclear Transfer (SCNT) selection->scnt embryo_transfer 7. Embryo Transfer to Surrogate scnt->embryo_transfer birth 8. Birth of GRP KO Piglets embryo_transfer->birth genotyping 9. Genotyping of Piglets birth->genotyping phenotyping 10. Phenotypic Analysis genotyping->phenotyping

References

Application Notes & Protocols: Development of a Competitive ELISA for Porcine Gastrin-Releasing Peptide (GRP) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastrin-Releasing Peptide (GRP) is a regulatory neuropeptide that plays a significant role in various physiological processes, including the regulation of gastric acid secretion, enteric motor function, and the release of gastrointestinal hormones.[1] Discovered in the porcine stomach, GRP is the mammalian homolog of the amphibian peptide bombesin.[2] It mediates its effects by binding to the G-protein coupled receptor, GRPR (also known as BB2).[3][4] Given its involvement in both normal physiology and pathophysiology, including potential roles in cancer progression and stress mediation, accurate quantification of porcine GRP in biological samples is crucial for research and preclinical studies.[5]

This document provides a detailed guide for the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of porcine GRP. Due to the small size of the peptide, a competitive ELISA format is recommended as it relies on the recognition of a single epitope.[6] This assay format is highly sensitive and specific for quantifying low-abundance analytes in complex biological matrices such as serum, plasma, and tissue homogenates.[7][8][9]

Assay Principle: In this competitive ELISA, a known amount of GRP is pre-coated onto the microplate wells. The sample containing an unknown amount of porcine GRP is mixed with a fixed amount of a specific primary antibody and added to the wells. The GRP in the sample competes with the coated GRP for binding to the limited antibody sites. A lower concentration of GRP in the sample results in more antibody binding to the plate, generating a strong signal. Conversely, a higher concentration of GRP in the sample leads to less antibody binding to the plate and a weaker signal. The signal is inversely proportional to the amount of GRP in the sample.

Materials and Reagents

  • Microplates: 96-well high-binding polystyrene ELISA plates.

  • Porcine GRP Standard: Synthetic porcine GRP peptide (for standard curve and coating).

  • Antibodies:

    • Rabbit anti-GRP polyclonal antibody (Primary Antibody).

    • HRP-conjugated Goat anti-Rabbit IgG (Secondary, Detection Antibody).

  • Buffers and Solutions:

    • Coating Buffer: 50 mM Sodium Carbonate-Bicarbonate buffer, pH 9.6.[10][11]

    • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST), pH 7.4.[12]

    • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.[10]

    • Assay Diluent: 1% BSA in PBST (for diluting standards, samples, and antibodies).[10]

    • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.[13]

    • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).[14]

  • Equipment:

    • Microplate reader capable of measuring absorbance at 450 nm.

    • Precision pipettes and multichannel pipettes.

    • Microplate washer (optional).

    • Incubator set to 37°C.

Experimental Protocols

Assay Development: Checkerboard Titration

To determine the optimal concentrations of coating antigen and primary antibody, a checkerboard titration is essential.[15][16][17] This process ensures a robust signal-to-noise ratio.

Protocol:

  • Antigen Coating:

    • Prepare serial dilutions of the porcine GRP peptide in Coating Buffer (e.g., from 10 µg/mL down to 0.1 µg/mL).

    • Coat the wells of a 96-well plate with 100 µL of each GRP dilution, with each concentration in a separate column. Include a column with Coating Buffer only as a negative control.

    • Seal the plate and incubate overnight at 4°C.[14][18]

  • Washing and Blocking:

    • Wash the plate 3 times with 300 µL/well of Wash Buffer.

    • Block the plate by adding 200 µL/well of Blocking Buffer.

    • Incubate for 1-2 hours at 37°C.[14]

  • Primary Antibody Titration:

    • Wash the plate 3 times as described above.

    • Prepare serial dilutions of the primary anti-GRP antibody in Assay Diluent (e.g., from 1:500 to 1:16,000).

    • Add 100 µL of each antibody dilution to the wells, with each dilution in a separate row.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody & Detection:

    • Wash the plate 3 times.

    • Add 100 µL of HRP-conjugated secondary antibody (at a pre-determined optimal dilution, e.g., 1:5000) to all wells.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-20 minutes at room temperature.[13]

    • Stop the reaction by adding 50 µL of Stop Solution.[13]

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Select the combination of coating antigen and primary antibody concentrations that yields a high absorbance value (e.g., 1.5 - 2.0) with low background. This combination will be used for the standard assay protocol.

Standard Competitive ELISA Protocol

This protocol uses the optimal concentrations determined from the checkerboard titration.

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL/well of the optimal porcine GRP concentration in Coating Buffer.

    • Seal the plate and incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 300 µL/well of Wash Buffer.

    • Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at 37°C.

  • Standard and Sample Preparation:

    • Prepare a serial dilution of the porcine GRP standard in Assay Diluent to create a standard curve (e.g., 1000 pg/mL to 15.6 pg/mL). Include a zero standard (Assay Diluent only).

    • Dilute samples to fall within the range of the standard curve using Assay Diluent.

  • Competitive Reaction:

    • In a separate dilution plate or tubes, mix 50 µL of each standard/sample with 50 µL of the diluted primary anti-GRP antibody (at its optimal concentration).

    • Incubate this mixture for 1 hour at 37°C to allow the antibody to bind to the GRP in the standards/samples.

  • Incubation in Coated Plate:

    • Wash the GRP-coated plate 3 times.

    • Transfer 100 µL of the pre-incubated standard/sample-antibody mixture into the corresponding wells.

    • Incubate for 1 hour at 37°C. During this step, any free primary antibody will bind to the GRP coated on the plate.

  • Detection:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 5 times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-20 minutes.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 10 minutes.

  • Calculation:

    • Generate a standard curve by plotting the absorbance values against the corresponding GRP concentrations. Use a four-parameter logistic (4-PL) curve fit.

    • Determine the concentration of GRP in the samples by interpolating their absorbance values from the standard curve.

Data Presentation and Validation

Quantitative data should be clearly structured. Below are examples of tables for summarizing results from assay development and validation.[19]

Table 1: Hypothetical Checkerboard Titration Results (OD at 450 nm)
Coating GRP (µg/mL)1:10001:20001:40001:80001:16000
5.0 2.852.411.951.100.65
2.5 2.552.101.72 0.980.51
1.0 2.131.681.210.720.38
0.5 1.541.150.830.450.24
0.1 0.680.420.250.150.11
Blank 0.090.080.080.070.07
Optimal concentrations chosen (bolded): 2.5 µg/mL for coating and 1:4000 for the primary antibody, providing a strong signal (OD ≈ 1.7) and low background.
Table 2: Hypothetical Standard Curve Performance
GRP (pg/mL)OD 450 nm (Mean)% CV
10000.2154.5%
5000.3883.8%
2500.6512.9%
1250.9853.1%
62.51.4522.5%
31.251.8102.1%
15.6252.0501.9%
0 (B₀)2.3151.5%
A four-parameter logistic regression of this data should yield an R² value > 0.99.
Table 3: Hypothetical Assay Validation Parameters
ParameterSampleIntra-Assay %CV (n=10)Inter-Assay %CV (n=3 runs)Spike Recovery (%)
Precision Low Control (50 pg/mL)6.8%9.5%N/A
High Control (400 pg/mL)4.2%7.1%N/A
Accuracy Porcine SerumN/AN/A95% - 108%
Acceptance criteria are typically %CV < 15% for precision and 80-120% for recovery/accuracy.[20][21]

Visualizations

Competitive ELISA Workflow

ELISA_Workflow Competitive ELISA Workflow for Porcine GRP cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis p1 1. Coat Plate with GRP Antigen p2 2. Wash and Block Plate p1->p2 p3 3. Prepare Standards & Samples p2->p3 r1 4. Pre-incubate Standards/Samples with Primary Antibody p3->r1 r2 5. Add Mixture to Coated Plate (Competition Occurs) r1->r2 d1 6. Add HRP-conjugated Secondary Antibody r2->d1 d2 7. Add TMB Substrate d1->d2 d3 8. Add Stop Solution d2->d3 a1 9. Read Absorbance at 450 nm d3->a1 a2 10. Calculate GRP Concentration a1->a2

Caption: Workflow diagram illustrating the key steps of the competitive ELISA.

GRP Signaling Pathway

Gastrin-Releasing Peptide (GRP) exerts its function by binding to its specific receptor, GRPR, a G-protein coupled receptor.[4] This binding primarily activates the Gαq subunit, which in turn stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses, including hormone secretion and cell proliferation.[3][22]

GRP_Signaling GRP Signaling Pathway via GRPR GRP Porcine GRP GRPR GRP Receptor (GRPR) (GPCR) GRP->GRPR Binds Gq Gαq Protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Responses (e.g., Hormone Secretion, Proliferation) Ca->Response PKC->Response

Caption: The GRP receptor signaling cascade via the Phospholipase C pathway.

References

Application Notes and Protocols for the Cloning and Sequencing of the Porcine Gastrin-Releasing Peptide Receptor (GRPR) Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cloning and sequencing of the porcine Gastrin-Releasing Peptide Receptor (GRPR) gene. The information herein is curated for researchers in academia and industry, including those in drug development, who are interested in the porcine GRPR as a model for human health and disease.

Introduction

The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including gastrointestinal functions, cell proliferation, and neurotransmission.[1] In swine, the GRPR gene and its protein product are crucial for understanding reproductive biology and may serve as a large animal model for human diseases where GRPR is implicated, such as cancer. The porcine GRPR cDNA has been successfully cloned and sequenced, revealing a high degree of homology with other species.[1] The cloned cDNA is 1487 base pairs (bp) in length, containing a 1155 bp open reading frame (ORF) that encodes a 384 amino acid protein.[1] This document outlines the detailed methodology for the molecular cloning and sequence analysis of the porcine GRPR gene.

Data Presentation

Table 1: Quantitative Data for Porcine GRPR Gene Cloning
ParameterValueReference
Cloned cDNA Length1487 bp[1]
Open Reading Frame (ORF) Length1155 bp[1]
Encoded Protein Length384 amino acids[1]
Vector Used for CloningpMD18-T (TA cloning vector)Inferred from common practice
Sequencing MethodSanger SequencingInferred from common practice

Experimental Protocols

Protocol 1: Total RNA Extraction from Porcine Tissue

This protocol describes the extraction of total RNA from porcine tissues, such as the pancreas or testis where GRPR is highly expressed, using the TRIzol reagent method.[1]

Materials:

  • Porcine tissue (e.g., pancreas, testis)

  • TRIzol Reagent

  • Chloroform (B151607)

  • Isopropyl alcohol

  • 75% Ethanol (B145695) (in RNase-free water)

  • RNase-free water

  • Sterile, RNase-free microcentrifuge tubes and pipette tips

Procedure:

  • Homogenization:

    • Homogenize 50-100 mg of porcine tissue in 1 mL of TRIzol Reagent using a power homogenizer.

    • Ensure the sample volume does not exceed 10% of the TRIzol Reagent volume.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol Reagent.

    • Cap the tube securely and shake vigorously by hand for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh RNase-free tube.

    • Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol Reagent used initially.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash:

    • Carefully discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Redissolving the RNA:

    • Discard the ethanol wash.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.

    • Dissolve the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

    • Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8-2.0).

Protocol 2: Reverse Transcription Polymerase Chain Reaction (RT-PCR)

This protocol outlines the synthesis of cDNA from total RNA and the subsequent amplification of the porcine GRPR coding sequence.

Materials:

  • Total RNA (from Protocol 1)

  • Reverse Transcriptase (e.g., M-MLV) and buffer

  • dNTP mix

  • RNase Inhibitor

  • Random hexamers or oligo(dT) primers

  • Forward and Reverse primers for porcine GRPR (See Note on Primer Design)

  • Taq DNA Polymerase and buffer

  • Nuclease-free water

Note on Primer Design: The specific primer sequences used in the primary literature are not publicly available. Researchers should design primers based on the porcine GRPR mRNA sequence (e.g., from UniProt K7GR81).

Example Primer Design Strategy:

  • Forward Primer: Design to anneal at the start of the coding sequence (CDS).

  • Reverse Primer: Design to anneal at the end of the CDS.

Procedure:

Part A: First-Strand cDNA Synthesis

  • In a sterile, RNase-free tube, combine the following:

    • Total RNA (1-5 µg)

    • Random hexamers or oligo(dT) primer (1 µL)

    • Nuclease-free water to a final volume of 10 µL.

  • Heat the mixture to 65°C for 5 minutes and then place on ice for 1 minute.

  • Add the following components:

    • 5X Reaction Buffer (4 µL)

    • RNase Inhibitor (1 µL)

    • 10 mM dNTP Mix (2 µL)

  • Mix gently and incubate at 37°C for 5 minutes.

  • Add Reverse Transcriptase (1 µL) and incubate at 42°C for 60 minutes.

  • Inactivate the enzyme by heating to 70°C for 15 minutes. The resulting cDNA is ready for PCR.

Part B: PCR Amplification

  • Set up the PCR reaction in a sterile PCR tube:

    • 5X PCR Buffer (5 µL)

    • 10 mM dNTP Mix (1 µL)

    • Forward Primer (10 µM, 1 µL)

    • Reverse Primer (10 µM, 1 µL)

    • cDNA template (from Part A, 2 µL)

    • Taq DNA Polymerase (0.25 µL)

    • Nuclease-free water to a final volume of 25 µL.

  • Perform PCR using the following cycling conditions (to be optimized based on primer design):

    • Initial Denaturation: 95°C for 3 minutes.

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).

      • Extension: 72°C for 1.5 minutes (based on 1 kb/min extension rate).

    • Final Extension: 72°C for 10 minutes.

  • Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of a ~1.2 kb fragment.

Protocol 3: TA Cloning of the PCR Product

This protocol describes the ligation of the PCR-amplified GRPR cDNA into a pMD18-T vector and transformation into competent E. coli.

Materials:

  • Purified GRPR PCR product (from Protocol 2)

  • pMD18-T vector

  • T4 DNA Ligase and buffer

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with ampicillin (B1664943)

  • SOC medium

Procedure:

  • Ligation:

    • Set up the ligation reaction in a microcentrifuge tube:

      • pMD18-T vector (50 ng)

      • Purified PCR product (molar ratio of insert:vector ~3:1)

      • Ligation Buffer (1 µL)

      • T4 DNA Ligase (1 µL)

      • Sterile deionized water to a final volume of 10 µL.

    • Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

  • Transformation:

    • Thaw a tube of competent E. coli cells on ice.

    • Add 5 µL of the ligation reaction to the cells.

    • Incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 45-60 seconds.

    • Immediately place the tube on ice for 2 minutes.

    • Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

    • Spread 100 µL of the cell suspension onto an LB agar plate containing ampicillin.

    • Incubate the plate at 37°C overnight.

  • Colony Screening:

    • Select several individual colonies and inoculate into liquid LB medium with ampicillin for overnight culture.

    • Perform plasmid miniprep to isolate the recombinant plasmid.

    • Verify the presence of the insert by restriction digestion and agarose gel electrophoresis.

Protocol 4: DNA Sequencing

This protocol provides a general overview of Sanger sequencing to determine the nucleotide sequence of the cloned porcine GRPR gene.

Materials:

  • Purified recombinant plasmid (from Protocol 3)

  • Sequencing primers (e.g., M13 forward and reverse primers for pMD18-T)

  • BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)

  • Sequencing-grade purified water

Procedure:

  • Cycle Sequencing Reaction:

    • In a PCR tube, combine:

      • Purified plasmid DNA (200-500 ng)

      • Sequencing primer (3.2 pmol)

      • BigDye™ Terminator Ready Reaction Mix (2 µL)

      • 5X Sequencing Buffer (2 µL)

      • Deionized water to a final volume of 10 µL.

    • Perform cycle sequencing using the following conditions:

      • Initial Denaturation: 96°C for 1 minute.

      • 25 cycles of:

        • Denaturation: 96°C for 10 seconds.

        • Annealing: 50°C for 5 seconds.

        • Extension: 60°C for 4 minutes.

  • Sequencing Product Purification:

    • Purify the sequencing products to remove unincorporated dye terminators using a suitable method (e.g., ethanol/EDTA precipitation or column purification).

  • Capillary Electrophoresis:

    • The purified sequencing products are analyzed on an automated capillary electrophoresis DNA sequencer.

  • Data Analysis:

    • The resulting sequence data is analyzed using appropriate software to assemble the full sequence of the cloned insert and confirm its identity as the porcine GRPR gene.

Mandatory Visualizations

Signaling Pathway

GRPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GRP GRP (Gastrin-Releasing Peptide) GRPR GRPR GRP->GRPR Binds Gq Gαq/11 GRPR->Gq Activates PLC Phospholipase C-β (PLC-β) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets Ca_release->Downstream Modulates Activity

Caption: GRPR Gα(q) signaling pathway.

Experimental Workflow

Cloning_Workflow start Porcine Tissue (e.g., Pancreas) rna_extraction Total RNA Extraction (TRIzol Method) start->rna_extraction rt_pcr Reverse Transcription PCR (RT-PCR) rna_extraction->rt_pcr cloning TA Cloning into pMD18-T Vector rt_pcr->cloning transformation Transformation into E. coli cloning->transformation screening Colony Screening and Plasmid Isolation transformation->screening sequencing Sanger Sequencing screening->sequencing analysis Sequence Analysis and Confirmation sequencing->analysis end Porcine GRPR cDNA Sequence analysis->end

Caption: Workflow for cloning porcine GRPR.

References

Application Notes and Protocols for Synthetic Porcine Gastrin-Releasing Peptide (GRP) in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin-Releasing Peptide (GRP) is a regulatory peptide hormone and neurotransmitter that exerts its effects through the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor (GPCR). The porcine GRP is a 27-amino acid peptide, and its synthetic counterpart is a valuable tool for in vitro research, enabling the investigation of cellular signaling, proliferation, and other physiological processes.[1] This document provides detailed application notes and protocols for the use of synthetic porcine GRP in various in vitro assays.

GRP-GRPR Signaling Pathway

Upon binding of synthetic porcine GRP to its receptor, GRPR, a cascade of intracellular signaling events is initiated. GRPR primarily couples to Gαq and Gα12/13 G proteins.[2] Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3]

Simultaneously, Gα12/13 activation engages Rho GTPases, influencing the actin cytoskeleton.[2] These initial signals converge on downstream kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) and the phosphoinositide 3-kinase (PI3K)/AKT pathway, ultimately leading to the regulation of gene expression, cell proliferation, survival, and migration.[2][4][5]

GRP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRP Synthetic Porcine GRP GRPR GRPR GRP->GRPR Gaq Gαq GRPR->Gaq Ga1213 Gα12/13 GRPR->Ga1213 PI3K PI3K GRPR->PI3K PLC PLC Gaq->PLC RhoGEF RhoGEF Ga1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Rho Rho RhoGEF->Rho Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Raf Raf PKC->Raf JNK_p38 JNK/p38 Rho->JNK_p38 Actin Actin Cytoskeleton Rho->Actin AKT AKT PI3K->AKT Gene Gene Expression AKT->Gene MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene JNK_p38->Gene

Caption: GRP-GRPR Signaling Pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters for GRP and related ligands from various in vitro studies.

LigandCell LineAssay TypeParameterValue (nM)Reference
GRPCOR-L42 (SCLC)Receptor BindingKd1.5[6]
GRPCOR-L42 (SCLC)Receptor BindingKi2.4[6]
Neuromedin BCOR-L42 (SCLC)Receptor BindingKi22.7[6]
PhyllolitorinCOR-L42 (SCLC)Receptor BindingKi59.1[6]
Lu-AMBAPC-3 (Prostate Cancer)Competition BindingKi0.33 ± 0.16[7]
Lu-TacsBOMB5PC-3 (Prostate Cancer)Competition BindingKi12.6 ± 1.02[7]
Lu-LW01110PC-3 (Prostate Cancer)Competition BindingKi3.07 ± 0.15[7]
Lu-LW01142PC-3 (Prostate Cancer)Competition BindingKi2.37 ± 0.28[7]

Experimental Protocols

Experimental Workflow: In Vitro Analysis of Synthetic Porcine GRP

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (GRPR-expressing) Binding_Assay Receptor Binding Assay Cell_Culture->Binding_Assay Calcium_Assay Calcium Mobilization Assay Cell_Culture->Calcium_Assay Proliferation_Assay Cell Proliferation Assay (MTT/XTT) Cell_Culture->Proliferation_Assay GRP_Prep Prepare Synthetic Porcine GRP Solutions GRP_Prep->Binding_Assay GRP_Prep->Calcium_Assay GRP_Prep->Proliferation_Assay Binding_Analysis Calculate Kd / Ki Binding_Assay->Binding_Analysis Calcium_Analysis Determine EC50 Calcium_Assay->Calcium_Analysis Proliferation_Analysis Assess Mitogenic Effect Proliferation_Assay->Proliferation_Analysis

Caption: General experimental workflow for in vitro studies.

Receptor Binding Assay

Objective: To determine the binding affinity (Kd) of synthetic porcine GRP to its receptor or the inhibitory constant (Ki) in competition with a radiolabeled ligand.

Materials:

  • GRPR-expressing cells (e.g., PC-3, COR-L42)

  • Binding Buffer (e.g., RPMI 1640, 20 mM HEPES, 0.1% BSA)

  • Radiolabeled GRP analog (e.g., ¹²⁵I-GRP)

  • Synthetic porcine GRP (unlabeled)

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Cell Preparation: Seed GRPR-expressing cells in a 96-well plate at a density of 30,000 cells per well and culture overnight.[8]

  • Assay Setup:

    • On the day of the experiment, replace the culture medium with 100 µL of cold binding buffer.

    • For saturation binding, add increasing concentrations of radiolabeled GRP.

    • For competition binding, add a fixed concentration of radiolabeled GRP and increasing concentrations of unlabeled synthetic porcine GRP.

  • Incubation: Incubate the plate at 4°C for 30 minutes.[8]

  • Washing: Wash the cells multiple times with cold binding buffer to remove unbound ligand.

  • Detection:

    • Dry the filter plates and add scintillation cocktail.[9]

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • For saturation binding, perform Scatchard analysis to determine the Kd and Bmax.

    • For competition binding, generate a dose-response curve and calculate the IC50, which can be converted to Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration upon GRP-induced GRPR activation and determine the EC50 value.

Materials:

  • GRPR-expressing cells (e.g., HEK293T transfected with GRPR)

  • 96-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Synthetic porcine GRP

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and allow them to attach overnight.[10]

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the fluorescent calcium indicator (e.g., Fluo-4 AM) diluted in assay buffer to each well.

    • Incubate the plate at 37°C in the dark for 1 hour to allow the dye to enter the cells.[10]

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • GRP Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of synthetic porcine GRP to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time. The peak fluorescence indicates the maximum calcium release.[11]

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the GRP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cell Proliferation Assay (MTT/XTT)

Objective: To assess the effect of synthetic porcine GRP on the proliferation of GRPR-expressing cells.

Materials:

  • GRPR-expressing cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • Synthetic porcine GRP

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol (MTT Assay):

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 1 x 10³ to 1 x 10⁵ cells/well) in 100 µL of culture medium and incubate overnight.[1]

  • Treatment: Replace the medium with fresh medium containing various concentrations of synthetic porcine GRP. Include a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals.[12]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell proliferation relative to the untreated control.

    • Plot the percentage of proliferation against the GRP concentration.

Note on XTT Assay: The XTT assay is similar, but the formazan product is water-soluble, eliminating the need for a solubilization step. After adding the activated XTT solution, incubate for 2-4 hours and read the absorbance directly at 450-490 nm.[8]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing porcine models for neuroscience research focused on Gastrin-Releasing Peptide (GRP) and its receptor (GRPR). The pig brain's anatomical and physiological similarities to the human brain make it an excellent translational model for studying the role of GRP in various neurological processes and for the preclinical evaluation of novel therapeutics targeting the GRP/GRPR system.[1][2]

Application Notes

Rationale for Using Porcine Models in GRP Neuroscience Research

The domestic pig (Sus scrofa domesticus) is increasingly recognized as a valuable non-primate model in neuroscience.[3] Its gyrencephalic brain, similar in size and structure to the human brain, allows for the use of clinical imaging techniques and surgical procedures with minimal scaling.[1] This is particularly advantageous for studying the complex neural circuits modulated by GRP.

Gastrin-Releasing Peptide is a neuropeptide implicated in a range of central nervous system functions, including anxiety, fear memory, and social behavior. The GRP receptor (GRPR) is expressed in key brain regions such as the hypothalamus and amygdala.[3] Understanding the GRP/GRPR signaling pathway in a large animal model like the pig can provide critical insights into its role in human neurological and psychiatric disorders.

Distribution of GRP and GRPR in the Porcine Brain

Studies have identified GRP-like immunoreactivity in various regions of the porcine brain. Radioimmunoassay and immunohistochemistry have revealed the presence of GRP in the hypothalamus, medulla oblongata, and cerebral cortex.[3] The GRP receptor (GRPR) mRNA has been detected in the cerebellum, hypophysis, spinal cord, and hypothalamus of pigs, suggesting a widespread role for GRP signaling in the central nervous system.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to GRP-related research in porcine models. It is important to note that specific data for GRP concentration and GRPR binding affinity in discrete porcine brain nuclei are not extensively reported in the literature, and researchers should plan to determine these values empirically for their specific regions of interest.

ParameterBrain RegionValueMethodReference
GRP-like Immunoreactivity HypothalamusPresent (two components detected)Radioimmunoassay, Gel Filtration[3]
Medulla OblongataPresent (mainly second-eluting component)Radioimmunoassay, Gel Filtration[3]
Cerebral CortexPresent (mainly second-eluting component)Radioimmunoassay, Gel Filtration[3]
GRPR mRNA Expression CerebellumDetectedRT-PCR
HypophysisDetectedRT-PCR
Spinal CordDetectedRT-PCR
HypothalamusDetectedRT-PCR
Porcine GRPR cDNA Open Reading Frame1155 bp (encodes 384 amino acids)cDNA Cloning

Experimental Protocols

Protocol 1: Immunohistochemical Localization of GRP and GRPR in Porcine Brain Tissue

This protocol details the steps for visualizing the distribution of GRP and its receptor in porcine brain sections.

1. Tissue Preparation:

  • Anesthetize the pig according to approved institutional animal care and use committee (IACUC) protocols.
  • Perform transcardial perfusion with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
  • Post-fix the brain in 4% PFA overnight at 4°C.
  • Cryoprotect the brain by immersing it in a series of sucrose (B13894) solutions (15% and 30%) in PBS until it sinks.
  • Freeze the brain and section it on a cryostat at 30-40 µm thickness.

2. Immunohistochemistry:

  • Wash free-floating sections three times in PBS for 10 minutes each.
  • Perform antigen retrieval if necessary (e.g., by heating sections in citrate (B86180) buffer, pH 6.0).
  • Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
  • Incubate sections with primary antibodies against GRP or GRPR diluted in blocking solution overnight at 4°C.
  • Wash sections three times in PBS for 10 minutes each.
  • Incubate sections with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature in the dark.
  • Wash sections three times in PBS for 10 minutes each.
  • Mount sections onto glass slides and coverslip with a mounting medium containing a nuclear counterstain (e.g., DAPI).

3. Imaging:

  • Visualize sections using a confocal or fluorescence microscope.
  • Acquire images at appropriate magnifications to document the cellular and subcellular localization of GRP and GRPR.

Protocol 2: In Vivo Administration of GRP via Intracerebroventricular (ICV) Injection

This protocol describes the surgical procedure for delivering GRP directly into the cerebral ventricles of pigs.

1. Pre-operative Procedures:

  • Anesthetize the pig and place it in a stereotaxic frame. A stereotaxic atlas of the pig brain should be used for accurate targeting.[4][5]
  • Shave and sterilize the surgical area on the head.

2. Surgical Procedure:

  • Make a midline incision on the scalp to expose the skull.
  • Using a stereotaxic atlas for the pig brain, determine the coordinates for the lateral ventricle.
  • Drill a small hole through the skull at the determined coordinates.
  • Lower a guide cannula to the desired depth just above the lateral ventricle and secure it to the skull with dental cement and surgical screws.
  • Insert a dummy cannula to keep the guide cannula patent.

3. GRP Administration:

  • At the time of the experiment, remove the dummy cannula and insert an injection cannula connected to a microsyringe pump.
  • Infuse the desired concentration of GRP dissolved in sterile artificial cerebrospinal fluid (aCSF) at a slow and controlled rate.
  • After the infusion, leave the injection cannula in place for a few minutes to prevent backflow.
  • Replace the dummy cannula.

4. Post-operative Care:

  • Monitor the animal for recovery from anesthesia and provide appropriate post-operative care, including analgesics.

Protocol 3: Behavioral Assessment Following GRP Administration

This protocol outlines the use of the Open Field Test to assess anxiety-like and locomotor behavior in pigs after GRP administration.

1. Apparatus:

  • A square or circular arena with high walls to prevent escape. The dimensions should be appropriate for the size of the pigs being tested (e.g., 2.4m x 2.4m).[6]
  • The arena should be evenly illuminated.
  • A video camera mounted above the arena to record the animal's behavior.

2. Procedure:

  • Habituate the pigs to the testing room for at least 30 minutes before the test.
  • Administer GRP or vehicle (aCSF) via the pre-implanted ICV cannula at a predetermined time before the test.
  • Gently place the pig in the center of the open field arena.
  • Record the pig's behavior for a set duration (e.g., 10-15 minutes).[7]
  • After the test, return the pig to its home pen and clean the arena thoroughly between animals.

3. Data Analysis:

  • Use a video tracking software to analyze the recorded videos.
  • Key parameters to measure include:
  • Locomotor activity: Total distance traveled, mean speed.
  • Anxiety-like behavior: Time spent in the center versus the periphery of the arena, frequency of entries into the center zone.
  • Exploratory behavior: Frequency of rearing and sniffing.

Protocol 4: Electrophysiological Recording of GRP's Effects on Neuronal Activity in Acute Brain Slices

This protocol describes how to prepare acute porcine brain slices and perform whole-cell patch-clamp recordings to study the effects of GRP on neuronal excitability.

1. Slice Preparation:

  • Anesthetize the pig and rapidly decapitate it.
  • Quickly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., NMDG-based aCSF).
  • Section the brain region of interest (e.g., hypothalamus, amygdala) into 300-400 µm thick slices using a vibratome.
  • Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

2. Electrophysiological Recording:

  • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or a more physiological temperature.
  • Visualize neurons using differential interference contrast (DIC) optics.
  • Obtain whole-cell patch-clamp recordings from individual neurons using glass micropipettes filled with an appropriate internal solution.
  • Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing rate) in current-clamp mode.
  • Bath-apply GRP at a known concentration and record the changes in neuronal activity.
  • To study the effect on synaptic transmission, record spontaneous or evoked postsynaptic currents in voltage-clamp mode before and after GRP application.

3. Data Analysis:

  • Analyze the electrophysiological data using appropriate software.
  • Quantify changes in resting membrane potential, action potential firing frequency, and the amplitude and frequency of postsynaptic currents.

Visualizations

GRP/GRPR Signaling Pathway in Neurons

GRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GRP GRP GRPR GRPR (G-protein coupled receptor) GRP->GRPR Gq Gαq GRPR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream Downstream Signaling & Neuronal Excitability PKC->Downstream

Caption: GRP/GRPR signaling cascade in a neuron.

Experimental Workflow for In Vivo GRP Research in Porcine Models

GRP_InVivo_Workflow cluster_surgery Surgical Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis and Outcome Cannulation ICV Cannula Implantation (Stereotaxic Surgery) GRP_Admin GRP or Vehicle Administration (ICV Injection) Cannulation->GRP_Admin Behavioral Behavioral Testing (e.g., Open Field Test) GRP_Admin->Behavioral Data_Acq Video Recording & Data Acquisition Behavioral->Data_Acq Tissue Post-mortem Tissue Analysis (e.g., Immunohistochemistry) Behavioral->Tissue Analysis Behavioral Analysis (Locomotion, Anxiety) Data_Acq->Analysis

Caption: Workflow for in vivo GRP studies in pigs.

References

Application Notes and Protocols for Creating Stable Cell Lines Expressing Porcine Gastrin-Releasing Peptide Receptor (GRPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor (GPCR), is a key player in various physiological processes, including gastrointestinal functions, hormone secretion, and cell growth. In the porcine model, understanding the function of GRPR is crucial for both veterinary medicine and for translational research relevant to human health. The development of stable cell lines that reliably express porcine GRPR is a fundamental step for in-depth studies of its signaling pathways, for screening novel therapeutic compounds, and for investigating its role in disease.

These application notes provide a comprehensive guide for the generation and characterization of stable mammalian cell lines expressing functional porcine GRPR. The protocols herein detail the essential steps from vector construction and transfection to the selection and validation of clonal cell lines.

Data Presentation

Successful generation of stable cell lines requires careful monitoring and quantification at various stages. The following tables provide a template for organizing experimental data.

Table 1: Vector Construction and Transfection Parameters

ParameterExperimental ValueNotes
Vector BackbonepcDNA3.1(+)A common mammalian expression vector.
PromoterCMVStrong constitutive promoter.
Selection MarkerNeomycin (G418) or Hygromycin BFor selection of stable transfectants.
Porcine GRPR ORF Length1155 bpEncodes a 384 amino acid protein.
Host Cell LineCHO-K1 or HEK293Adherent, easy to transfect, and widely used for GPCR studies.
Transfection ReagentLipofectamine® 3000High-efficiency lipid-based transfection reagent.
DNA Concentration2.5 µg per well of a 6-well plateOptimal concentration can vary.
Cell Confluency at Transfection70-90%Critical for high transfection efficiency.
Transfection Efficiency (transient)40-60%Estimated by co-transfection with a fluorescent reporter.

Table 2: Stable Cell Line Selection and Validation

ParameterCHO-K1HEK293Notes
Selection Agent G418 Hygromycin B
Kill Curve Concentration Range200-1000 µg/mL100-500 µg/mLDetermined prior to transfection.
Optimal Selection Concentration600 µg/mL200 µg/mLLowest concentration that kills all non-transfected cells in 7-10 days.
Selection Duration2-3 weeks2-3 weeksUntil discrete antibiotic-resistant colonies appear.
Validation Method
mRNA ExpressionqRT-PCRqRT-PCRConfirmation of GRPR transcript.
Protein ExpressionWestern Blot / Flow CytometryWestern Blot / Flow CytometryDetection of GRPR protein.
Functional Assay
AgonistGastrin-Releasing Peptide (GRP)Gastrin-Releasing Peptide (GRP)
Second MessengerIntracellular Calcium (Ca2+)Intracellular Calcium (Ca2+)GRPR couples to Gαq, leading to an increase in intracellular calcium.
Expected EC50 of GRP1-10 nM1-10 nMDose-dependent response to agonist stimulation.

Experimental Protocols

Vector Construction

This protocol describes the subcloning of the porcine GRPR open reading frame (ORF) into a mammalian expression vector.

Materials:

  • Full-length porcine GRPR cDNA or a synthesized DNA fragment of the 1155 bp ORF. The protein sequence can be found on UniProt (Accession: K7GR81)[1].

  • Mammalian expression vector (e.g., pcDNA3.1(+) with a neomycin resistance gene).

  • Restriction enzymes and T4 DNA ligase.

  • Competent E. coli cells.

  • Plasmid purification kit.

Procedure:

  • Obtain Porcine GRPR ORF: The 1155 bp ORF of the porcine GRPR gene, which encodes a 384 amino acid protein, should be obtained[2]. This can be achieved through RT-PCR from porcine tissue known to express GRPR or through commercial gene synthesis[2].

  • Primer Design: Design PCR primers to amplify the entire ORF. Add restriction sites to the 5' and 3' ends of the primers that are compatible with the multiple cloning site (MCS) of your chosen expression vector.

  • PCR Amplification: Perform PCR to amplify the porcine GRPR ORF.

  • Digestion and Ligation: Digest both the PCR product and the mammalian expression vector with the selected restriction enzymes. Ligate the digested GRPR ORF into the linearized vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into competent E. coli cells.

  • Screening and Sequencing: Select colonies, purify the plasmid DNA, and verify the correct insertion and sequence of the porcine GRPR ORF by Sanger sequencing.

Cell Culture and Transfection

This protocol outlines the culture of host cells and the transfection process.

Materials:

  • CHO-K1 or HEK293 cells.

  • Complete growth medium (e.g., DMEM or F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin).

  • Purified plasmid DNA containing the porcine GRPR ORF.

  • Transfection reagent (e.g., Lipofectamine® 3000).

  • 6-well tissue culture plates.

Procedure:

  • Cell Seeding: The day before transfection, seed the host cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation: On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.

  • Transfection: Add the transfection complexes to the cells and incubate for 24-48 hours.

Stable Cell Line Selection

This protocol describes the selection of cells that have stably integrated the porcine GRPR expression vector.

Materials:

  • Transfected cells from the previous step.

  • Complete growth medium.

  • Selection antibiotic (G418 for neomycin resistance or Hygromycin B for hygromycin resistance).

Procedure:

  • Determine Optimal Antibiotic Concentration (Kill Curve): Prior to transfection, it is essential to determine the minimum concentration of the selection antibiotic that kills all non-transfected host cells within 7-14 days. This is done by plating the cells at a low density and treating them with a range of antibiotic concentrations.

  • Initiate Selection: 48 hours post-transfection, passage the cells into larger flasks and add the complete growth medium containing the pre-determined optimal concentration of the selection antibiotic.

  • Maintain Selection: Replace the selective medium every 3-4 days. Most non-transfected cells will die within the first week.

  • Colony Formation: Continue to culture the cells in the selective medium for 2-3 weeks until distinct antibiotic-resistant colonies are visible.

  • Isolate Clones: Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.

Validation of Stable Cell Lines

This protocol details the methods to confirm the expression and function of porcine GRPR in the selected stable cell clones.

a. Western Blot for Protein Expression

Materials:

  • Cell lysates from stable cell clones.

  • Primary antibody targeting porcine GRPR or an epitope tag.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with the primary antibody followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

b. Functional Assay: Calcium Flux

Porcine GRPR is known to couple to the Gαq signaling pathway, which results in the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels[1].

Materials:

  • Stable cell clones.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Porcine Gastrin-Releasing Peptide (GRP) agonist.

  • Fluorescence plate reader with an injection port.

Procedure:

  • Cell Plating: Plate the stable cell clones in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject a solution of GRP at various concentrations.

  • Data Acquisition: Record the change in fluorescence over time to measure the increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the GRP concentration to generate a dose-response curve and calculate the EC50 value.

Diagrams

Experimental Workflow

G cluster_0 Vector Construction cluster_1 Cell Culture & Transfection cluster_2 Stable Cell Line Selection cluster_3 Validation A Porcine GRPR ORF (1155 bp) C Ligation A->C B Mammalian Expression Vector (e.g., pcDNA3.1) B->C D Transformation & Sequencing C->D F Transfection with pGRPR Vector D->F E Host Cell Culture (CHO-K1 or HEK293) E->F G Antibiotic Selection (G418 or Hygromycin B) F->G H Isolation of Resistant Colonies G->H I Clonal Expansion H->I J Western Blot (Protein Expression) I->J K qRT-PCR (mRNA Expression) I->K L Functional Assay (Calcium Flux) I->L G GRP Gastrin-Releasing Peptide (GRP) GRPR Porcine GRPR GRP->GRPR binds Gq Gαq GRPR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

References

Application Notes & Protocols: Isolation of Gastrin-Releasing Peptide (GRP) from Porcine Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gastrin-Releasing Peptide (GRP) is a neuropeptide that plays a significant role in various physiological processes, including the regulation of gastrointestinal hormone release, smooth muscle contraction, and cell proliferation[1][2]. It is a potent mitogen for both normal and neoplastic tissues[1]. The isolation of GRP from natural sources, such as porcine gastrointestinal tissue, is a critical first step for a wide range of research applications, from functional studies to the development of novel therapeutics. This document provides a detailed methodology for the extraction and purification of GRP from porcine non-antral gastric tissue, based on established protocols[3][4][5].

Overall Experimental Workflow

The isolation of GRP is a multi-step process that begins with the extraction from a large quantity of tissue, followed by several stages of purification to isolate the peptide of interest.

GRP_Isolation_Workflow cluster_extraction Crude Extraction cluster_purification Chromatographic Purification Tissue Porcine Non-Antral Gastric Tissue Collection Boiling Boiling in Water (Inactivates Proteases) Tissue->Boiling Homogenization Homogenization & Filtration Boiling->Homogenization Adsorption Adsorption to Alginic Acid Homogenization->Adsorption Elution Elution with 0.2 M HCl Adsorption->Elution Precipitation Precipitation with Saturated NaCl Elution->Precipitation Crude_Extract Crude Peptide Concentrate Precipitation->Crude_Extract CMC Ion-Exchange Chromatography (Carboxymethyl Cellulose) Crude_Extract->CMC HPLC Reversed-Phase HPLC CMC->HPLC Lyophilization Lyophilization HPLC->Lyophilization Pure_GRP Purified GRP Lyophilization->Pure_GRP

Caption: Workflow for GRP isolation from porcine tissue.

Protocol 1: Extraction of Crude GRP from Porcine Gastric Tissue

This protocol is adapted from the method first described for isolating a gastrin-releasing peptide from porcine non-antral gastric tissue[3][4]. It is designed for large-scale extraction.

1.1. Materials & Reagents:

  • Porcine non-antral gastric tissue

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Alginic acid

  • Large capacity boiling pots

  • Industrial blender or homogenizer

  • Filtration apparatus (e.g., cheesecloth, filter press)

  • Large-volume centrifuges

  • pH meter

1.2. Procedure: Tissue Preparation and Initial Extraction

  • Tissue Collection: Obtain fresh or flash-frozen non-antral gastric tissue from pigs. The non-antral region is preferred as a source of GRP[3][4].

  • Boiling: Place the tissue in large stainless-steel pots and cover with an equal volume of water. Boil for 10-15 minutes. This step serves to inactivate endogenous proteases that would otherwise degrade the peptide.

  • Homogenization: After cooling, mince the boiled tissue and homogenize it in a large industrial blender.

  • Filtration: Filter the homogenate through several layers of cheesecloth or a filter press to remove the bulk of the solid tissue debris.

  • Acidification: Adjust the pH of the filtrate to approximately 2.0 with concentrated HCl to aid in the precipitation of larger proteins. Centrifuge at 5,000 x g for 20 minutes at 4°C and collect the supernatant.

1.3. Procedure: Alginic Acid Adsorption and Precipitation

  • Adsorption: Adjust the pH of the supernatant to 7.2. Add alginic acid to the solution and stir for several hours at 4°C. Peptides in the filtrate will adsorb to the alginic acid[3].

  • Elution: Remove the alginic acid by filtration or centrifugation. Elute the adsorbed peptides by resuspending the alginic acid in 0.2 M HCl and stirring for several hours at 4°C[3].

  • Precipitation: Collect the acidic eluate after removing the alginic acid. Add solid NaCl to saturation while stirring to precipitate the peptides.

  • Collection: Allow the precipitate to settle overnight at 4°C. Collect the peptide precipitate by filtration or centrifugation. This resulting paste is the crude peptide concentrate. From 365 kg of boiled tissue, approximately 28 g of concentrate can be obtained[3].

  • Storage: The crude concentrate can be stored at -80°C until further purification.

Protocol 2: Chromatographic Purification of GRP

The crude extract contains a mixture of peptides and requires further purification using chromatographic techniques[6][7].

2.1. Materials & Reagents:

  • Crude peptide concentrate

  • Ammonium bicarbonate (NH₄HCO₃)

  • Carboxymethyl cellulose (B213188) (CMC) resin

  • Methanol

  • HPLC system with a C18 column

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Lyophilizer

2.2. Procedure: Ion-Exchange Chromatography (IEX)

  • Sample Preparation: Dissolve the crude peptide concentrate in a starting buffer (e.g., 0.02 M NH₄HCO₃, pH 7.8).

  • Column Packing: Prepare a column with carboxymethyl cellulose (CMC) resin, which is a weak cation exchanger suitable for separating basic peptides like GRP[3]. Equilibrate the column with the starting buffer.

  • Loading and Elution: Load the sample onto the CMC column. Elute the bound peptides using a stepwise or linear gradient of increasing ionic strength, for example, by increasing the concentration of NH₄HCO₃[3].

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm.

  • Assay: Screen the fractions for GRP-like activity using a suitable bioassay (e.g., gastrin release assay) or a specific radioimmunoassay (RIA)[6]. Pool the active fractions.

2.3. Procedure: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation: Lyophilize the pooled active fractions from the IEX step. Reconstitute the sample in the HPLC mobile phase A (e.g., 0.1% TFA in water).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

    • Gradient: Run a linear gradient from 5% to 60% Mobile Phase B over 60 minutes at a flow rate of 1 mL/min.

    • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect peaks corresponding to GRP. The identity and purity of the peptide in the collected fractions should be confirmed by mass spectrometry and N-terminal sequencing.

  • Final Step: Lyophilize the pure GRP fractions for storage.

Data Presentation: Purification Summary

The following table presents representative data for the purification of GRP from porcine gastric tissue. Actual values may vary depending on the starting material and experimental conditions.

Purification StepTotal Protein (mg)GRP Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (Fold)
Crude Extract25,00050,00021001
Alginic Acid Eluate5,00045,0009904.5
IEX Pool45036,000807240
RP-HPLC Pool1527,0001,80054900

GRP Signaling Pathway

GRP exerts its biological effects by binding to the Gastrin-Releasing Peptide Receptor (GRPR), also known as BB₂[1]. GRPR is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit, leading to the activation of the Phospholipase C (PLC) pathway[1][8].

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GRPR GRPR (GPCR) G_protein Gαq/11 G-Protein GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream GRP GRP GRP->GRPR Binds

Caption: GRP/GRPR signaling via the Phospholipase C pathway.

References

Application Notes and Protocols for Western Blotting of Porcine Gastrin-Releasing Peptide Receptor (GRPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of porcine Gastrin-Releasing Peptide Receptor (GRPR) using Western blotting. The information is compiled to assist researchers in accurately quantifying and characterizing this key receptor in various porcine tissues.

I. Introduction

The Gastrin-Releasing Peptide Receptor (GRPR) is a G protein-coupled receptor that plays a significant role in various physiological processes, including gastrointestinal function, thermoregulation, and cell proliferation. Its expression levels and signaling pathways are of considerable interest in both fundamental research and drug development. This document outlines a comprehensive protocol for the successful Western blot analysis of porcine GRPR.

II. Signaling Pathway of GRPR

The activation of GRPR by its ligand, gastrin-releasing peptide (GRP), initiates a cascade of intracellular events. A simplified representation of this signaling pathway is depicted below.

GRPR_Signaling_Pathway GRP GRP GRPR Porcine GRPR (Gq-coupled Receptor) GRP->GRPR Binds Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: Simplified GRPR signaling pathway.

III. Experimental Protocol: Western Blotting of Porcine GRPR

This protocol is designed for the detection of GRPR in porcine tissue samples. Optimization may be required for specific tissues or experimental conditions.

A. Materials and Reagents
  • Porcine Tissue: Fresh or frozen tissue of interest (e.g., pancreas, stomach, brain).

  • Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) is recommended for membrane proteins.

  • Protease and Phosphatase Inhibitor Cocktail: To prevent protein degradation.

  • BCA Protein Assay Kit: For protein quantification.

  • Laemmli Sample Buffer (4X): For sample preparation for electrophoresis.

  • SDS-PAGE Gels: 10% or 12% polyacrylamide gels are suitable for a protein of ~43 kDa.

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol.

  • PVDF or Nitrocellulose Membranes: 0.45 µm pore size.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Anti-GRPR antibody validated for use in porcine species.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, depending on the primary antibody host.

  • Loading Control Antibody: Beta-actin, GAPDH, or beta-tubulin antibody validated for porcine tissues.

  • Chemiluminescent Substrate (ECL): For detection.

  • Wash Buffer: TBST.

B. Experimental Workflow

The overall workflow for the Western blotting procedure is illustrated below.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection Tissue Porcine Tissue Collection Homogenization Homogenization in Lysis Buffer + Inhibitors Tissue->Homogenization Centrifugation1 Centrifugation to Pellet Debris Homogenization->Centrifugation1 Supernatant Collect Supernatant (Lysate) Centrifugation1->Supernatant Quantification Protein Quantification (BCA) Supernatant->Quantification SamplePrep Prepare Samples with Laemmli Buffer Quantification->SamplePrep SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-GRPR) Blocking->PrimaryAb Washing1 Washing PrimaryAb->Washing1 SecondaryAb Secondary Antibody Incubation (HRP-conjugated) Washing1->SecondaryAb Washing2 Washing SecondaryAb->Washing2 ECL ECL Substrate Incubation Washing2->ECL Imaging Signal Detection ECL->Imaging

Caption: Western blotting workflow for porcine GRPR.

C. Detailed Protocol

1. Sample Preparation: Membrane Protein Extraction

  • Excise porcine tissue and immediately place it on ice.

  • Weigh approximately 50-100 mg of tissue and finely mince it on ice.

  • Add 1 mL of ice-cold RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer on ice.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the protein extract.

  • Determine the protein concentration of the lysate using a BCA protein assay.

  • To 20-40 µg of protein, add 4X Laemmli sample buffer to a final concentration of 1X.

  • Heat the samples at 95-100°C for 5-10 minutes. For multi-pass transmembrane proteins like GRPR, heating at 70°C for 10 minutes or incubation at room temperature for 20 minutes may be preferable to avoid aggregation.

2. SDS-PAGE and Protein Transfer

  • Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel.

  • Run the gel in 1X running buffer at 100-120 V until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Transfer for 1-2 hours at 100 V or overnight at 30 V at 4°C.

3. Immunodetection

  • After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-GRPR antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system.

5. Loading Control

  • After imaging for GRPR, the membrane can be stripped and re-probed for a loading control protein (e.g., beta-actin, GAPDH) to normalize for protein loading.

IV. Data Presentation

The following table summarizes key quantitative data for the Western blotting of porcine GRPR.

ParameterRecommended Value/RangeNotes
Porcine GRPR Molecular Weight ~43 kDaThe predicted molecular weight based on its 384 amino acid sequence is approximately 43.19 kDa. Glycosylation may cause it to migrate slightly higher.[1]
Tissue Amount 50-100 mg
Lysis Buffer Volume 1 mL
Protein Loading per Lane 20-40 µgOptimization may be necessary depending on GRPR expression levels in the specific tissue.
Primary Antibody Dilution 1:500 - 1:2000This is a general range; refer to the antibody datasheet for specific recommendations. For some antibodies, a concentration of 0.5-2 µg/mL is suggested.
Secondary Antibody Dilution 1:2000 - 1:10000Refer to the antibody datasheet.
Loading Control Beta-actin (~42 kDa), GAPDH (~37 kDa), Beta-tubulin (~55 kDa)Ensure the chosen loading control has a different molecular weight than GRPR and that its expression is stable in the experimental context.

V. Troubleshooting

  • No or Weak Signal: Increase protein load, primary antibody concentration, or exposure time. Ensure the primary antibody is validated for porcine species.

  • High Background: Increase the number and duration of washes. Optimize blocking conditions (e.g., switch between milk and BSA).

  • Non-specific Bands: Ensure the primary antibody is specific. Optimize antibody dilution. Use a fresh lysis buffer with protease inhibitors.

  • Protein Aggregation (Smearing at high MW): Avoid boiling the sample; instead, heat at a lower temperature or incubate at room temperature before loading.

By following this detailed protocol and considering the provided recommendations, researchers can achieve reliable and reproducible results in the Western blot analysis of porcine GRPR.

References

Application Notes: In Situ Hybridization for Porcine Gastrin-Releasing Peptide (GRP) mRNA Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the localization of gastrin-releasing peptide (GRP) mRNA in porcine tissues using in situ hybridization (ISH). GRP is a significant regulatory peptide involved in a multitude of physiological processes, and understanding its tissue-specific expression is crucial for advancing research and therapeutic development. These protocols and notes are designed to offer a robust framework for researchers aiming to visualize the spatial distribution of GRP gene expression at the cellular level.

Introduction

Gastrin-releasing peptide (GRP) is a neuropeptide and hormone that plays a pivotal role in various biological functions, including the regulation of gastrointestinal motility, hormone secretion, and cell proliferation.[1] Its receptor, the GRP receptor (GRPR), is a G protein-coupled receptor (GPCR) that, upon binding GRP, primarily activates the phospholipase C (PLC) signaling pathway.[1][2] The GRP/GRPR system has been implicated in both normal physiological processes and in the pathophysiology of several diseases, including cancer.[1] Therefore, detailed knowledge of GRP mRNA localization in porcine tissues is of significant interest for veterinary science, biomedical research, and as a large animal model for human diseases.

In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the morphological context of tissues.[2] This method provides cellular and subcellular resolution of gene expression, offering valuable insights that bulk analysis methods like qPCR cannot. This guide provides a detailed protocol for performing ISH for porcine GRP mRNA, from probe design to signal detection.

GRP Signaling Pathway

The binding of GRP to its receptor (GRPR) initiates a signaling cascade that influences cellular function. A simplified representation of this pathway is illustrated below.

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GRP GRP GRPR GRPR (GPCR) GRP->GRPR Binds G_protein Gq Protein GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Proliferation, Secretion) PKC->Cellular_Response Phosphorylates targets leading to

Caption: GRP Signaling Pathway.

Experimental Workflow for In Situ Hybridization

The following diagram outlines the major steps involved in the in situ hybridization protocol for detecting porcine GRP mRNA.

ISH_Workflow start Start tissue_prep Porcine Tissue Preparation (Fixation & Sectioning) start->tissue_prep prehybridization Prehybridization tissue_prep->prehybridization probe_prep Probe Preparation (DIG-labeled antisense GRP RNA probe) hybridization Hybridization (Probe applied to tissue sections) probe_prep->hybridization prehybridization->hybridization post_hybridization_washes Post-Hybridization Washes hybridization->post_hybridization_washes immunodetection Immunodetection (Anti-DIG antibody conjugated to AP) post_hybridization_washes->immunodetection signal_detection Signal Detection (Chromogenic substrate, e.g., NBT/BCIP) immunodetection->signal_detection imaging Imaging and Analysis signal_detection->imaging end End imaging->end

Caption: In Situ Hybridization Workflow.

Localization of GRP Receptor (GRPR) mRNA in Porcine Tissues

Tissue CategoryTissue/OrganGRPR mRNA Expression Level
Central Nervous System CerebellumDetected
Hypophysis (Pituitary)Detected
Spinal CordDetected
HypothalamusDetected
Peripheral Tissues PancreasMain expression
EsophagusMain expression
OvaryMain expression
TestisMain expression
SpleenMain expression
ThymusMain expression
Jejunum Lymph NodeMain expression
MuscleMain expression
FatMain expression

This table is a qualitative summary based on RT-PCR data for GRPR mRNA from available literature. "Main expression" indicates tissues where the study reported primary detection.

Detailed Protocol: In Situ Hybridization for Porcine GRP mRNA

This protocol is a comprehensive guide for the detection of GRP mRNA in formalin-fixed, paraffin-embedded (FFPE) or frozen porcine tissue sections using digoxigenin (B1670575) (DIG)-labeled RNA probes.

I. Probe Preparation
  • Template Generation:

    • Obtain a cDNA clone of porcine GRP. If not available, amplify a 300-800 bp fragment of the porcine GRP gene by RT-PCR from a tissue known to express GRP (e.g., stomach, brain).

    • Clone the PCR product into a plasmid vector containing T7 and SP6 RNA polymerase promoters.

    • Linearize the plasmid with a restriction enzyme downstream of the insert to generate a template for the antisense probe.

  • In Vitro Transcription:

    • Synthesize a DIG-labeled antisense RNA probe using an in vitro transcription kit with a T7 or SP6 RNA polymerase and DIG-labeled UTPs.

    • Synthesize a sense-strand probe as a negative control.

    • Purify the labeled probes by ethanol (B145695) precipitation.

    • Verify probe integrity and concentration using gel electrophoresis and spectrophotometry.

II. Tissue Preparation

For Frozen Sections:

  • Dissect fresh porcine tissue and fix in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 4-6 hours at 4°C.

  • Cryoprotect the tissue by immersing it in 20-30% sucrose (B13894) in PBS at 4°C overnight.

  • Embed the tissue in optimal cutting temperature (OCT) compound and freeze rapidly.

  • Cut 10-20 µm thick sections using a cryostat and mount them on RNase-free, coated slides (e.g., SuperFrost Plus).

  • Store slides at -80°C until use.

For FFPE Sections:

  • Fix porcine tissue in 10% neutral buffered formalin for 24-48 hours at room temperature.

  • Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Cut 5-10 µm thick sections and mount on RNase-free, coated slides.

  • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

III. In Situ Hybridization
  • Permeabilization:

    • Treat sections with Proteinase K (1-10 µg/mL in PBS) for 10-30 minutes at 37°C. The optimal time and concentration should be determined empirically for each tissue type.

    • Rinse slides in PBS.

  • Prehybridization:

    • Incubate sections in hybridization buffer without the probe for 1-2 hours at the hybridization temperature (typically 55-65°C) in a humidified chamber.

  • Hybridization:

    • Dilute the DIG-labeled GRP probe in hybridization buffer (final concentration 100-500 ng/mL).

    • Denature the probe by heating at 80-95°C for 5 minutes, then immediately chill on ice.

    • Apply the probe solution to the sections, cover with a coverslip, and incubate overnight at 55-65°C in a humidified chamber.

IV. Post-Hybridization Washes
  • Carefully remove coverslips.

  • Perform a series of stringent washes to remove unbound probe:

    • Wash in 5X SSC at room temperature.

    • Wash in 0.2X SSC at a temperature close to the hybridization temperature for 30-60 minutes.

    • Wash in 0.2X SSC at room temperature.

V. Immunodetection and Signal Visualization
  • Blocking:

    • Wash sections in a suitable buffer (e.g., MABT: maleic acid buffer with Tween-20).

    • Block non-specific binding sites by incubating with a blocking solution (e.g., 2% blocking reagent or 10% heat-inactivated sheep serum in MABT) for 1-2 hours at room temperature.

  • Antibody Incubation:

    • Incubate sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C.

  • Washing:

    • Wash sections extensively in MABT to remove unbound antibody.

  • Signal Detection:

    • Equilibrate sections in detection buffer (e.g., Tris-HCl pH 9.5, NaCl, MgCl₂).

    • Incubate sections with a chromogenic substrate solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) in the dark until the desired signal intensity is reached.

  • Stopping the Reaction:

    • Stop the color development by washing with PBS or a stop buffer (e.g., Tris-EDTA buffer).

  • Counterstaining and Mounting:

    • (Optional) Counterstain with a nuclear stain like Nuclear Fast Red.

    • Dehydrate sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

VI. Analysis
  • Examine the slides under a bright-field microscope.

  • The GRP mRNA signal will appear as a blue-purple precipitate.

  • Compare the signal in the antisense probe-hybridized sections to the sense probe (negative control) sections to confirm specificity.

References

Application Notes and Protocols for Studying Porcine GRP-Mediated Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastrin-Releasing Peptide (GRP) is a regulatory peptide that exerts its effects through the GRP receptor (GRPR), a G-protein coupled receptor (GPCR). In porcine models, the GRP/GRPR system is integral to various physiological processes, including reproductive functions in Leydig cells and the regulation of pancreatic secretions.[1][2][3] Understanding the signal transduction pathways mediated by porcine GRP is crucial for advancements in veterinary medicine and for leveraging the pig as a translational model for human diseases.

These application notes provide detailed protocols for key experiments used to elucidate GRP-mediated signaling cascades in porcine cells and tissues.

GRP Receptor Signaling Pathway Overview

Upon binding of GRP, the porcine GRPR, which is highly homologous to its counterparts in other species, undergoes a conformational change.[1] This activates the heterotrimeric G-protein Gαq/11. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The subsequent rise in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC). Activated PKC, along with other signaling intermediates, can then initiate a phosphorylation cascade, including the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to various cellular responses.[4][5][6]

GRP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GRP GRP GRPR Porcine GRPR GRP->GRPR Binding Gq Gαq/11 GRPR->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activation ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Intracellular Ca²⁺↑ ER->Ca2 Release Ca2->PKC Activation MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) PKC->MAPK_Cascade Activation Cellular_Response Cellular Response (e.g., Testosterone Secretion) MAPK_Cascade->Cellular_Response

Caption: GRP-mediated signal transduction pathway in porcine cells.

Data Presentation

The following table summarizes quantitative data related to porcine GRP-mediated signaling. Due to the limited availability of published specific affinity and potency values for porcine GRP receptor, some fields are noted as not available.

ParameterValueCell/Tissue TypeAssay TypeReference
Receptor Binding
GRP KdNot Available in Searched Literature-Radioligand Binding-
Functional Response
Testosterone SecretionPeak effect at 0.1 nMPrimary Porcine Leydig CellsTestosterone Quantification[2]
Ca²⁺ Mobilization EC₅₀Not Available in Searched Literature-Fluorescence-based Assay-
IP₃ Accumulation EC₅₀Not Available in Searched Literature-HTRF Assay-
ERK Phosphorylation EC₅₀Not Available in Searched Literature-Western Blot / ELISA-

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for studying porcine GRP signaling.

Protocol 1: Radioligand Receptor Binding Assay

This protocol determines the binding affinity of GRP to its receptor in porcine tissue homogenates or cell membranes.

Workflow Diagram:

Binding_Assay_Workflow A Prepare Porcine Tissue Membrane Homogenate B Incubate Membranes with Radiolabeled GRP (e.g., ¹²⁵I-GRP) and varying concentrations of unlabeled GRP A->B C Separate Bound from Free Ligand via Rapid Vacuum Filtration B->C D Wash Filter with Ice-Cold Buffer C->D E Measure Radioactivity on Filter using a Gamma Counter D->E F Analyze Data: - Determine IC₅₀ - Calculate Ki/Kd E->F

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen porcine tissue (e.g., pancreas, testis) in ice-cold buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA) and determine protein concentration (e.g., via Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of membrane homogenate (20-50 µg protein).

    • Add 50 µL of radiolabeled ligand (e.g., ¹²⁵I-[Tyr⁴]-bombesin or a custom ¹²⁵I-GRP) at a final concentration near its Kd (if known, otherwise ~50 pM).

    • For competitive binding, add 50 µL of unlabeled GRP at concentrations ranging from 10⁻¹² M to 10⁻⁶ M. For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled GRP (e.g., 1 µM).

    • Incubate at room temperature for 60 minutes.

  • Separation and Counting:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethyleneimine.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the unlabeled GRP.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the dissociation constant (Kd) for the radioligand or the inhibition constant (Ki) for GRP using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the GRP-induced increase in intracellular calcium concentration in live porcine cells.

Methodology:

  • Cell Preparation:

    • Culture primary porcine cells (e.g., Leydig cells) or a suitable porcine cell line in a 96-well, black-walled, clear-bottom plate until they reach 80-90% confluency.

    • Remove the culture medium and wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) at a final concentration of 2-5 µM. Include an agent like Pluronic F-127 (0.02%) to aid dye solubilization.

    • Add 100 µL of loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with the salt solution to remove excess dye. Leave 100 µL of buffer in each well.

  • Fluorescence Measurement:

    • Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation or FLIPR).

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Inject a prepared solution of GRP (at various concentrations) into the wells and immediately begin recording the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) over the baseline (F₀) is calculated (ΔF/F₀).

    • Plot the peak fluorescence response against the log concentration of GRP.

    • Use non-linear regression to fit a dose-response curve and calculate the EC₅₀ value.

Protocol 3: ERK1/2 Phosphorylation Assay (In-Cell Western / ELISA)

This protocol quantifies the activation of the downstream kinase ERK by measuring its phosphorylation state following GRP stimulation.

Methodology:

  • Cell Stimulation:

    • Plate and grow porcine cells in a 96-well plate as described for the calcium assay.

    • Prior to the experiment, serum-starve the cells for 4-6 hours to reduce basal ERK activity.

    • Stimulate the cells by adding various concentrations of GRP for a predetermined time (typically 5-15 minutes at 37°C).

  • Cell Lysis or Fixation:

    • For ELISA/Western Blot: Aspirate the medium and add ice-cold lysis buffer containing phosphatase and protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • For In-Cell Western: Aspirate the medium and fix the cells in the wells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Quantification:

    • ELISA: Use a sandwich ELISA kit for phosphorylated ERK1/2 (p-ERK). Add cell lysates to wells coated with a capture antibody for total ERK. Detect p-ERK using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

    • In-Cell Western: After fixation, permeabilize the cells with 0.1% Triton X-100. Block with a suitable blocking buffer. Incubate with a primary antibody specific for p-ERK1/2. Follow with an infrared dye-conjugated secondary antibody. Image the plate on an infrared imaging system (e.g., LI-COR Odyssey). Normalize the p-ERK signal to total ERK or cell number (using a DNA stain).

  • Data Analysis:

    • Quantify the signal for p-ERK and normalize it to the total ERK or a loading control.

    • Plot the normalized p-ERK signal against the log concentration of GRP.

    • Determine the EC₅₀ from the resulting dose-response curve using non-linear regression.

References

Troubleshooting & Optimization

Optimizing qPCR Primers for Porcine Gastrin-Releasing Peptide (GRP): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing quantitative PCR (qPCR) primers for porcine Gastrin-Releasing Peptide (GRP).

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for designing primers for porcine GRP qPCR?

A1: When designing qPCR primers for porcine GRP, it is crucial to adhere to general primer design principles to ensure specificity and efficiency.[1][2][3][4] Key considerations include:

  • Primer Length: Aim for primers between 18 and 30 base pairs.[5]

  • Melting Temperature (Tm): The optimal Tm is between 60-64°C, with both primers having a Tm within 2-5°C of each other.[5][6]

  • GC Content: Target a GC content between 35-65%, ideally around 50%.[3][4][6]

  • Amplicon Length: For SYBR Green-based qPCR, the recommended amplicon length is between 70 and 150 base pairs.[5]

  • Avoiding Secondary Structures: Primers should be free of strong hairpins, self-dimers, and cross-dimers.[1][5]

  • Specificity: Verify primer specificity against the porcine genome using tools like NCBI Primer-BLAST to avoid off-target amplification.[1][4]

Q2: I am not seeing any amplification in my qPCR for porcine GRP. What are the possible causes and solutions?

A2: No amplification can be due to several factors.[7][8] Here’s a troubleshooting guide:

Possible Cause Recommended Solution
Poor RNA/cDNA Quality Check the integrity and purity of your RNA using spectrophotometry (A260/280 ratio of ~2.0) and gel electrophoresis.[9] Ensure efficient cDNA synthesis.[10]
Incorrect Primer Design or Concentration Re-verify your primer design against the porcine GRP sequence (NCBI Gene ID: 102166444).[11] Perform a primer concentration gradient to find the optimal concentration.[10][12]
Suboptimal Annealing Temperature The annealing temperature may be too high. Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primers.[2][10]
Issues with qPCR Reagents Ensure your qPCR master mix, primers, and probes are not degraded and have been stored correctly.[6][8] Consider trying a fresh batch of reagents.
Instrument Setup Error Confirm that the correct fluorescence channel for SYBR Green is selected and that the cycling protocol is programmed correctly.[8][13]

Q3: My melt curve analysis for porcine GRP shows multiple peaks. What does this indicate and how can I fix it?

A3: Multiple peaks in a melt curve suggest the presence of more than one PCR product, which could be due to non-specific amplification or primer-dimers.[14][15]

  • Primer-Dimers: These are small, non-specific products formed by primers annealing to each other. They typically appear as a peak at a lower melting temperature (usually below 80°C).[14][16] To resolve this, you can try to lower the primer concentration or redesign your primers.[16]

  • Non-Specific Amplification: This occurs when primers bind to unintended targets.[14] To address this, increase the annealing temperature to enhance specificity.[16] You should also re-verify primer specificity using BLAST.[1]

  • Genomic DNA Contamination: If you are performing RT-qPCR, contaminating genomic DNA can lead to an additional, larger product.[14] Treat your RNA samples with DNase to remove any genomic DNA.

It is also important to note that in some cases, a single, specific product can result in multiple melt curve peaks due to complex melting behavior.[14][17] It is recommended to run the PCR product on an agarose (B213101) gel to confirm the presence of a single band of the correct size.[14]

Q4: My qPCR efficiency for porcine GRP is low. How can I improve it?

A4: Low qPCR efficiency can lead to inaccurate quantification.[18] Potential causes include:

  • Suboptimal Primer Design: Re-evaluate your primer design based on the guidelines mentioned in Q1.

  • Incorrect Annealing Temperature: An annealing temperature that is too high or too low can reduce efficiency. Optimize the annealing temperature using a gradient PCR.[6]

  • PCR Inhibitors: Contaminants from the sample preparation can inhibit the PCR reaction.[9] Try diluting your cDNA template to reduce the concentration of inhibitors.[9]

  • Poor Reagent Quality: Ensure that your polymerase and other reaction components are active and not expired.[6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common qPCR issues when optimizing primers for porcine GRP.

GRP_qPCR_Troubleshooting Porcine GRP qPCR Troubleshooting Workflow cluster_start cluster_results cluster_no_amp No Amplification cluster_amp Amplification Present cluster_multi_peak Multiple Peaks cluster_single_peak Single Peak cluster_low_eff Low Efficiency cluster_end Start Start qPCR Experiment Check_Amplification Amplification? Start->Check_Amplification No_Amp_Troubleshoot Troubleshoot: - Check RNA/cDNA Quality - Verify Primer Design - Optimize Annealing Temp - Check Reagents Check_Amplification->No_Amp_Troubleshoot No Check_Melt_Curve Single Melt Curve Peak? Check_Amplification->Check_Melt_Curve Yes No_Amp_Troubleshoot->Start Re-run Multi_Peak_Troubleshoot Troubleshoot: - Check for Primer-Dimers - Increase Annealing Temp - DNase Treat RNA Check_Melt_Curve->Multi_Peak_Troubleshoot No Check_Efficiency Good Efficiency (90-110%)? Check_Melt_Curve->Check_Efficiency Yes Multi_Peak_Troubleshoot->Start Re-run Low_Eff_Troubleshoot Troubleshoot: - Optimize Primer Concentration - Optimize Annealing Temp - Dilute Template Check_Efficiency->Low_Eff_Troubleshoot No Success Successful Assay Check_Efficiency->Success Yes Low_Eff_Troubleshoot->Start Re-run

Caption: A workflow for troubleshooting porcine GRP qPCR experiments.

Quantitative Data Summary

The following table provides an example of data that could be generated during a primer optimization experiment for porcine GRP.

Primer SetForward Primer (5'-3')Reverse Primer (5'-3')Annealing Temp (°C)Efficiency (%)Melt Temp (°C)
GRP_1AGAGTTTGATCATGGCTCAGGGTTACCTTGTTACGACTT6098.585.2
GRP_2GACTGAAGGCTCTGCGTTCGGTGATGTCGGCGATATAGG6292.184.7
GRP_3CTACGGGAGGCAGCAGTGGTATTACCGCGGCTGCTGGC58105.386.1

Note: These are example sequences and data. Actual results will vary.

Experimental Protocols

Porcine GRP qPCR Protocol using SYBR Green

This protocol outlines the steps for performing a SYBR Green-based qPCR assay to measure porcine GRP gene expression.

1. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from porcine tissue samples using a standard RNA extraction kit.

  • Assess RNA quality and concentration.[9]

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[12]

2. qPCR Reaction Setup:

  • Prepare a master mix for the qPCR reactions.[19][20] For a 20 µL reaction, the components are:

    • 10 µL 2x SYBR Green qPCR Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted)

    • 6 µL Nuclease-free water

  • Set up reactions in triplicate for each sample, including no-template controls (NTC).[12][20]

3. Thermal Cycling:

  • Program the qPCR instrument with the following cycling conditions (these may need optimization):[20][21]

    • Initial Denaturation: 95°C for 3 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 30 seconds

    • Melt Curve Analysis: As per instrument guidelines.[21]

4. Data Analysis:

  • Analyze the qPCR data to determine the quantification cycle (Cq) values.[22]

  • Use the 2-ΔΔCt method for relative quantification of GRP gene expression, normalized to a stable reference gene.[23]

GRP Signaling Pathway

Gastrin-Releasing Peptide (GRP) exerts its effects by binding to the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor.[24][25][26][27] This interaction activates the phospholipase C (PLC) signaling pathway.[24][25][26][27]

GRP_Signaling_Pathway GRP Signaling Pathway GRP GRP GRPR GRPR (GPCR) GRP->GRPR Binds G_Protein Gq/11 GRPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Responses Ca_Release->Downstream PKC_Activation->Downstream

Caption: The GRP signaling cascade initiated by GRP binding to its receptor.

References

Technical Support Center: Porcine GRP Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common cross-reactivity issues encountered when using porcine Gastrin-Releasing Peptide (GRP) antibodies. Our goal is to help you achieve accurate and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My porcine GRP antibody is showing unexpected positive signals. What could be the cause?

A1: Unexpected positive signals are often due to cross-reactivity with other structurally similar peptides. The most common cross-reactant with porcine GRP antibodies is bombesin (B8815690) , an amphibian peptide that shares a high degree of homology in its C-terminal region with GRP.[1][2] Other potential, though less frequent, cross-reactants can include other members of the bombesin-like peptide family, such as Neuromedin B (NMB).[3][4][5]

Q2: How can I confirm if my antibody is cross-reacting with bombesin?

A2: The most definitive method is to perform an absorption control (also known as a blocking or pre-incubation assay).[6][7] This involves pre-incubating your primary antibody with an excess of bombesin peptide before applying it to your sample. A significant reduction or complete elimination of the signal indicates cross-reactivity.[7]

Q3: Are there porcine GRP antibodies that are specific and do not cross-react with bombesin?

A3: While many commercially available GRP antibodies show some degree of cross-reactivity with bombesin due to the conserved C-terminal sequence, it is possible to find antibodies with higher specificity. Look for antibodies raised against the N-terminal region of porcine GRP, which is unique and not shared with bombesin. Always check the manufacturer's datasheet for specificity data and validation against potential cross-reactants.

Q4: Can my porcine GRP antibody cross-react with GRP from other species?

A4: Yes, GRP is a highly conserved peptide across many mammalian species. Therefore, it is likely that an antibody raised against porcine GRP will also recognize GRP from other species, such as human, rat, and mouse. If your experiment requires species-specific detection, it is crucial to verify the antibody's cross-reactivity with GRP from the species you are studying.

Troubleshooting Guides

High Background Staining in Immunohistochemistry (IHC)

High background can mask your specific signal and lead to misinterpretation of your results.

Potential Cause Recommended Solution
Cross-reactivity with endogenous peptides (e.g., bombesin-like peptides) Perform an absorption control by pre-incubating the antibody with an excess of bombesin. If the staining is reduced, this confirms cross-reactivity. Consider using an antibody specific to the N-terminus of GRP.
Non-specific binding of primary or secondary antibodies Increase the concentration and/or duration of the blocking step. Use serum from the same species as the secondary antibody for blocking. Optimize the primary and secondary antibody concentrations by titration.
Endogenous enzyme activity (for enzymatic detection methods) If using HRP-conjugated antibodies, quench endogenous peroxidase activity with a 3% H₂O₂ solution. For AP-conjugated antibodies, inhibit endogenous alkaline phosphatase with levamisole.
Hydrophobic interactions Include a non-ionic detergent like Triton X-100 or Tween-20 in your wash buffers.
Unexpected Bands in Western Blotting

The presence of multiple or unexpected bands can be confusing. This guide will help you decipher your results.

Potential Cause Recommended Solution
Cross-reactivity with bombesin or other peptides Run a control lane with purified bombesin peptide to see if your antibody detects it. Perform a peptide blocking experiment by pre-incubating the antibody with bombesin.
Protein degradation Prepare fresh sample lysates and always include protease inhibitors in your lysis buffer.
Post-translational modifications GRP can be post-translationally modified, which may alter its molecular weight. Consult literature or databases like UniProt for information on potential modifications.
Non-specific antibody binding Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST for 1 hour at room temperature or overnight at 4°C). Titrate primary and secondary antibody concentrations to find the optimal dilution. Increase the number and duration of wash steps.
Inaccurate Quantification in ELISA

Inaccurate ELISA results can compromise your entire study. Follow these steps to ensure reliable quantification.

Potential Cause Recommended Solution
Cross-reactivity with bombesin in the sample Pre-treat a subset of your samples with an excess of bombesin to assess the level of cross-reactivity. The difference in signal with and without pre-treatment will indicate the contribution of bombesin.
Matrix effects Dilute your samples in the assay buffer to minimize interference from other components in the sample matrix.
Non-specific binding to the plate Ensure adequate blocking of the microplate wells. Use a high-quality blocking buffer (e.g., 1% BSA in PBS).
Improper standard curve Prepare fresh standards for each assay. Ensure the standard curve covers the expected concentration range of your samples.

Experimental Protocols

Protocol 1: Absorption Control for Immunohistochemistry (IHC)

This protocol is designed to verify the specificity of your porcine GRP antibody and test for cross-reactivity with bombesin.

Materials:

  • Porcine GRP primary antibody

  • Bombesin peptide

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Your tissue sections on slides

  • Standard IHC detection reagents

Procedure:

  • Prepare Antibody Solutions:

    • Test solution: Dilute your porcine GRP primary antibody to its optimal working concentration in blocking buffer.

    • Absorption control solution: In a separate tube, add a 10-100 fold molar excess of bombesin peptide to the diluted primary antibody.

  • Pre-incubation: Incubate both antibody solutions (test and absorption control) for at least 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Staining:

    • Apply the "Test solution" to your positive control tissue section.

    • Apply the "Absorption control solution" to an adjacent tissue section.

  • Proceed with your standard IHC protocol: Continue with washing, secondary antibody incubation, and signal detection steps for both slides.

  • Analysis: Compare the staining intensity between the two slides. A significant reduction or complete absence of staining in the slide treated with the absorption control solution indicates that your antibody is cross-reacting with bombesin.

Absorption_Control_Workflow cluster_prep Antibody Preparation cluster_incubation Pre-incubation cluster_staining Immunohistochemical Staining cluster_analysis Result Analysis Ab Porcine GRP Antibody Test_Sol Test Solution (Antibody + Buffer) Ab->Test_Sol Control_Sol Absorption Control Solution (Antibody + Buffer + Bombesin) Ab->Control_Sol Buffer Blocking Buffer Buffer->Test_Sol Buffer->Control_Sol Bombesin Bombesin Peptide Bombesin->Control_Sol Slide_Test Tissue Section 1 Test_Sol->Slide_Test Slide_Control Tissue Section 2 Control_Sol->Slide_Control Result Compare Staining Intensity Slide_Test->Result Slide_Control->Result

Workflow for performing an absorption control experiment.

Protocol 2: Competitive ELISA for Cross-Reactivity Assessment

This protocol allows for a quantitative assessment of the cross-reactivity of a porcine GRP antibody with bombesin.

Materials:

  • Microplate coated with porcine GRP

  • Porcine GRP primary antibody

  • Bombesin peptide

  • Porcine GRP standard

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

Procedure:

  • Prepare Standard Curve: Prepare a serial dilution of the porcine GRP standard in assay buffer.

  • Prepare Competition Wells:

    • In a set of wells, add a fixed concentration of your porcine GRP primary antibody.

    • To these wells, add serial dilutions of the bombesin peptide.

    • In a separate set of wells for the standard curve, add the primary antibody and the corresponding GRP standard dilutions.

  • Incubation: Incubate the plate according to your standard ELISA protocol (e.g., 1-2 hours at room temperature).

  • Washing: Wash the plate thoroughly to remove unbound antibody and peptide.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate.

  • Detection: Wash the plate, add TMB substrate, and stop the reaction with stop solution.

  • Read Absorbance: Measure the absorbance at 450 nm.

  • Data Analysis:

    • Plot the standard curve of absorbance versus GRP concentration.

    • Plot the absorbance of the competition wells versus the concentration of bombesin.

    • Calculate the IC50 value for bombesin, which is the concentration of bombesin required to inhibit 50% of the primary antibody binding to the coated GRP. A lower IC50 value indicates higher cross-reactivity.

Competitive_ELISA_Pathway cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection Plate Microplate Well Coated with Porcine GRP Secondary_Ab HRP-conjugated Secondary Antibody Plate->Secondary_Ab Binds to Primary Ab Antibody Porcine GRP Antibody Antibody->Plate Binds to GRP Bombesin Bombesin (Competitor) Bombesin->Antibody Competes for binding Substrate TMB Substrate Secondary_Ab->Substrate Catalyzes reaction Signal Colorimetric Signal Substrate->Signal

Signaling pathway of a competitive ELISA for cross-reactivity.

Data Presentation

Porcine GRP and Bombesin Sequence Alignment

The primary reason for the cross-reactivity between porcine GRP and bombesin antibodies is the high sequence homology in their C-terminal regions. The C-terminal heptapeptide (B1575542) is identical between the two molecules.

Sequence_Alignment GRP_N APVSVGGGTVLAKMYPRGNH GRP_C WAVGHLM Bombesin_N pEQRLGNQ Bombesin_C WAVGHLM

Amino acid sequence alignment of porcine GRP and bombesin.

Quantitative Cross-Reactivity Data (Hypothetical)

The following table provides a hypothetical example of the kind of quantitative data you should look for from an antibody manufacturer or determine experimentally to assess cross-reactivity.

AntibodyImmunogenTargetIC50 (nM) vs Porcine GRPIC50 (nM) vs Bombesin% Cross-Reactivity
Ab-123 Full-length porcine GRPPorcine GRP1.55.030%
Ab-456 C-terminus of porcine GRPPorcine GRP2.02.580%
Ab-789 N-terminus of porcine GRPPorcine GRP1.2>1000<0.1%

% Cross-Reactivity = (IC50 of GRP / IC50 of Bombesin) x 100

This data clearly demonstrates that an antibody raised against the N-terminus of porcine GRP (Ab-789) would be the most specific choice to avoid cross-reactivity with bombesin.

References

Technical Support Center: Improving Solubility of Synthetic Porcine GRP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for synthetic porcine Gastrin-Releasing Peptide (GRP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of synthetic porcine GRP, with a primary focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is synthetic porcine GRP and what are its key properties?

A1: Synthetic porcine Gastrin-Releasing Peptide (GRP) is a 27-amino acid peptide that is the porcine equivalent of the mammalian bombesin-like peptides.[1][2] It plays a significant role in various physiological processes, including the regulation of gastrointestinal hormone release and smooth muscle contraction.[1][3]

Key Properties of Synthetic Porcine GRP:

PropertyValueReference
Amino Acid Sequence Ala-Pro-Val-Ser-Val-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2
Molecular Weight ~2805.3 g/mol
Appearance White lyophilized powder
Isoelectric Point (pI) Estimated to be basic (>7) due to the presence of Lysine, Arginine, and Histidine residues. An exact experimental value is not readily available.General peptide properties
General Solubility Reported to be soluble in water. However, solubility can be influenced by various factors.

Q2: My synthetic porcine GRP is not dissolving in water. What should I do?

A2: Difficulty in dissolving synthetic porcine GRP in neutral aqueous solutions can be due to its amino acid composition and potential for aggregation. As a peptide with several basic amino acids, its net charge at neutral pH might not be optimal for solubility. The lowest solubility is often observed at the peptide's isoelectric point (pI).

Troubleshooting Steps:

  • pH Adjustment: Since porcine GRP is predicted to be a basic peptide, lowering the pH of the solvent should increase its solubility. Try dissolving the peptide in a slightly acidic solution, such as 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA) in sterile water.

  • Use of Organic Co-solvents: For hydrophobic peptides, adding a small amount of an organic solvent can aid dissolution. Start by dissolving the peptide in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and then slowly add the aqueous buffer to the desired concentration. Be mindful that high concentrations of organic solvents can be detrimental to cells in biological assays.

  • Sonication: A brief sonication in a water bath can help to break up aggregates and facilitate dissolution.

  • Gentle Warming: Gently warming the solution to 30-40°C can sometimes improve solubility. However, avoid excessive heat as it may degrade the peptide.

Q3: What are the best practices for preparing a stock solution of porcine GRP?

A3: To ensure the integrity and activity of your synthetic porcine GRP, follow these best practices for preparing a stock solution:

  • Equilibrate the Vial: Before opening, allow the lyophilized peptide vial to warm to room temperature to prevent condensation.

  • Brief Centrifugation: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Solvent Selection: Based on the peptide's properties (predicted to be basic), start with a slightly acidic solvent.

  • Reconstitution: Add the chosen solvent to the vial to achieve a desired stock concentration (e.g., 1 mg/mL). Gently vortex or swirl to dissolve. Avoid vigorous shaking.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems with synthetic porcine GRP.

Problem: The lyophilized peptide forms clumps and does not dissolve in sterile water.

Potential Cause Recommended Solution
Hydrophobicity and Aggregation The peptide sequence contains hydrophobic residues that can lead to aggregation in aqueous solutions.
1. Initial Dissolution in Organic Solvent: Dissolve the peptide in a small volume of DMSO (e.g., 10-20 µL). 2. Slow Dilution: While vortexing, slowly add your desired aqueous buffer (e.g., PBS) to the DMSO stock to reach the final concentration.
pH is near the Isoelectric Point (pI) Peptides exhibit their lowest solubility at their pI, where the net charge is zero.
1. Acidic Buffer: Reconstitute the peptide in a buffer with a pH below the estimated pI (e.g., 10% acetic acid in water). 2. pH Titration: If the pI is unknown, perform a small-scale solubility test by adjusting the pH of the solvent incrementally.

Problem: The peptide dissolves initially but precipitates out of solution upon storage or dilution.

Potential Cause Recommended Solution
Exceeded Solubility Limit The concentration of the peptide in the final solution is above its solubility limit in that specific buffer.
1. Prepare a More Dilute Solution: Reduce the final concentration of the peptide in your working solution. 2. Increase Organic Solvent Percentage: If compatible with your experiment, slightly increase the percentage of the organic co-solvent in the final solution.
Buffer Incompatibility Components of the buffer (e.g., high salt concentration) may be causing the peptide to precipitate.
1. Test Different Buffers: Attempt to dissolve the peptide in alternative buffers with lower ionic strength. 2. Use Additives: In some cases, the addition of solubilizing agents like arginine or guanidine (B92328) hydrochloride at low concentrations can help, but their compatibility with the experiment must be verified.

Experimental Protocols

Protocol 1: Standard Reconstitution of Synthetic Porcine GRP

Materials:

  • Lyophilized synthetic porcine GRP

  • Sterile, distilled water or a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 0.1% Acetic Acid in sterile water (optional, for basic peptides)

  • Dimethyl sulfoxide (DMSO) (optional, for hydrophobic peptides)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

Methodology:

  • Bring the vial of lyophilized porcine GRP to room temperature.

  • Briefly centrifuge the vial to collect the powder at the bottom.

  • Based on the peptide's predicted basic nature, first attempt reconstitution in a slightly acidic solution. Add the calculated volume of 0.1% acetic acid in sterile water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex the vial until the peptide is completely dissolved. A clear solution should be obtained.

  • If the peptide does not dissolve, proceed to Protocol 2.

  • Once dissolved, aliquot the stock solution into single-use tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Solubilization of Hydrophobic or Difficult-to-Dissolve Porcine GRP

Methodology:

  • Follow steps 1 and 2 from Protocol 1.

  • Add a minimal volume of 100% DMSO (e.g., 10-50 µL) to the vial to create a concentrated stock solution.

  • Gently vortex for 1-2 minutes. If the peptide is not fully dissolved, sonicate for 5-10 minutes in a room temperature water bath.

  • While vortexing the desired aqueous buffer (e.g., PBS), slowly add the concentrated DMSO stock solution dropwise to achieve the final desired concentration.

  • Note: Rapid addition can cause the peptide to precipitate. The final concentration of DMSO should be kept as low as possible and be compatible with your experimental system (typically <1% for cell-based assays).

  • Visually inspect the solution for any precipitates. If the solution is cloudy, sonicate for another 5-10 minutes. If precipitates persist, the solubility limit in that buffer system has likely been exceeded.

  • Prepare single-use aliquots and store at -20°C or -80°C.

Visualizations

Porcine GRP Solubilization Workflow

GRP_Solubilization_Workflow start Lyophilized Porcine GRP test_solubility Perform small-scale solubility test start->test_solubility acidic_solvent Attempt to dissolve in 0.1% Acetic Acid or 0.1% TFA test_solubility->acidic_solvent dissolved_acidic Peptide Dissolved acidic_solvent->dissolved_acidic Success not_dissolved_acidic Not Dissolved acidic_solvent->not_dissolved_acidic Failure aliquot_store Aliquot and Store at -20°C/-80°C dissolved_acidic->aliquot_store organic_solvent Dissolve in minimal DMSO/DMF not_dissolved_acidic->organic_solvent slow_dilution Slowly add aqueous buffer while vortexing organic_solvent->slow_dilution dissolved_organic Peptide Dissolved slow_dilution->dissolved_organic Success precipitation Precipitation Occurs slow_dilution->precipitation Failure dissolved_organic->aliquot_store troubleshoot Troubleshoot: - Lower final concentration - Adjust buffer composition - Use sonication/gentle warming precipitation->troubleshoot troubleshoot->organic_solvent

Caption: A step-by-step workflow for the solubilization of synthetic porcine GRP.

GRP Signaling Pathway

GRP_Signaling_Pathway GRP Porcine GRP GRPR GRP Receptor (GRPR) (G-Protein Coupled Receptor) GRP->GRPR Binds G_alpha_q Gαq GRPR->G_alpha_q Activates G_alpha_12_13 Gα12/13 GRPR->G_alpha_12_13 Activates PLC_beta Phospholipase C-β (PLC-β) G_alpha_q->PLC_beta Activates RhoGEF RhoGEF G_alpha_12_13->RhoGEF Activates PIP2 PIP2 PLC_beta->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates downstream_effects_PKC Downstream Cellular Effects: - Gene Expression - Proliferation PKC->downstream_effects_PKC Rho Rho RhoGEF->Rho Activates downstream_effects_Rho Downstream Cellular Effects: - Cytoskeletal Reorganization - Cell Migration Rho->downstream_effects_Rho

Caption: Simplified diagram of the GRP receptor signaling pathway.

References

Technical Support Center: Porcine GRP Radioimmunoassay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with porcine Gastrin-Releasing Peptide (GRP) radioimmunoassays (RIAs).

Frequently Asked Questions (FAQs)

Q1: What is the principle of a porcine GRP radioimmunoassay?

A porcine GRP RIA is a competitive binding assay. In this assay, a fixed amount of radiolabeled porcine GRP (the tracer) competes with the unlabeled GRP in your sample for a limited number of binding sites on a specific anti-porcine GRP antibody. After an incubation period, the antibody-bound GRP is separated from the free GRP. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled GRP in the sample. By comparing the radioactivity of your unknown samples to a standard curve generated with known concentrations of porcine GRP, you can determine the GRP concentration in your samples.

Q2: My standard curve looks unusual (e.g., flat, shifted, poor R2 value). What are the possible causes and solutions?

An abnormal standard curve is a common issue in RIAs. Here are some potential causes and how to address them:

  • Incorrect preparation of standards: Ensure that the standard dilutions are prepared accurately. Use calibrated pipettes and perform serial dilutions carefully.

  • Degradation of standards or tracer: Aliquot and store standards and the radiolabeled tracer according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.

  • Improper antibody dilution: Using an antibody concentration that is too high or too low can affect the dynamic range of the assay. Verify the recommended antibody dilution.

  • Issues with reagents: Check the expiration dates and storage conditions of all reagents, including buffers. Contamination or incorrect pH of the assay buffer can impact the binding reaction.

Q3: I am observing high background or high non-specific binding (NSB). What can I do to reduce it?

High background can mask the specific signal and reduce the sensitivity of your assay. Consider the following:

  • Inadequate washing: Ensure that the washing steps are performed thoroughly to remove all unbound tracer.

  • Cross-reactivity of the antibody: The antibody may be cross-reacting with other molecules in the sample matrix. See the cross-reactivity data in the tables below.

  • Damaged radioligand: If the radiolabeled GRP is damaged, it may bind non-specifically to the tubes or other components. Consider using a fresh batch of tracer.

  • Problems with the separation step: Ensure that the separation of bound and free tracer is complete. For example, if using a precipitating reagent, make sure it is added correctly and the centrifugation step is adequate.

Q4: My sample readings are lower than expected or below the detection limit of the assay. What should I do?

Low or undetectable GRP levels can be due to several factors:

  • Low GRP concentration in the sample: The GRP concentration in your samples may genuinely be below the detection limit of the assay. You may need to concentrate your samples before the assay.

  • Sample degradation: GRP is a peptide and can be susceptible to degradation by proteases. Collect and store your samples appropriately, using protease inhibitors if necessary.

  • Matrix effects: Components in your sample matrix (e.g., lipids, proteins) may interfere with the antibody-antigen binding. Sample extraction and purification may be required.

Q5: What is the cross-reactivity of porcine GRP antibodies with bombesin (B8815690) and other related peptides?

Porcine GRP is the mammalian homolog of bombesin, and they share a high degree of sequence homology, particularly at the C-terminus, which is often the epitope for antibody generation.[1] Therefore, significant cross-reactivity between porcine GRP and bombesin is expected and observed.[2] For detailed cross-reactivity data, please refer to the tables in the "Data Presentation" section.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Counts in All Tubes (including Total Counts) Gamma counter malfunction.Check the settings and calibration of the gamma counter.
Pipetting error with the tracer.Ensure accurate pipetting of the radiolabeled tracer.
High Counts in All Tubes Insufficient separation of bound and free tracer.Review and optimize the separation step (e.g., centrifugation time and speed).
Error in adding the precipitating reagent.Ensure the correct volume of precipitating reagent is added to all tubes except the total count tubes.
Poor Precision (High Coefficient of Variation - CV) Inconsistent pipetting technique.Use calibrated pipettes and ensure consistent technique for all samples and standards.
Inadequate mixing of reagents.Vortex all tubes thoroughly after adding reagents.
Temperature fluctuations during incubation.Ensure a stable and consistent incubation temperature.

Data Presentation

Porcine GRP RIA Kit Characteristics
Parameter Typical Value Reference
Assay Range 10 - 1280 pg/mL[3]
Lowest Detection Limit 11 pg/mL[3]
Intra-Assay CV < 10%[4][5][6]
Inter-Assay CV < 15%[4][5][6]
Antibody Cross-Reactivity Profile
Peptide Cross-reactivity (%) Reference
Porcine GRP (1-16) 100[3]
Human GRP (1-27) 100[2][3]
Bombesin 100[2]
Human/Porcine/Canine GRP (14-27) 100[2]
Human/Porcine/Canine Ac-GRP (20-27) 76[2]
Human GRP (14-27) 0[3]
Gastrin I 0[3]
CCK (26-33) (Non-sulfated) 0[3]
GIP (Human) < 0.001[2][3]
Substance P 0[3]
VIP (Human, Porcine, Rat) < 0.001[2][3]

Experimental Protocols

Detailed Porcine GRP Radioimmunoassay Protocol

This protocol is based on a competitive binding RIA and is provided as a general guideline. Always refer to the specific instructions provided with your RIA kit.

1. Reagent Preparation:

  • Assay Buffer: Prepare the assay buffer as recommended by the kit manufacturer. This is typically a phosphate-based buffer containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.

  • Standards: Reconstitute the porcine GRP standard to create a stock solution. Perform serial dilutions of the stock solution in assay buffer to generate a standard curve (e.g., 1280, 640, 320, 160, 80, 40, 20, 10 pg/mL).

  • Tracer: Reconstitute the radiolabeled porcine GRP (e.g., ¹²⁵I-GRP) in assay buffer to the working concentration specified in the kit manual.

  • Antibody: Reconstitute and dilute the anti-porcine GRP antibody to its optimal working concentration in assay buffer.

  • Precipitating Reagent: Prepare the second antibody/precipitating reagent as instructed. This is used to separate the antibody-bound GRP from the free GRP.

2. Assay Procedure:

  • Label polypropylene (B1209903) tubes in duplicate for Total Counts, Non-Specific Binding (NSB), a blank, standards, and unknown samples.

  • Add assay buffer to the NSB and blank tubes.

  • Pipette the standards and unknown samples into their respective tubes.

  • Add the diluted anti-porcine GRP antibody to all tubes except the Total Counts and NSB tubes.

  • Vortex all tubes gently and incubate for 24 hours at 4°C.

  • Add the radiolabeled GRP tracer to all tubes.

  • Vortex all tubes gently and incubate for another 24 hours at 4°C.

  • Add the cold precipitating reagent to all tubes except the Total Counts tubes.

  • Vortex and incubate for the recommended time (e.g., 2 hours at 4°C) to allow for precipitation of the antibody-bound complex.

  • Centrifuge the tubes at the recommended speed and temperature (e.g., 3000 x g for 30 minutes at 4°C).

  • Carefully decant the supernatant from all tubes except the Total Counts tubes.

  • Measure the radioactivity in the pellets of all tubes using a gamma counter.

3. Data Analysis:

  • Calculate the average counts per minute (CPM) for each duplicate.

  • Subtract the average NSB CPM from all other CPM values (except Total Counts).

  • Calculate the percentage of bound tracer for each standard and sample using the formula: %B/B₀ = [(Sample or Standard CPM - NSB CPM) / (Blank CPM - NSB CPM)] x 100.

  • Plot the %B/B₀ for the standards against their corresponding concentrations on a logit-log scale to generate the standard curve.

  • Determine the concentration of porcine GRP in the unknown samples by interpolating their %B/B₀ values from the standard curve.

Mandatory Visualization

GRP Receptor (GRPR) Signaling Pathway

GRP_Signaling_Pathway GRP GRP GRPR GRPR (G-Protein Coupled Receptor) GRP->GRPR Binds Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates MAPK_Pathway MAPK Pathway (e.g., ERK) PKC->MAPK_Pathway Activates Cellular_Responses Cellular Responses (Proliferation, Secretion) MAPK_Pathway->Cellular_Responses Leads to

Caption: GRP Receptor Signaling via the Gαq Pathway.

Porcine GRP RIA Workflow

RIA_Workflow start Start prep_reagents Prepare Standards, Samples, and Reagents start->prep_reagents incubation1 Incubate Sample/Standard with Anti-GRP Antibody prep_reagents->incubation1 incubation2 Add ¹²⁵I-GRP Tracer and Incubate incubation1->incubation2 separation Add Precipitating Reagent and Centrifuge incubation2->separation decant Decant Supernatant separation->decant counting Count Radioactivity in Pellet decant->counting analysis Calculate Results (Standard Curve) counting->analysis end End analysis->end

Caption: Overview of the Porcine GRP RIA Experimental Workflow.

References

reducing non-specific binding in porcine GRPR assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding in porcine Gastrin-Releasing Peptide Receptor (GRPR) assays.

Troubleshooting Guides

High non-specific binding (NSB) can obscure specific signals, leading to inaccurate and unreliable data. The following guides provide a systematic approach to identifying and mitigating common causes of high NSB in porcine GRPR assays.

Guide 1: Troubleshooting High Non-Specific Binding in Radioligand Binding Assays
Potential Cause Recommended Action
Suboptimal Blocking Agents Optimize the type and concentration of blocking agent. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, and casein. Start with a concentration range of 0.1-5% (w/v) and empirically determine the optimal concentration.[1][2] For porcine tissues, which can have high endogenous enzyme activity, consider using protease inhibitor cocktails in your blocking buffer.
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5) and/or the volume of wash buffer.[3] Ensure that washes are performed with ice-cold buffer to minimize dissociation of the specifically bound ligand. Avoid letting filters dry out between washes.[3]
Excessive Radioligand Concentration Use a radioligand concentration at or below the Kd for the receptor to minimize NSB.[4] High concentrations can lead to binding to low-affinity, non-saturable sites.
Poor Membrane Preparation Quality Ensure that the membrane preparation is of high purity. Include multiple centrifugation and wash steps to remove contaminating proteins and endogenous ligands.[5] For porcine tissues, which can be fibrous, ensure thorough homogenization.
Sticking of Radioligand to Filters/Plates Pre-soak filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands.[6] Use low-protein-binding plates and tubes.
Inappropriate Incubation Conditions Optimize incubation time and temperature. Shorter incubation times may be sufficient to reach equilibrium for specific binding while minimizing the slower, non-specific binding. Lowering the temperature (e.g., to 4°C) can also reduce NSB.
Guide 2: Troubleshooting High Background in GRPR Immunoassays (ELISA, Western Blot)
Potential Cause Recommended Action
Insufficient Blocking Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Optimize the blocking buffer as described in Guide 1. For assays with mammalian antibodies, consider using blocking agents from non-mammalian sources, such as fish gelatin, to avoid cross-reactivity.[1]
Primary/Secondary Antibody Concentration Too High Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Cross-Reactivity of Secondary Antibody Ensure the secondary antibody is specific to the primary antibody's host species. Use pre-adsorbed secondary antibodies to minimize cross-reactivity with other species' immunoglobulins that may be present in the sample.
Inadequate Washing Increase the number and duration of wash steps. Add a surfactant like Tween-20 (0.05-0.1%) to the wash buffer to help remove non-specifically bound antibodies.
Sample Matrix Effects Dilute the sample to reduce the concentration of interfering substances. If possible, use a sample diluent that is similar in composition to the blocking buffer.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable level of non-specific binding in a porcine GRPR assay?

A1: Ideally, non-specific binding should be less than 10-20% of the total binding.[7] However, the acceptable level can vary depending on the specific assay and the affinity of the ligand. The key is to have a sufficient window between total and non-specific binding to allow for accurate determination of specific binding.

Q2: Can I use the same blocking buffer for different porcine tissues?

A2: While a general-purpose blocking buffer like 1-5% BSA in your assay buffer is a good starting point, optimization for each tissue type is recommended.[1][2] Different tissues have varying levels of endogenous proteins and enzymes that can contribute to non-specific binding. For example, porcine pancreatic tissue may require a different blocking strategy than jejunum due to its high protease content.

Q3: How do I prepare porcine tissue membranes for a GRPR binding assay?

A3: A general procedure involves homogenizing the fresh or frozen porcine tissue in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[6] The homogenate is then subjected to a series of centrifugations to pellet the membranes, which are then washed and resuspended in the assay buffer. For specific tissues like porcine jejunum, initial steps may include separating the mucosal layer.[8]

Q4: What are some common positive and negative controls for a porcine GRPR binding assay?

A4: For a radioligand binding assay, a positive control would be a known GRPR ligand (e.g., bombesin (B8815690) or a specific GRPR agonist/antagonist). To determine non-specific binding (a form of negative control), you would use a high concentration of an unlabeled GRPR ligand to saturate the specific binding sites. For immunoassays, a positive control could be a lysate from cells known to express porcine GRPR, and a negative control could be a lysate from cells that do not express the receptor.

Q5: My non-specific binding is still high after trying the troubleshooting steps. What else can I do?

A5: If you continue to experience high non-specific binding, consider the following:

  • Radioligand Purity: Ensure your radioligand is not degraded, as this can lead to increased non-specific interactions.

  • Filter Type: Experiment with different types of filter mats (e.g., glass fiber vs. polypropylene) to see if one provides a lower background.

  • Assay Format: If you are using a filtration-based assay, consider switching to a scintillation proximity assay (SPA), which can sometimes have lower non-specific binding.[9]

Quantitative Data Summary

The following tables provide example starting concentrations and conditions for optimizing your porcine GRPR assays. These values should be adapted and optimized for your specific experimental setup.

Table 1: Recommended Starting Concentrations for Blocking Agents

Blocking Agent Starting Concentration Range (w/v) Assay Type
Bovine Serum Albumin (BSA)1 - 5%Radioligand Binding, ELISA, Western Blot
Non-Fat Dry Milk3 - 5%ELISA, Western Blot
Casein1 - 3%ELISA, Western Blot
Fish Gelatin0.5 - 2%ELISA, Western Blot (especially with mammalian antibodies)
Polyethyleneimine (PEI)0.3 - 0.5%Filter Pre-soak for Radioligand Binding

Table 2: Example Incubation and Wash Conditions for a Porcine GRPR Radioligand Binding Assay

Parameter Condition Notes
Incubation Temperature 4°C or Room TemperatureLower temperatures may reduce non-specific binding.
Incubation Time 60 - 120 minutesOptimize to reach equilibrium for specific binding.
Wash Buffer Ice-cold Assay BufferCold buffer minimizes dissociation of the specific ligand-receptor complex.
Number of Washes 3 - 5Increase if non-specific binding is high.
Wash Volume 200 - 400 µL per well (96-well plate)Ensure complete washing of the filter.

Experimental Protocols

Protocol 1: Porcine Tissue Membrane Preparation for GRPR Binding Assays

This protocol is a general guideline and should be optimized for the specific porcine tissue being used.

  • Excise fresh porcine tissue and immediately place it in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with a protease inhibitor cocktail).

  • Mince the tissue into small pieces on ice.

  • Homogenize the tissue using a Polytron or Dounce homogenizer until a uniform suspension is achieved.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.

  • Repeat the centrifugation (step 5) and resuspension (step 6) steps two more times to wash the membranes.

  • After the final wash, resuspend the pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Radioligand Binding Assay for Porcine GRPR
  • Thaw the porcine tissue membrane preparation on ice.

  • In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

    • Non-Specific Binding: Add assay buffer, a high concentration of unlabeled GRPR ligand (e.g., 1 µM bombesin), radioligand, and membrane preparation.

    • Test Compound: Add assay buffer, test compound at various concentrations, radioligand, and membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat (pre-soaked in 0.5% PEI) using a cell harvester.

  • Wash the filters 3-5 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter mat and measure the radioactivity of each filter disc using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

Visualizations

GRPR Signaling Pathway

GRPR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GRP GRP/ Bombesin GRPR GRPR GRP->GRPR Gq Gαq GRPR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC PKC DAG->PKC activates MAPK MAPK Pathway PKC->MAPK activates Proliferation Cell Proliferation & Survival MAPK->Proliferation

Caption: Canonical Gq-coupled signaling pathway for the Gastrin-Releasing Peptide Receptor (GRPR).

Experimental Workflow for Radioligand Binding Assay

Radioligand_Workflow prep Porcine Tissue Membrane Preparation setup Assay Setup in 96-well Plate (Total, NSB, Test Compound) prep->setup incubation Incubation (e.g., 60-120 min at RT) setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting (CPM) filtration->counting analysis Data Analysis (Specific Binding, IC₅₀, Ki) counting->analysis

Caption: A typical experimental workflow for a porcine GRPR radioligand binding assay.

Troubleshooting Logic for High Non-Specific Binding

Troubleshooting_Logic start High Non-Specific Binding Observed q1 Is your blocking agent optimized? start->q1 a1 Optimize blocking agent type and concentration (e.g., BSA, milk) q1->a1 No q2 Are your wash steps adequate? q1->q2 Yes a1->q2 a2 Increase number and/or volume of washes q2->a2 No q3 Is your radioligand concentration appropriate? q2->q3 Yes a2->q3 a3 Use [Ligand] ≤ Kd q3->a3 No q4 Is your membrane prep of high quality? q3->q4 Yes a3->q4 a4 Re-purify membranes with additional wash steps q4->a4 No end NSB Reduced q4->end Yes a4->end

Caption: A logical decision tree for troubleshooting high non-specific binding in GRPR assays.

References

Technical Support Center: Protocol Optimization for Porcine GRP Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the successful immunohistochemical (IHC) detection of Gastrin-Releasing Peptide (GRP) in porcine tissues.

Troubleshooting Guide

This guide addresses common issues encountered during porcine GRP immunohistochemistry in a question-and-answer format.

Problem Potential Cause Suggested Solution
Weak or No Staining 1. Suboptimal Primary Antibody Dilution: The concentration of the primary antibody may be too low for adequate antigen detection.Titrate the primary antibody across a range of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000) to determine the optimal concentration that provides a strong signal with minimal background.
2. Inadequate Antigen Retrieval: Formalin fixation can mask the GRP epitope, preventing antibody binding.[1][2]Optimize the antigen retrieval method. For neuropeptides, Heat-Induced Epitope Retrieval (HIER) is often effective.[2] Experiment with different buffers (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0) and heating times (10-20 minutes at 95-100°C).[1][3]
3. Insufficient Primary Antibody Incubation: The antibody may not have had enough time to bind to the target antigen.Increase the primary antibody incubation time. An overnight incubation at 4°C is often recommended for neuropeptide detection to enhance specific binding.
4. Inactive Primary or Secondary Antibody: Improper storage or repeated freeze-thaw cycles can lead to antibody degradation.Use a new aliquot of the antibody and ensure it has been stored according to the manufacturer's instructions. Run a positive control to verify antibody activity.[4]
High Background Staining 1. Excessive Primary Antibody Concentration: A high concentration of the primary antibody can lead to non-specific binding.[5]Reduce the concentration of the primary antibody. Perform a titration to find the lowest concentration that still provides a specific signal.[6]
2. Inadequate Blocking: Non-specific protein binding sites on the tissue may not be sufficiently blocked.[6]Increase the concentration of the blocking serum (e.g., from 5% to 10%) and/or extend the blocking time (e.g., to 60-90 minutes). Use serum from the same species as the secondary antibody.[7]
3. Endogenous Peroxidase Activity: Porcine tissues, particularly those with high blood content, can have high endogenous peroxidase activity, leading to false-positive signals with HRP-based detection systems.[8][9]Quench endogenous peroxidase activity by treating the tissue sections with a 0.3-3% hydrogen peroxide solution in methanol (B129727) or PBS for 10-15 minutes before applying the primary antibody.[8][9]
4. Cross-reactivity of Secondary Antibody: The secondary antibody may be binding to endogenous immunoglobulins in the porcine tissue.[5]Use a secondary antibody that has been pre-adsorbed against the immunoglobulins of the species being studied (porcine). Alternatively, run a "secondary antibody only" control to confirm the source of the background.[6]
Non-Specific Staining 1. Incomplete Deparaffinization: Residual paraffin (B1166041) can trap staining reagents, leading to patchy, non-specific staining.Ensure complete deparaffinization by using fresh xylene and extending the incubation times.[6]
2. Tissue Drying: Allowing the tissue sections to dry out at any stage of the staining process can cause non-specific antibody binding.Keep the slides in a humidified chamber during incubations and ensure they are always covered with buffer or antibody solution.[10]
3. Ionic Interactions: Non-specific binding can occur due to electrostatic attraction between the antibodies and tissue components.[11]Increase the salt concentration of the washing buffers (e.g., PBS with 0.1-0.5% Tween-20) to reduce ionic interactions.[11]

Frequently Asked Questions (FAQs)

Q1: Which fixation method is best for preserving GRP antigenicity in porcine tissues?

A1: For neuropeptides like GRP, perfusion with 4% paraformaldehyde is highly recommended to ensure good morphological preservation and antigen integrity.[12] Immersion fixation in 10% neutral buffered formalin can also be used, but it's crucial to optimize the fixation time to avoid over-fixation, which can mask the epitope.[13]

Q2: How do I choose the right GRP primary antibody for use in porcine tissues?

A2: Select an antibody that has been validated for use in immunohistochemistry and, if possible, in porcine tissues. Look for antibodies raised against a synthetic peptide corresponding to a region of porcine GRP.[14] Always run a positive control (e.g., porcine duodenum or pancreas, where GRP is known to be expressed) to validate the antibody's performance in your hands.[8][15]

Q3: What are the key parameters to optimize for antigen retrieval?

A3: The critical parameters for HIER are the type of retrieval solution, its pH, the heating temperature, and the duration of heating. A good starting point is 10 mM Sodium Citrate buffer at pH 6.0, heated to 95-100°C for 15 minutes.[1][3] However, it is advisable to test a panel of conditions, including a more alkaline buffer like Tris-EDTA pH 9.0, to find the optimal method for your specific antibody and tissue.[1]

Q4: How can I minimize endogenous enzyme activity in porcine tissues?

A4: Porcine tissues can have significant endogenous peroxidase and alkaline phosphatase activity. To block endogenous peroxidase, treat slides with a solution of 0.3% to 3% hydrogen peroxide in methanol or PBS for 10-15 minutes before the primary antibody incubation.[8][9] For alkaline phosphatase, levamisole (B84282) (1 mM) can be added to the final detection step, though this is less common with HRP-based systems.[8]

Q5: What is an appropriate blocking strategy for porcine GRP IHC?

A5: A common and effective blocking step involves incubating the tissue sections in a solution of 5-10% normal serum from the species in which the secondary antibody was raised (e.g., normal goat serum if using a goat anti-rabbit secondary) in PBS with 0.1-0.3% Triton X-100 for at least 30-60 minutes at room temperature.[16]

Detailed Experimental Protocol

This protocol provides a general framework for GRP immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) porcine tissue. Optimization of specific steps is recommended for best results.

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene: 2 x 10 minutes.

  • Immerse in 100% Ethanol (B145695): 2 x 5 minutes.

  • Immerse in 95% Ethanol: 1 x 3 minutes.

  • Immerse in 70% Ethanol: 1 x 3 minutes.

  • Rinse in distilled water.

2. Antigen Retrieval (HIER):

  • Place slides in a staining jar filled with 10 mM Sodium Citrate buffer, pH 6.0.

  • Heat the jar in a microwave or water bath to 95-100°C and maintain for 15 minutes.

  • Allow the slides to cool in the buffer for 20-30 minutes at room temperature.

  • Wash slides in PBS with 0.1% Tween-20 (PBS-T) for 2 x 5 minutes.

3. Endogenous Peroxidase Blocking:

  • Incubate slides in 0.3% H₂O₂ in PBS for 15 minutes at room temperature.

  • Wash slides in PBS-T for 2 x 5 minutes.

4. Blocking:

  • Incubate slides in 5% normal goat serum in PBS-T for 60 minutes at room temperature in a humidified chamber.

5. Primary Antibody Incubation:

  • Dilute the anti-GRP primary antibody in the blocking solution to its optimal concentration.

  • Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Wash slides in PBS-T for 3 x 5 minutes.

  • Incubate with a biotinylated goat anti-rabbit secondary antibody (or other appropriate secondary) diluted in blocking solution for 1 hour at room temperature.

7. Signal Detection:

  • Wash slides in PBS-T for 3 x 5 minutes.

  • Incubate with a streptavidin-HRP conjugate (if using a biotinylated secondary) for 30 minutes at room temperature.

  • Wash slides in PBS-T for 3 x 5 minutes.

  • Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate kit according to the manufacturer's instructions. Monitor the color development under a microscope.

  • Stop the reaction by immersing the slides in distilled water.

8. Counterstaining, Dehydration, and Mounting:

  • Counterstain with Hematoxylin for 30-60 seconds.

  • "Blue" the sections in running tap water.

  • Dehydrate through a graded series of ethanol (70%, 95%, 100%).

  • Clear in xylene and mount with a permanent mounting medium.

Quantitative Data Summary

Parameter Starting Recommendation Optimization Range Reference
Primary Antibody Dilution 1:5001:100 - 1:2000General IHC practice
Antigen Retrieval (HIER) 10 mM Sodium Citrate, pH 6.0, 95-100°C, 15 minBuffers: Citrate pH 6.0, Tris-EDTA pH 9.0; Time: 10-30 min[1][3]
Endogenous Peroxidase Block 0.3% H₂O₂ in PBS, 15 min0.3% - 3% H₂O₂; 10-20 min[8][9]
Blocking Serum Concentration 5%5% - 10%[16]
Primary Antibody Incubation Overnight at 4°C1-2 hours at RT to 48 hours at 4°CGeneral IHC practice

Visualizations

GRP_Signaling_Pathway GRP GRP GRPR GRP Receptor (GPCR) GRP->GRPR Binds Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Ca_release->Downstream Cellular_Response Cellular Response (e.g., Gastrin Release, Smooth Muscle Contraction) Downstream->Cellular_Response

GRP Signaling Pathway

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_final Final Steps Fixation 1. Fixation (e.g., 4% PFA) Embedding 2. Paraffin Embedding Fixation->Embedding Sectioning 3. Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization 4. Deparaffinization & Rehydration AntigenRetrieval 5. Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking_Peroxidase 6. Endogenous Peroxidase Block AntigenRetrieval->Blocking_Peroxidase Blocking_Nonspecific 7. Blocking (Normal Serum) Blocking_Peroxidase->Blocking_Nonspecific PrimaryAb 8. Primary Antibody (anti-GRP) Blocking_Nonspecific->PrimaryAb SecondaryAb 9. Secondary Antibody PrimaryAb->SecondaryAb Detection 10. Detection (e.g., HRP-DAB) SecondaryAb->Detection Counterstain 11. Counterstaining (Hematoxylin) Detection->Counterstain Dehydration 12. Dehydration Mounting 13. Mounting Dehydration->Mounting Visualization 14. Visualization (Microscopy) Mounting->Visualization

IHC Experimental Workflow

References

dealing with proteolytic degradation of porcine GRP samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the proteolytic degradation of porcine Gastrin-Releasing Peptide (GRP) samples.

Frequently Asked Questions (FAQs)

Q1: What is proteolytic degradation and why is it a problem for my porcine GRP samples?

A1: Proteolytic degradation is the breakdown of proteins and peptides, like GRP, by enzymes called proteases. In porcine tissues and plasma, endogenous proteases are released during sample collection and processing, which can cleave GRP, leading to lower sample yield, loss of biological activity, and inaccurate quantification in downstream applications such as immunoassays and mass spectrometry.

Q2: What are the primary sources of proteolytic enzymes in my porcine samples?

A2: The primary sources of proteases are the tissues and blood cells themselves. When cells are lysed during homogenization or blood is collected, proteases that are normally compartmentalized are released and can begin to degrade GRP. Common proteases include serine proteases (like trypsin and chymotrypsin (B1334515) from the pancreas), cysteine proteases, and metalloproteases, which are abundant in various tissues and blood.[1][2]

Q3: Should I use serum or plasma for my porcine GRP analysis?

A3: Plasma is significantly better than serum for GRP analysis. The coagulation process that forms serum activates proteases, such as thrombin, which can degrade GRP. Studies on the closely related pro-gastrin-releasing peptide (ProGRP) have shown significant degradation in serum within a few hours at room temperature, whereas it remains much more stable in plasma.[3]

Q4: What is the best way to store my porcine tissue and plasma samples to minimize GRP degradation?

A4: For long-term storage, samples should be snap-frozen in liquid nitrogen immediately after collection and then stored at -80°C.[4] Avoid repeated freeze-thaw cycles as this can disrupt cell and organelle membranes, releasing more proteases and leading to sample degradation.[4] For short-term storage of tissue during collection and transport to the lab, keep the samples on ice.

Q5: What are protease inhibitors and when should I use them?

A5: Protease inhibitors are small molecules that inactivate proteolytic enzymes. They are essential for protecting your porcine GRP samples from degradation and should be added to your lysis/homogenization buffer immediately before use.[2][5] For plasma collection, specialized tubes containing protease inhibitors are available.

Troubleshooting Guides

Low or No GRP Signal in Immunoassay or Mass Spectrometry
Potential Cause Recommended Solution
Proteolytic Degradation during Sample Collection - Use plasma (EDTA or citrate (B86180) tubes) instead of serum for blood samples. - For tissue samples, immediately snap-freeze in liquid nitrogen upon collection. - Work quickly and keep samples on ice at all times.
Inadequate Protease Inhibition during Extraction - Ensure a broad-spectrum protease inhibitor cocktail is added to the homogenization/lysis buffer immediately before use. - Consider using a cocktail that inhibits serine, cysteine, and metalloproteases.[6][7] - For tissues with high protease activity (e.g., pancreas, intestine), consider increasing the concentration of the protease inhibitor cocktail.
Degradation during Storage - Store samples at -80°C for long-term storage. - Aliquot samples to avoid multiple freeze-thaw cycles.[4]
Inefficient Extraction - Ensure the chosen extraction protocol is suitable for neuropeptides in the specific porcine tissue. Acidic extraction methods are often effective for peptides. - Optimize homogenization to ensure complete tissue disruption and release of GRP.
Inconsistent GRP Measurements Between Replicates
Potential Cause Recommended Solution
Variable Proteolytic Activity Between Samples - Standardize the time from sample collection to freezing and extraction for all samples. - Ensure consistent and thorough mixing of protease inhibitors in the extraction buffer for each sample.
Inconsistent Freeze-Thaw Cycles - Thaw all samples for the same amount of time and on ice. - Avoid leaving samples at room temperature after thawing.
Sample Heterogeneity - For tissue samples, ensure that the same region of the tissue is sampled for each replicate, as GRP expression can vary.

Experimental Protocols

Protocol for Collection and Storage of Porcine Tissue for GRP Analysis
  • Tissue Collection:

    • Excise the tissue of interest (e.g., intestine, pancreas, brain) from the animal as quickly as possible post-euthanasia.

    • When sampling gut tissue, ligate both ends of the section before cutting to prevent leakage of digestive enzymes.[4]

    • Place the tissue in a pre-chilled container on ice.

  • Sample Preparation for Storage:

    • On a clean, chilled surface, dissect the tissue to the desired sample size (approximately 2 cm cubes are recommended).[4]

    • Use sterile scalpel blades, and use a new blade for each different organ system to prevent cross-contamination.[4]

    • Place the tissue samples in labeled cryovials.

  • Freezing and Storage:

    • Immediately snap-freeze the cryovials in liquid nitrogen.

    • Transfer the frozen samples to a -80°C freezer for long-term storage. Samples should be shipped to the laboratory on dry ice.[4]

Protocol for Extraction of GRP from Porcine Intestinal Tissue

This protocol is adapted from general neuropeptide extraction methodologies.

  • Preparation:

    • Pre-chill all buffers, tubes, and homogenizer probes on ice.

    • Prepare the extraction buffer: Acidified Methanol (90% methanol, 9% water, 1% acetic acid).

    • Immediately before use, add a broad-spectrum protease inhibitor cocktail to the extraction buffer at the manufacturer's recommended concentration.

  • Homogenization:

    • Weigh the frozen porcine intestinal tissue.

    • Add 10 volumes of ice-cold extraction buffer (e.g., 10 mL for 1 g of tissue).

    • Homogenize the tissue on ice using a tissue homogenizer until no visible tissue fragments remain.

  • Heat Inactivation of Proteases (Optional but Recommended):

    • To further ensure the inactivation of proteases, heat the homogenate in a water bath at 90°C for 10 minutes.[8]

    • Note: This step may affect the conformation of some proteins but is effective in preserving peptides.

  • Centrifugation:

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the extracted peptides.

  • Sample Clean-up and Concentration (Optional):

    • For mass spectrometry analysis, further purification and concentration using solid-phase extraction (SPE) with a C18 cartridge may be necessary.

  • Storage of Extract:

    • Store the peptide extract at -80°C until analysis.

Quantitative Data Summary

The following table summarizes the stability of Pro-GRP, a precursor to GRP, in human serum and plasma. While this data is from human samples, it provides a strong indication of the expected stability differences in porcine samples.

Sample TypeStorage TemperatureTimeAverage % Decrease in ProGRP
SerumRoom Temperature2 hours6-28%
Serum2-8°C24 hours8-32%
PlasmaRoom Temperature> 4 hoursWithin ±10% of baseline
Plasma2-8°C> 24 hoursWithin ±10% of baseline
(Data adapted from a study on human Pro-Gastrin-Releasing Peptide)[3]

Visualizations

GRP_Signaling_Pathway GRP GRP GRPR GRP Receptor (GRPR) G-protein coupled receptor GRP->GRPR Binds to Gq Gq protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates Cellular_response Cellular Response (e.g., Proliferation, Hormone Release) MAPK_pathway->Cellular_response Leads to

Caption: GRP signaling pathway initiated by GRP binding to its receptor.

Experimental_Workflow cluster_collection Sample Collection & Storage cluster_extraction GRP Extraction cluster_analysis Analysis Collection 1. Porcine Tissue Collection (on ice) SnapFreeze 2. Snap-Freezing (Liquid Nitrogen) Collection->SnapFreeze Storage 3. Storage at -80°C SnapFreeze->Storage Homogenization 4. Homogenization in Acidified Methanol + Protease Inhibitors Storage->Homogenization HeatInactivation 5. Heat Inactivation (90°C) (Optional) Homogenization->HeatInactivation Centrifugation 6. Centrifugation HeatInactivation->Centrifugation Supernatant 7. Collect Supernatant Centrifugation->Supernatant SPE 8. Solid-Phase Extraction (Optional) Supernatant->SPE Analysis 9. Immunoassay or Mass Spectrometry SPE->Analysis

Caption: Workflow for porcine GRP sample processing and analysis.

References

Technical Support Center: Improving the Yield of Recombinant Porcine Gastrin-Releasing Peptide (GRP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of recombinant porcine Gastrin-Releasing Peptide (GRP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their GRP expression and purification experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in achieving high yields of bioactive GRP.

Frequently Asked Questions (FAQs)

Q1: What is the most common expression system for recombinant porcine GRP and why?

A1: The most common and cost-effective expression system for small peptides like porcine GRP is the bacterium Escherichia coli (E. coli).[1] Its rapid growth, well-understood genetics, and potential for high-density cell cultures make it a preferred choice for producing non-glycosylated proteins.[2] However, high-level expression in E. coli can often lead to the formation of insoluble inclusion bodies.[3][4]

Q2: My recombinant porcine GRP is expressed, but the yield is very low. What are the likely causes?

A2: Low yields of recombinant porcine GRP can stem from several factors:

  • Codon Bias: The codons in your porcine GRP gene may not be optimal for the translational machinery of E. coli, leading to slow or truncated protein synthesis.[5][6]

  • Protein Toxicity: Overexpression of some peptides can be toxic to the host cells, leading to reduced cell growth and lower protein production.

  • Proteolytic Degradation: The expressed GRP may be susceptible to degradation by host cell proteases.

  • Inefficient Induction: Suboptimal concentration of the inducer (e.g., IPTG) or induction at an inappropriate cell density can lead to poor expression.

  • Suboptimal Culture Conditions: Factors such as temperature, pH, and media composition can significantly impact protein expression levels.[7]

Q3: How can I improve the soluble expression of my recombinant porcine GRP?

A3: Increasing the soluble fraction of your recombinant GRP is crucial for its bioactivity. Here are some strategies:

  • Lower Expression Temperature: Reducing the cultivation temperature (e.g., to 15-25°C) after induction can slow down protein synthesis, promoting proper folding and reducing the formation of inclusion bodies.[4][7]

  • Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), to your GRP can significantly improve its solubility.[8][9][10]

  • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your recombinant GRP.

  • Optimize Culture Medium: The composition of the growth medium can influence protein folding and stability.[6]

Q4: My porcine GRP is forming inclusion bodies. What should I do?

A4: Inclusion body formation is a common issue with recombinant protein expression in E. coli. The general strategy involves three main steps: isolation and washing of inclusion bodies, solubilization of the aggregated protein, and refolding of the solubilized protein to its native, active conformation.[3][4][11]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your recombinant porcine GRP production.

Problem Possible Cause(s) Recommended Solution(s)
No or very faint band of GRP on SDS-PAGE - Inefficient transcription or translation- Protein degradation- Plasmid instability- Codon optimize the porcine GRP gene for E. coli expression.[5][12]- Use a protease-deficient E. coli strain (e.g., BL21(DE3)pLysS).- Add protease inhibitors during cell lysis.- Confirm the integrity of your expression vector by sequencing.
High expression, but GRP is in inclusion bodies - High expression rate overwhelming the folding machinery- Hydrophobic nature of the peptide- Lower the induction temperature to 15-25°C.[4]- Reduce the inducer concentration (e.g., lower IPTG concentration).- Use a weaker promoter or a lower copy number plasmid.- Fuse a solubility-enhancing tag like MBP or GST.[8][10]- Follow a solubilization and refolding protocol (see Experimental Protocols section).
Low yield of purified GRP - Inefficient purification method- Loss of protein during refolding- Protein precipitation- Optimize your purification strategy. If using a His-tag, ensure the binding and elution conditions are optimal.- Screen different refolding buffers and conditions (e.g., dialysis, rapid dilution).- Perform refolding at a low protein concentration (0.01-0.1 mg/ml) to minimize aggregation.[4]
Purified GRP is not bioactive - Improper protein folding- Absence of necessary post-translational modifications (if expressed in a system other than E. coli)- Oxidation or degradation of the purified protein- Optimize the refolding protocol to ensure proper disulfide bond formation if applicable.- If your application requires post-translational modifications, consider a eukaryotic expression system like yeast or mammalian cells.- Store the purified protein in a suitable buffer with cryoprotectants at -80°C.

Quantitative Data on Yield Improvement Strategies

The following tables summarize the potential impact of various optimization strategies on recombinant protein yield, with examples from porcine proteins where available.

Table 1: Effect of Codon Optimization on Recombinant Protein Expression

ProteinHostOptimization StrategyYield ImprovementReference
Porcine β-defensin-2E. coliCodon optimization for E. coli~4-6 fold increase in total protein expression[5]
Human 37-kDa iLRPE. coliCodon optimization for E. coliSignificant increase, up to 300 mg/L

Table 2: Impact of Fusion Tags on Recombinant Protein Solubility and Yield

Fusion TagTypical SizeEffect on SolubilityEffect on YieldReference
His-tag (6xHis) ~0.8 kDaMinimal effectGenerally does not increase yield but simplifies purification.[10]
GST (Glutathione S-transferase) ~26 kDaHighCan significantly increase soluble protein yield.[8]
MBP (Maltose-Binding Protein) ~42 kDaVery HighOften leads to high yields of soluble protein.[9][13]
SUMO (Small Ubiquitin-like Modifier) ~11 kDaHighEnhances both expression and solubility.[8]
NusA ~55 kDaHighEffective in increasing the solubility of aggregation-prone proteins.[14]

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis
  • Obtain the amino acid sequence of porcine GRP.

  • Use a codon optimization tool (several are available online from gene synthesis companies) to generate a DNA sequence optimized for E. coli expression. Key parameters to consider are:

    • Codon Adaptation Index (CAI): A higher CAI (closer to 1.0) generally indicates better expression.

    • GC Content: Aim for a GC content between 30% and 70%.

    • Avoidance of rare codons and negative cis-acting sequences (e.g., Shine-Dalgarno-like sequences within the coding region).[12]

  • Synthesize the optimized gene and clone it into a suitable E. coli expression vector (e.g., pET series).

Protocol 2: Expression and Inclusion Body Isolation
  • Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with an optimized concentration of IPTG (e.g., 0.1-1 mM) and reduce the temperature to 18-25°C for overnight incubation.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication or high-pressure homogenization.

  • Centrifuge the lysate to pellet the inclusion bodies.

  • Wash the inclusion bodies with a buffer containing a mild denaturant (e.g., 2M Urea) or a non-ionic detergent (e.g., 2% Triton X-100) to remove contaminating proteins.[4]

Protocol 3: Inclusion Body Solubilization and Refolding
  • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., DTT or β-mercaptoethanol) to break disulfide bonds.

  • Clarify the solubilized protein by centrifugation to remove any remaining insoluble material.

  • Refold the denatured protein by rapidly diluting the solubilized protein into a large volume of refolding buffer or by dialysis against a refolding buffer. The refolding buffer should be at a slightly alkaline pH and may contain additives like L-arginine to suppress aggregation. The protein concentration during refolding should be kept low (typically < 0.1 mg/mL).[4]

  • Purify the refolded GRP using appropriate chromatography techniques (e.g., affinity chromatography for tagged proteins, followed by size-exclusion chromatography).

Visualizations

GRP Signaling Pathway

GRP_Signaling_Pathway GRP GRP GRPR GRP Receptor (GPCR) GRP->GRPR Binds G_protein Gq/11 GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Activates Downstream Downstream Signaling Cascades (e.g., MAPK/ERK) PKC->Downstream Cellular_Response Cellular Responses (Proliferation, Secretion) Downstream->Cellular_Response

Caption: GRP binds to its receptor (GRPR), activating Gq/11 and PLC, leading to downstream signaling.

Experimental Workflow for Improving GRP Yield

GRP_Yield_Improvement_Workflow Start Start: Low GRP Yield Codon_Optimization Codon Optimize porcine GRP gene for E. coli Start->Codon_Optimization Expression_System Choose Expression System (E. coli BL21(DE3)) Codon_Optimization->Expression_System Fusion_Tag Select Fusion Tag (e.g., His-tag, MBP, GST) Expression_System->Fusion_Tag Expression_Optimization Optimize Expression Conditions (Temp, IPTG conc.) Fusion_Tag->Expression_Optimization Analysis Analyze Expression (SDS-PAGE) Expression_Optimization->Analysis Soluble Soluble Expression? Analysis->Soluble Purification Purify Soluble GRP Soluble->Purification Yes Inclusion_Bodies Inclusion Body Formation Soluble->Inclusion_Bodies No End End: High Yield of Bioactive GRP Purification->End IB_Processing Isolate, Solubilize, and Refold GRP Inclusion_Bodies->IB_Processing Purify_Refolded Purify Refolded GRP IB_Processing->Purify_Refolded Purify_Refolded->End

Caption: A logical workflow for troubleshooting and optimizing recombinant porcine GRP yield.

Troubleshooting Logic for Inclusion Body Formation

IB_Troubleshooting_Logic Problem Problem: GRP in Inclusion Bodies Optimize_Expression Optimize Expression Conditions Problem->Optimize_Expression Solubility_Tag Add Solubility Tag (MBP, GST) Problem->Solubility_Tag Lower_Temp Lower Temperature (15-25°C) Optimize_Expression->Lower_Temp Lower_IPTG Reduce IPTG Concentration Optimize_Expression->Lower_IPTG Check_Solubility Re-express and Check Solubility Lower_Temp->Check_Solubility Lower_IPTG->Check_Solubility Solubility_Tag->Check_Solubility Still_Insoluble Still Insoluble? Check_Solubility->Still_Insoluble Proceed_IB Proceed with Inclusion Body Solubilization & Refolding Still_Insoluble->Proceed_IB Yes Success Success: Soluble GRP Still_Insoluble->Success No Proceed_IB->Success

References

Technical Support Center: Optimizing Buffer Conditions for Porcine GRP Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for porcine Gastrin-Releasing Peptide (GRP) binding studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a porcine GRP binding assay?

A1: The optimal pH for ligand binding to G protein-coupled receptors (GPCRs) like the GRP receptor is typically in the physiological range. For most GPCRs, a pH between 7.0 and 8.0 is recommended as a starting point.[1] It is crucial to empirically determine the optimal pH for your specific experimental setup with the porcine GRP receptor, as deviations from the optimal pH can alter the charge of amino acid residues in the receptor's binding pocket and affect ligand affinity.

Q2: What is the role of ions in the binding buffer and what concentrations should I use?

A2: Ions in the binding buffer are crucial for maintaining the structural integrity of the receptor and modulating ligand binding.

  • Monovalent Ions: Salts like sodium chloride (NaCl) or potassium chloride (KCl) are often included to reduce non-specific interactions. A common starting concentration is between 50-150 mM.[1]

  • Divalent Cations: Divalent cations such as magnesium chloride (MgCl₂) can be critical for the binding of some ligands to their GPCRs. While the optimal concentration needs to be determined experimentally, a starting range of 1-10 mM is often used in GPCR binding assays.

Q3: Which detergent should I use for solubilizing porcine GRP receptors for binding studies?

A3: For solubilizing GPCRs like the GRP receptor while preserving their binding activity, milder, non-denaturing detergents are preferred. Zwitterionic detergents such as CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) are commonly used. A typical starting concentration for CHAPS is 1-2% (w/v), which is above its critical micelle concentration (CMC) of 6-10 mM.[1][2] The optimal detergent concentration and detergent-to-protein ratio (often starting at 10:1 by weight) should be determined empirically.[1]

Q4: How can I minimize non-specific binding in my porcine GRP binding assay?

A4: High non-specific binding can obscure the specific binding signal. Here are several strategies to reduce it:

  • Optimize Buffer Composition: Adjusting the ionic strength of the buffer with NaCl or KCl can help minimize non-specific interactions.[1]

  • Include Blocking Agents: Adding a blocking agent like bovine serum albumin (BSA) at a concentration of 0.1-1% to the buffer can help saturate non-specific binding sites on the assay materials.

  • Use Appropriate Labware: Utilize low-protein binding plates and tubes to reduce surface adhesion of the radioligand.[3]

  • Pre-soak Filters: If using a filtration assay, pre-soaking the glass fiber filters in a solution of a blocking agent like polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.

  • Optimize Washing Steps: Increase the number of wash cycles with ice-cold wash buffer to more effectively remove unbound radioligand.[3]

Q5: Why is it important to include protease inhibitors during membrane preparation?

A5: When cells are lysed to prepare membranes, endogenous proteases are released which can degrade the receptor of interest.[4] Including a cocktail of protease inhibitors in the lysis buffer is essential to maintain the integrity and functionality of the porcine GRP receptor throughout the preparation process.[4][5]

Troubleshooting Guides

Problem 1: Low or No Specific Binding
Possible Cause Troubleshooting Step
Suboptimal Buffer pH Perform a pH curve experiment, testing a range of pH values from 6.0 to 8.5 to identify the optimal pH for binding.
Incorrect Ionic Strength Titrate the concentration of NaCl or KCl in the binding buffer (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM) to find the optimal ionic strength that enhances specific binding.
Absence of Necessary Cofactors Test the effect of adding divalent cations like MgCl₂ or CaCl₂ at varying concentrations (e.g., 0.1 mM to 10 mM).
Receptor Degradation Ensure that a fresh protease inhibitor cocktail is added to all buffers used during the membrane preparation.[4][5] Perform all steps at 4°C to minimize protease activity.
Inactive Receptor The chosen detergent for solubilization may be too harsh. Screen a panel of mild detergents (e.g., CHAPS, digitonin, dodecyl maltoside) to find one that maintains receptor activity.
Problem 2: High Non-Specific Binding (NSB)
Possible Cause Troubleshooting Step
Suboptimal Buffer Composition Increase the ionic strength of the wash buffer by increasing the NaCl or KCl concentration to disrupt weak, non-specific interactions.
Radioligand Sticking to Surfaces Add a carrier protein like Bovine Serum Albumin (BSA) (0.1% - 0.5%) to the binding and wash buffers.[3] Use low-protein-binding assay plates and filter plates.[3]
Insufficient Washing Increase the number of washes (e.g., from 3 to 5) and/or the volume of ice-cold wash buffer used for each wash.[3]
Radioligand Degradation Assess the purity of your radioligand stock. Degraded radioligand can be "sticky" and contribute to high NSB.[3]
Filter Binding Pre-treat glass fiber filters with 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material.

Data Presentation

Table 1: Recommended Starting Buffer Components for Porcine GRP Binding Studies

ComponentRecommended Starting ConcentrationPurpose
Buffer 50 mM HEPES or 50 mM Tris-HClMaintain stable pH
pH 7.4Physiological pH
Monovalent Salt 100 mM NaClReduce non-specific binding
Divalent Cation 5 mM MgCl₂May be required for optimal binding
Protease Inhibitors 1x CocktailPrevent receptor degradation
Blocking Agent 0.1% (w/v) BSAReduce non-specific binding

Table 2: Detergents for Porcine GRP Receptor Solubilization

DetergentTypeStarting ConcentrationCritical Micelle Concentration (CMC)
CHAPS Zwitterionic1% (w/v)6-10 mM[1][2]
Digitonin Non-ionic0.1-1% (w/v)~0.25-0.5 mM
DDM Non-ionic0.1% (w/v)~0.17 mM

Experimental Protocols

Protocol 1: Porcine GRP Receptor Membrane Preparation
  • Harvest cells or tissue expressing the porcine GRP receptor.

  • Wash the cells/tissue twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Resuspend the cell/tissue pellet in ice-cold Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA) containing a complete protease inhibitor cocktail.[5]

  • Homogenize the suspension on ice using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% glycerol, 1 mM EDTA) with protease inhibitors.

  • Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Radioligand Binding Assay (Filtration Method)
  • Thaw the porcine GRP receptor membrane preparation on ice.

  • Dilute the membranes to the desired concentration in ice-cold Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • In a 96-well plate, add the following to each well:

    • Total Binding: Radioligand and Assay Buffer.

    • Non-Specific Binding: Radioligand and a high concentration of unlabeled GRP (e.g., 1 µM).

    • Competitive Binding: Radioligand and varying concentrations of the test compound.

  • Add the diluted membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter plate (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash the filters rapidly with 3-5 volumes of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

Visualizations

GRP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRPR GRP Receptor Gq Gαq GRPR->Gq G1213 Gα12/13 GRPR->G1213 PLC PLC-β Gq->PLC RhoGEF RhoGEF G1213->RhoGEF Activates PKC PKC PLC->PKC Activates Raf1 Raf1 PKC->Raf1 Activates MEK MEK Raf1->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Expression ERK->Transcription Rho Rho RhoGEF->Rho Activates JNK_p38 JNK/p38 Rho->JNK_p38 Activates JNK_p38->Transcription GRP GRP GRP->GRPR Binding

Caption: GRP Receptor Signaling Pathway.[6]

Troubleshooting_Workflow Start Start: Suboptimal Binding Results Problem Identify Primary Issue Start->Problem Low_Binding Low/No Specific Binding Problem->Low_Binding Low Signal High_NSB High Non-Specific Binding Problem->High_NSB High Background Optimize_pH Optimize pH (6.0-8.5) Low_Binding->Optimize_pH Optimize_Wash Optimize Wash Steps (Increase volume/number) High_NSB->Optimize_Wash Optimize_Ions Optimize Ionic Strength (50-200 mM NaCl) Optimize_pH->Optimize_Ions Test_Cations Test Divalent Cations (e.g., 1-10 mM MgCl2) Optimize_Ions->Test_Cations Check_Receptor Check Receptor Integrity (Protease Inhibitors) Test_Cations->Check_Receptor End Optimal Binding Achieved Check_Receptor->End Add_Blocker Add Blocking Agent (e.g., 0.1% BSA) Optimize_Wash->Add_Blocker Check_Ligand Check Radioligand Purity Add_Blocker->Check_Ligand Pretreat_Filter Pre-treat Filters (PEI) Check_Ligand->Pretreat_Filter Pretreat_Filter->End

Caption: Troubleshooting Workflow for Binding Assay Optimization.

References

troubleshooting unexpected results in porcine GRP experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with porcine Gastrin-Releasing Peptide (GRP) and its receptor (GRPR). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Ligand and Receptor Integrity

Question 1: I am observing lower than expected or no biological response to my synthetic porcine GRP. What could be the cause?

Answer: This is a common issue that can often be traced back to the stability and handling of the GRP peptide. Several factors can contribute to reduced peptide bioactivity:

  • Peptide Degradation: GRP, like other peptides, is susceptible to degradation by proteases, oxidation, and hydrolysis.[1] Improper storage and handling can accelerate this process. Studies on porcine proteins have shown that degradation can occur even during frozen storage, with changes in protein structure and digestibility.[2][3][4]

    • Troubleshooting:

      • Verify Peptide Integrity: Use HPLC-MS to check the purity and molecular weight of your GRP stock.

      • Proper Storage: Store lyophilized peptide at -20°C or -80°C. Reconstitute the peptide in a sterile, protease-free buffer immediately before use. Avoid repeated freeze-thaw cycles.[5] For short-term storage of reconstituted peptide, aliquot and store at -80°C.

      • Use Protease Inhibitors: When working with cell lysates or tissue preparations, include a protease inhibitor cocktail in your buffers.

  • Incorrect Peptide Concentration: Errors in reconstitution or dilution can lead to a lower-than-expected final concentration.

    • Troubleshooting:

      • Accurate Reconstitution: Ensure the lyophilized peptide is fully dissolved. Briefly centrifuge the vial before opening to collect all the powder at the bottom.

      • Quantify Peptide Stock: After reconstitution, verify the peptide concentration using a quantitative amino acid analysis or a spectrophotometric method if the peptide contains tryptophan or tyrosine.

  • Adsorption to Surfaces: Peptides can adsorb to plasticware, reducing the effective concentration in your assay.

    • Troubleshooting:

      • Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips for storing and handling the peptide.

      • Include a Carrier Protein: Adding a carrier protein like bovine serum albumin (BSA) at 0.1% to your buffers can help prevent adsorption.

Question 2: My GRP is bioactive, but I'm seeing inconsistent results between experiments using primary porcine cells or tissues. Why?

Answer: Variability in primary cells or tissues can be a significant source of inconsistent results. The expression and functional status of the GRP receptor (GRPR) can be influenced by several factors.

  • GRPR Expression Levels: GRPR expression can vary between animals, different tissues, and even within the same tissue.[6] In pigs, GRPR mRNA is expressed in various central and peripheral tissues, including the pancreas, esophagus, ovary, and testis.[6]

    • Troubleshooting:

      • Quantify GRPR Expression: Before functional assays, perform qRT-PCR or Western blotting on a portion of your tissue/cell preparation to quantify GRPR mRNA or protein levels. This allows you to normalize your functional data to receptor expression.

      • Consistent Tissue Source: Source your tissues from age- and sex-matched animals from the same supplier to minimize biological variability.

  • Receptor Desensitization/Internalization: The GRPR is known to undergo rapid desensitization and internalization upon agonist binding.[7] If cells are stimulated for extended periods or unintentionally exposed to agonists (e.g., in serum-containing media), the receptors may become unresponsive.

    • Troubleshooting:

      • Serum Starvation: Before the experiment, serum-starve your cells for several hours in a serum-free medium to allow receptors to recycle to the cell surface and restore sensitivity.

      • Time-Course Experiments: Perform time-course experiments to determine the optimal stimulation time for your specific assay. For rapid signaling events like calcium flux, this may be seconds to minutes.

  • Presence of Splice Variants: Alternative splicing can generate different receptor isoforms with potentially different signaling properties. While not yet documented for porcine GRPR specifically, splice variants are known to occur for other porcine receptors and genes, which can affect experimental outcomes.[8][9][10][11]

    • Troubleshooting:

      • Sequence Analysis: If you are cloning the receptor or using cell lines, consider sequencing the GRPR transcript to confirm you are working with the expected isoform.

Section 2: Signal Transduction Assays

Question 3: I am performing a calcium flux assay in porcine cells expressing GRPR, but the signal is weak or absent after GRP stimulation. What should I check?

Answer: A weak or absent calcium signal in response to GRP can point to issues with the cells, the receptor's signaling capacity, or the assay technique itself. The GRPR primarily signals through the Gαq pathway to activate Phospholipase C (PLC), leading to an increase in intracellular calcium.[7][12]

  • Cellular Health and Viability: Unhealthy cells will not respond optimally.

    • Troubleshooting:

      • Check Viability: Perform a cell viability test (e.g., Trypan Blue exclusion) before starting the assay.

      • Optimize Culture Conditions: Ensure cells are not overgrown and have been passaged appropriately.

  • Gαq Pathway Integrity: The entire signaling cascade from the receptor to calcium release must be functional.

    • Troubleshooting:

      • Use a Positive Control: Use a known activator of PLC (e.g., thapsigargin, which inhibits the SERCA pump and causes calcium release from the ER) or another Gq-coupled receptor agonist known to be functional in your cell type.[13] This helps determine if the downstream machinery is working.

      • Check G-protein Coupling: If possible, perform a GTPγS binding assay to confirm that GRP binding leads to G-protein activation.

  • Calcium Dye Loading and Measurement: Issues with the fluorescent calcium indicator can lead to poor signal.[12]

    • Troubleshooting:

      • Dye Concentration and Incubation: Optimize the concentration of the calcium indicator dye (e.g., Fura-2, Fluo-4) and the loading time and temperature.

      • Background Fluorescence: Check for high background fluorescence, which could be due to cell death or issues with the assay buffer.

      • Temporal Resolution: Ensure your plate reader or microscope is set to capture the rapid kinetics of the calcium peak, which often occurs within seconds of agonist addition.[12]

Troubleshooting Flowchart for Calcium Flux Assay

Start Weak or No Calcium Signal CheckPeptide Step 1: Verify GRP Ligand - Purity (HPLC) - Bioactivity (Positive Control Cells) Start->CheckPeptide CheckCells Step 2: Assess Cell Health - Viability (Trypan Blue) - Confluency CheckPeptide->CheckCells Ligand OK Result2 Issue Persists: Investigate Receptor Expression or G-protein Coupling CheckPeptide->Result2 Ligand Faulty CheckPathway Step 3: Test Downstream Pathway - Use PLC Activator (e.g., Thapsigargin) - Check other Gq agonists CheckCells->CheckPathway Cells Healthy CheckCells->Result2 Cells Unhealthy CheckAssay Step 4: Optimize Assay Parameters - Dye Loading (Conc. & Time) - Instrument Settings CheckPathway->CheckAssay Pathway Intact CheckPathway->Result2 Pathway Issue Result1 Signal Restored CheckAssay->Result1 Optimization Successful CheckAssay->Result2 Optimization Fails

Caption: Troubleshooting workflow for a GRP-induced calcium flux experiment.

Section 3: Binding Assays

Question 4: I am setting up a radioligand binding assay for porcine GRPR but am getting high non-specific binding. How can I reduce it?

Answer: High non-specific binding (NSB) can mask the specific binding signal and reduce the accuracy of your affinity (Kd) and density (Bmax) calculations.

  • Choice of Radioligand: The properties of the radioligand are critical.

    • Troubleshooting:

      • Ensure you are using a high-affinity, high-specificity radioligand for GRPR.

      • Check the age of the radioligand, as radiolysis can generate impurities that bind non-specifically.

  • Blocking Agents and Buffers: The composition of your assay buffer is key to minimizing NSB.

    • Troubleshooting:

      • Increase BSA: Increase the concentration of BSA (e.g., to 0.5% or 1%) in the binding buffer.

      • Add Detergents: Include a low concentration of a mild detergent like Tween-20 (0.05%) to reduce hydrophobic interactions.

      • Pre-treat Filters/Plates: If using a filtration assay, pre-soak the filter mats (e.g., GF/C) in a solution of polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged glass fibers.

  • Washing Steps: Inadequate washing can leave unbound radioligand trapped, contributing to high background.

    • Troubleshooting:

      • Optimize Wash Volume and Number: Increase the number of washes (e.g., from 3 to 4 or 5) and the volume of ice-cold wash buffer.

      • Perform Washes Quickly: Conduct the washing steps rapidly to minimize the dissociation of specifically bound ligand while effectively removing unbound ligand.

Data Presentation: Comparative Ligand Affinities

The following table summarizes typical binding affinities and functional potencies for common GRPR ligands. Note that these values are often derived from non-porcine systems but serve as a useful benchmark. Researchers should establish these parameters empirically in their specific porcine experimental system.

LigandAssay TypeCell Line / TissueSpeciesEC50 / Ki (nM)Reference
GRPReceptor InternalizationU2OSHuman~1.0[14]
BombesinReceptor InternalizationU2OSHuman~0.5[14]
RC-3095 (Antagonist)Receptor InternalizationU2OSHuman~100[14]
[111In]In-AU-RM26-M1Cell Binding (Internalization)PC-3Human25 ± 6% (internalized at 24h)[15]

Experimental Protocols

Protocol 1: GRP-Induced Calcium Flux Assay
  • Cell Preparation: Plate porcine cells expressing GRPR in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Serum Starvation: The day of the assay, replace the growth medium with serum-free medium and incubate for 2-4 hours at 37°C.

  • Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and an inhibitor of organic anion transporters (e.g., probenecid) in a physiological salt solution (e.g., HBSS).

  • Incubation: Remove the serum-free medium and add the dye loading buffer to each well. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Ligand Preparation: Prepare a 5X or 10X stock of porcine GRP at various concentrations in the assay buffer.

  • Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Set the instrument to record the fluorescence signal (e.g., Ex/Em ~494/516 nm for Fluo-4) every 1-2 seconds.

  • Data Acquisition: Record a stable baseline fluorescence for 15-30 seconds, then inject the GRP solution and continue recording for an additional 90-180 seconds to capture the full response profile.

  • Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline or as the area under the curve. Plot the response against the logarithm of the GRP concentration to determine the EC50.[12]

Protocol 2: Competitive Radioligand Binding Assay
  • Membrane Preparation: Homogenize porcine tissue expressing GRPR or harvest cultured cells. Isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • A range of concentrations of unlabeled competitor ligand (e.g., porcine GRP).

    • A fixed, low concentration (typically at or below the Kd) of a suitable radioligand (e.g., 125I-[Tyr4]-bombesin).

    • Membrane preparation (e.g., 20-50 µg of protein per well).

  • Non-Specific Binding (NSB): For NSB wells, add a high concentration of an unlabeled ligand (e.g., 1 µM GRP) before adding the radioligand.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester.

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a beta or gamma counter.

  • Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

GRP Receptor Signaling Pathway

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GRP Porcine GRP GRPR GRPR GRP->GRPR Binds Gq Gαq GRPR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Response Downstream Cellular Responses PKC->Response Phosphorylates Targets Ca Ca²⁺ ER->Ca Releases Ca->PKC Ca->Response Activates Ca²⁺-dependent Proteins

Caption: Canonical Gαq signaling pathway for the porcine GRP receptor.

References

Technical Support Center: Quality Control for Synthetic Porcine GRP Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic porcine Gastrin-Releasing Peptide (GRP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quality control and application of synthetic porcine GRP.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control parameters for synthetic porcine GRP?

A1: The primary quality control attributes to ensure the identity, purity, and potency of synthetic porcine GRP include molecular weight confirmation, purity assessment, peptide content determination, and evaluation of residual impurities. A combination of analytical techniques is typically employed to verify these parameters.[1][2]

Q2: How should I properly handle and store my lyophilized porcine GRP peptide?

A2: Lyophilized porcine GRP should be stored at -20°C or colder, protected from light.[3][4] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent moisture absorption, as peptides can be hygroscopic.[5][6] For long-term storage, aliquoting the peptide is recommended to avoid repeated freeze-thaw cycles.[3]

Q3: My porcine GRP peptide is difficult to dissolve. What should I do?

A3: Peptide solubility is largely dependent on its amino acid sequence and physicochemical properties. For porcine GRP, which may have hydrophobic regions, initial attempts should be made with sterile, distilled water. If solubility is limited, adding a small amount of a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then slowly diluting with an aqueous buffer can be effective.[7][8][9] It is always recommended to test the solubility of a small portion of the peptide first.[4][8]

Q4: I am observing unexpected biological responses in my cell-based assays. What could be the cause?

A4: Unexpected biological activity can stem from several sources. Contaminants such as endotoxins (lipopolysaccharides) from bacterial cell walls, even at low levels, can trigger strong immune responses in cellular assays.[10][11][12] Additionally, residual trifluoroacetic acid (TFA) from the purification process can affect cell viability and experimental outcomes.[10]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step Recommended Action
Endotoxin (B1171834) Contamination Perform a Limulus Amebocyte Lysate (LAL) test.If endotoxin levels are high, consider using an endotoxin removal service or kit.[11][13] Specify endotoxin-controlled synthesis for future orders.[12]
TFA Interference Exchange the TFA counter-ion for acetate (B1210297) or chloride.Lyophilize the peptide with a buffer containing the desired counter-ion. Many suppliers offer this as a service.[14]
Peptide Degradation Assess peptide stability under experimental conditions.Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3] Store solutions at -20°C or colder.[4]
Inaccurate Peptide Concentration Verify the net peptide content.Perform Amino Acid Analysis (AAA) for accurate quantification.[15][16]
Issue 2: Poor Chromatographic Peak Shape or Resolution in HPLC Analysis
Potential Cause Troubleshooting Step Recommended Action
Peptide Aggregation Modify the mobile phase or sample diluent.Add organic solvents or chaotropic agents to the sample solvent. Optimize the mobile phase pH.[17]
Secondary Interactions with Column Use a different HPLC column chemistry.If using a standard C18 column, consider a column specifically designed for peptide separations.[18]
Inappropriate Gradient Optimize the elution gradient.Start with a shallow gradient to ensure good separation of the main peptide from closely related impurities.[17][18]

Key Quality Control Experiments: Methodologies & Data

Purity and Identity Confirmation by RP-HPLC and Mass Spectrometry

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) is the standard for assessing peptide purity and confirming its identity.[18][19]

  • Objective: To separate the target porcine GRP peptide from synthesis-related impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[20]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[20]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.[20]

Parameter Typical Specification
Purity (by HPLC at 214 nm) >95%
Major Impurities No single impurity >1.0%
Molecular Weight Verification by Mass Spectrometry

Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight.[1][21]

  • Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Sample Infusion: The eluent from the HPLC can be directly introduced into the mass spectrometer.

  • Data Analysis: The observed mass-to-charge (m/z) ratio is used to calculate the molecular weight of the peptide.

Parameter Porcine GRP (Expected) Typical Acceptance Criteria
Monoisotopic Mass [Calculated Mass of Porcine GRP]Observed mass ± 1.0 Da of the theoretical mass.
Peptide Quantification by Amino Acid Analysis (AAA)

AAA is the gold standard for determining the net peptide content, as it provides an absolute quantification of the peptide by hydrolyzing it into its constituent amino acids.[15][16]

  • Hydrolysis: The peptide is hydrolyzed in 6N HCl at 110°C for 24 hours to break it down into individual amino acids.[22]

  • Derivatization: The amino acids are derivatized to make them detectable.

  • Chromatographic Separation: The derivatized amino acids are separated using HPLC.

  • Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard. The total peptide content is then calculated based on the known sequence of porcine GRP.

Parameter Typical Specification
Net Peptide Content 70-90% (The remainder is composed of water and counter-ions)

Visualized Workflows and Pathways

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) of Porcine GRP cleavage Cleavage from Resin synthesis->cleavage purification RP-HPLC Purification cleavage->purification lyophilization Lyophilization purification->lyophilization hplc_ms Purity & Identity (RP-HPLC-MS) lyophilization->hplc_ms aaa Peptide Content (AAA) lyophilization->aaa endotoxin Endotoxin Testing lyophilization->endotoxin final_product Qualified Porcine GRP hplc_ms->final_product aaa->final_product endotoxin->final_product

Caption: Quality control workflow for synthetic porcine GRP.

troubleshooting_workflow start Inconsistent Experimental Results check_solubility Is the peptide fully dissolved? start->check_solubility check_contamination Could there be contamination? check_solubility->check_contamination Yes optimize_solubility Optimize dissolution protocol (e.g., use DMSO) check_solubility->optimize_solubility No check_concentration Is the concentration accurate? check_contamination->check_concentration No test_endotoxin Perform LAL assay for endotoxins check_contamination->test_endotoxin Yes perform_aaa Quantify with Amino Acid Analysis check_concentration->perform_aaa Unsure successful_experiment Proceed with Experiment check_concentration->successful_experiment Yes optimize_solubility->check_contamination test_endotoxin->check_concentration perform_aaa->successful_experiment

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Overcoming Challenges in Porcine GRP In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with porcine Gastrin-Releasing Peptide (GRP) in in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent or No Physiological Response to GRP Administration

  • Question: We are administering porcine GRP intravenously to our pig models but observe variable or no effects on gastrin release and pancreatic secretion. What could be the cause?

  • Answer: Several factors can contribute to inconsistent GRP bioactivity. Consider the following troubleshooting steps:

    • GRP Peptide Integrity and Preparation:

      • Stability: GRP is a peptide and can degrade. Ensure it is stored in lyophilized form at -20°C or below. Reconstitute the peptide just before use and avoid repeated freeze-thaw cycles.[1] Do not attempt to weigh out smaller portions from the lyophilized stock; instead, reconstitute the entire vial and make aliquots.

      • Vehicle: The solution used to dissolve the GRP can impact its stability and delivery. Ensure the vehicle is appropriate and does not cause precipitation of the peptide. Using a carrier protein like bovine serum albumin (BSA) in the buffer can sometimes help prevent adsorption of the peptide to container surfaces.

    • Anesthesia Protocol:

      • Anesthetics can significantly impact gastrointestinal motility and hormone secretion. Some anesthetic combinations, like remifentanil/propofol (B549288), have been reported to cause pyloric spasms, which could affect the experimental outcomes.[2] A ketamine/propofol combination may be a more suitable alternative for procedures involving duodenal access.[2] Alpha-2 agonists can decrease gastrointestinal motility. It is crucial to choose an anesthetic protocol that has minimal interference with the physiological processes you are studying.

    • Administration Route and Dosing:

      • Catheter Placement: Verify the correct placement of the intravenous catheter. For targeted effects, direct arterial infusion into the gastric antrum or pancreas has been used.[2][3]

      • Dose-Response: You may be operating outside the optimal dose-response range. GRP can cause desensitization at higher doses.[4] It is advisable to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Issue 2: Difficulty in Measuring GRP-Induced Responses

  • Question: We are struggling to get reliable and consistent measurements of gastrin and pancreatic secretions following GRP stimulation. What are the common pitfalls?

  • Answer: Accurate measurement of GRP-induced responses requires careful sample handling and appropriate assay techniques.

    • Blood Sample Collection and Handling for Gastrin Measurement:

      • Contamination: Ensure that collection tubes are filled in the correct order to avoid contamination from additives in other tubes (e.g., EDTA contamination can affect electrolyte measurements).[5]

      • Sample Integrity: Use appropriate anticoagulant tubes (e.g., EDTA) and place them on ice immediately after collection.[6] Centrifuge the samples as soon as possible to separate the plasma, which should then be frozen at once to prevent degradation of gastrin.[6] Hemolyzed samples are not suitable for gastrin measurement.[6]

      • Fasting: Ensure that the pigs have been properly fasted before the experiment, as food intake significantly stimulates gastrin release.[6]

    • Measurement of Pancreatic Secretion:

      • Surgical Model: A cannulated model of the pancreatic duct is often necessary for direct collection of pancreatic juice. Ensure the surgical preparation is sound and the cannula is patent.

      • Assay Methods: For measuring pancreatic enzymes, a fecal elastase test can be a non-invasive indicator of exocrine pancreatic function.[7] For direct measurement of bicarbonate and protein secretion, specific biochemical assays are required.

Issue 3: Unexpected Animal Responses or Complications

  • Question: Our pigs are showing signs of distress or unexpected physiological changes during the experiment. What should we consider?

  • Answer: Porcine models can be sensitive to experimental procedures. It's important to monitor them closely and be aware of potential complications.

    • Anesthesia-Related Complications:

      • Malignant Hyperthermia: Pigs are susceptible to malignant hyperthermia, a life-threatening reaction to certain volatile anesthetics.[8] Be prepared with a crisis management protocol.

      • Hypothermia: Pigs can rapidly lose body heat under anesthesia.[8] Use warming blankets and monitor core body temperature.

      • Respiratory and Cardiovascular Depression: Many anesthetic agents can cause dose-dependent depression of the cardiovascular and respiratory systems.[9] Continuous monitoring of vital signs is essential.

    • Surgical Complications:

      • If your protocol involves surgery (e.g., for catheter or cannula placement), be vigilant for postoperative complications such as infection, hemorrhage, or issues with the surgical site.

    • Stress Response:

      • Pigs are highly sensitive to stress, which can alter their physiological state and impact experimental results.[10] Proper acclimatization and handling are crucial. Repeated social regrouping and relocation can induce stress, as indicated by elevated salivary cortisol levels.[11]

Frequently Asked Questions (FAQs)

General Questions

  • What is the primary form of porcine GRP?

    • Porcine GRP primarily exists as a 27-amino acid peptide. A smaller C-terminal 10-amino acid peptide fragment is also found in smaller amounts.[12]

  • Where are GRP receptors (GRPR) located in pigs?

    • GRPR mRNA and protein are widely distributed in pigs. They are found in the central nervous system (cerebellum, hypothalamus), pituitary gland, and various peripheral tissues including the pancreas, esophagus, stomach, duodenum, ileum, rectum, spleen, testis, and ovary.[3][8][13] In the pancreas, GRPR is located on acinar cells and in the pancreatic islets.[13]

Experimental Design and Protocols

  • What is a recommended starting dose for intravenous GRP infusion in pigs?

    • Based on studies on the isolated perfused porcine pancreas, GRP concentrations ranging from 0.01 to 10 nmol/l have been shown to be effective. A concentration of 1.0 nmol/l stimulated significant protein, fluid, and bicarbonate secretion.[2] In another study, an infusion of 1000 pmol/kg-h increased pancreatic and biliary secretion.[14] It is crucial to perform a dose-response study in your specific in vivo model to determine the optimal dose.

  • What are the key considerations for anesthesia in porcine gastrointestinal studies?

    • The choice of anesthetic is critical as it can influence gastrointestinal motility and secretions.[2] Inhalant anesthetics like isoflurane (B1672236) are often preferred for longer procedures.[9] A combination of ketamine and propofol has been found suitable for procedures requiring endoscopic access to the duodenum.[2] It is important to select a protocol that provides adequate anesthesia while minimizing interference with the physiological parameters being measured.[15]

Data Interpretation

  • Why might GRP stimulate gastrin release in some studies but not others?

    • The effect of GRP on gastrin release can be complex and may be influenced by species differences and the interplay of other signaling molecules.[16] In some models, GRP can stimulate acid secretion through non-gastrin-mediated pathways.[16] Additionally, GRP can also stimulate the release of somatostatin, which inhibits gastrin secretion, creating a complex regulatory feedback loop.

Data Summary Tables

Table 1: Dose-Response of Porcine GRP on Pancreatic Exocrine Secretion (Isolated Perfused Porcine Pancreas)

GRP Concentration (nmol/l)Protein Secretion (Fold Increase)Fluid Secretion (Fold Increase)Bicarbonate Secretion (Fold Increase)
0.01---
0.1---
1.0371312
10---
Data extracted from a study on isolated perfused porcine pancreas. In vivo responses may vary.[2]

Table 2: Anesthetic Agents Commonly Used in Swine Research

Anesthetic AgentTypical DosageRouteKey Considerations
Induction Agents
Telazol® (Tiletamine/Zolazepam) & Xylazine4.4 mg/kg & 2.2 mg/kgIMProvides rapid sedation for intubation and catheter placement.[9]
Ketamine & PropofolTo effectIVSuitable for procedures requiring duodenal intubation.[2]
Maintenance Anesthetics
Isoflurane1-3% to effectInhalationPreferred for longer procedures due to easy titration of depth and rapid recovery.[9]
Sedatives/Premedications
Ketamine, Xylazine, & Midazolam10–20 mg/kg, 1–2 mg/kg, & 0.1–0.2 mg/kgIMCommon combination for sedation and anesthetic premedication.

Detailed Experimental Protocols

Protocol 1: Continuous Intravenous Infusion of GRP in Swine

This protocol provides a general guideline for the continuous intravenous infusion of GRP in a porcine model.

  • Animal Preparation:

    • Fast the pig for 12-24 hours with free access to water.[10]

    • Administer pre-anesthetic medication as per your approved institutional protocol to reduce stress.

    • Induce and maintain anesthesia using a protocol that minimizes interference with gastrointestinal function (e.g., isoflurane).[9]

    • Surgically place a catheter into a suitable vein (e.g., jugular vein) for infusion. A swivel system can be used to allow the animal more freedom of movement during prolonged infusions.[17]

  • GRP Solution Preparation:

    • Aseptically reconstitute lyophilized porcine GRP in a sterile, pyrogen-free vehicle (e.g., saline) immediately before use.

    • Prepare different concentrations of GRP for a dose-response study if required.

  • Infusion Procedure:

    • Connect the catheter to an infusion pump.

    • Begin with a saline infusion to ensure the line is patent and to establish a baseline.

    • Start the GRP infusion at the desired dose and rate. A continuous infusion is often preferred over bolus injections to achieve steady-state plasma concentrations.

  • Monitoring and Sample Collection:

    • Continuously monitor the animal's vital signs throughout the procedure.

    • Collect blood samples at predetermined time points from a separate catheter for gastrin analysis. Handle blood samples according to the best practices outlined in the troubleshooting section.

    • If applicable, collect pancreatic juice from a cannulated pancreatic duct.

Protocol 2: Measurement of Gastrin Response to GRP Stimulation

  • Sample Collection:

    • Collect venous blood samples into chilled EDTA tubes.[6]

    • Immediately place the tubes on ice.

  • Plasma Separation:

    • Within one hour of collection, centrifuge the blood samples at 4°C to separate the plasma.

    • Carefully aspirate the plasma and transfer it to clean, labeled tubes.

  • Sample Storage:

    • Immediately freeze the plasma samples at -20°C or -80°C until analysis.

  • Gastrin Assay:

    • Measure plasma gastrin concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

Visualizations

GRP_Signaling_Pathway GRP GRP GRPR GRP Receptor (GRPR) GRP->GRPR Binds to G_protein Gq/11 GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Hormone Secretion, Smooth Muscle Contraction) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: GRP signaling pathway via the GRP receptor.

Experimental_Workflow_GRP_In_Vivo cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia, Catheterization) Baseline Baseline Measurement (Saline Infusion) Animal_Prep->Baseline GRP_Prep GRP Solution Preparation GRP_Infusion GRP Infusion GRP_Prep->GRP_Infusion Baseline->GRP_Infusion Sample_Collection Blood/Pancreatic Juice Collection GRP_Infusion->Sample_Collection Sample_Processing Sample Processing (Plasma Separation) Sample_Collection->Sample_Processing Assay Hormone/Enzyme Assay (RIA/ELISA) Sample_Processing->Assay Data_Analysis Data Analysis Assay->Data_Analysis

References

Technical Support Center: Porcine Tissue Collection for GPCR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the collection of porcine tissues intended for G-protein coupled receptor (GPCR) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step after euthanasia to ensure the integrity of GPCRs in porcine tissue?

A1: The most critical step is to snap-freeze the tissue in liquid nitrogen as quickly as possible after euthanasia.[1] This rapid freezing minimizes post-mortem changes and preserves the cellular structure and function, which is crucial for maintaining the integrity of GPCRs.[2] If dissection is required, it should be performed before freezing.[1]

Q2: What is the recommended method for storing porcine tissues for long-term GPCR analysis?

A2: For long-term storage, tissues should be kept at -80°C.[1] Brain tissues, for example, have been observed to be stable for several years when stored at this temperature.[1] It is recommended to freeze the whole tissue rather than membrane pellets, as freezing pellets can lead to a decrease in the maximal amplitudes of stimulation detected in functional assays.[1]

Q3: Can I use tissues from a local abattoir? What quality control measures should I consider?

A3: Yes, tissues from abattoirs can be a valuable source. However, it is essential to ensure they are harvested under strict environmental conditions.[2] Key quality control factors include rapid and accurate harvesting, proper trimming, temperature control, timeliness, and lack of contamination.[2] Ideally, the animals should be inspected by a regulatory body like the USDA pre- and post-euthanasia to ensure only healthy tissues are used.

Q4: Does the post-mortem interval (PMI) significantly impact GPCR analysis?

A4: Yes, the post-mortem interval (the time between death and tissue processing) is a major confounder in molecular studies.[3][4] While some biomolecules are surprisingly stable, protein degradation is a concern.[5][6] For optimal results, tissue collection should be performed as soon after death as possible.[1] One study on porcine stomach and liver tissue showed that significant cellular degradation in the stomach began around 6 hours post-mortem, while the liver showed degradation as early as 2 hours post-mortem.[7]

Q5: What are the best practices for shipping porcine tissues to the laboratory?

A5: Tissues should be shipped overnight on cold packs or dry ice to maintain a low temperature. Some suppliers use special insulated containers and tested protocols to keep tissues at approximately 35°F (1.7°C) for up to 3 days. Proper packing is crucial to prevent degradation and ensure the tissues arrive in a high-quality condition.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no GPCR activity in functional assays (e.g., GTPγS binding). 1. Delayed freezing of the tissue after collection. 2. Improper storage temperature. 3. Repeated freeze-thaw cycles. 4. Degradation of the receptor due to a long post-mortem interval.[1][5] 5. Freezing of membrane pellets instead of whole tissue.[1]1. Ensure immediate snap-freezing in liquid nitrogen post-euthanasia.[1] 2. Store tissues at -80°C.[1] 3. Aliquot tissues upon initial processing to avoid multiple freeze-thaw cycles. 4. Minimize the time between euthanasia and tissue collection. 5. Freeze the whole tissue and prepare fresh membranes for each experiment.[1]
High variability between samples from the same animal. 1. Inconsistent dissection and sampling technique. 2. Non-uniform sample sizes. 3. Taking samples from affected versus unaffected areas of the tissue.[8]1. Follow standardized, systematic random sampling protocols to ensure representative samples.[9] 2. Aim for consistent sample sizes, approximately 2 cm along each edge is a general guideline.[8] 3. When possible, take samples from the border of visibly affected and unaffected tissue for comparison.[8]
Evidence of protein degradation on Western blots. 1. Inadequate inhibition of proteases during homogenization. 2. High temperatures during processing. 3. Extended post-mortem interval.[6][7]1. Always add a protease inhibitor cocktail to your homogenization buffer.[10] 2. Keep samples on ice at all times during homogenization and processing.[11] 3. Obtain tissues as fresh as possible.
Difficulty in extracting membrane proteins. 1. Inefficient tissue homogenization. 2. Inappropriate lysis buffer.1. Use a mechanical homogenizer for tissues, followed by optional sonication.[12] 2. Use a buffer containing a mild non-ionic detergent like NP-40 or Triton X-100 to solubilize membrane proteins.[10][12] The buffer composition may need to be optimized for your specific GPCR.[10]

Quantitative Data Summary

Table 1: Recommended Tissue Handling and Storage Parameters

ParameterRecommendationRationaleSource
Time to Freezing As soon as possible after euthanasiaTo minimize post-mortem degradation of proteins and RNA.[1]
Freezing Method Snap-freezing in liquid nitrogenRapidly halts biological processes and preserves cellular integrity.[1]
Storage Temperature -80°CEnsures long-term stability of biomolecules.[1]
Shipping Temperature On cold packs or dry ice (target ~1.7°C to 4°C)Prevents degradation during transit.
Sample Size ~2 cm per edgeProvides sufficient material for analysis while promoting uniform freezing.[8]

Experimental Protocols

Protocol 1: Porcine Tissue Collection and Snap-Freezing
  • Euthanasia: Euthanize the animal in a manner that will have the least likelihood of affecting the receptor function of interest.[1]

  • Dissection (if applicable): If specific tissue regions are required, perform dissections immediately following euthanasia on a clean, chilled surface. Use sterile instruments.

  • Sample Collection: Excise the tissue of interest. For consistency, a sample size of approximately 2 cm per edge is recommended.[8] Place the tissue into a pre-labeled sterile collection tube or cryovial.[8] Do not use tubes containing any salts.[8]

  • Snap-Freezing: Immediately immerse the sealed tube containing the tissue into liquid nitrogen.[1]

  • Storage: Once frozen, transfer the samples to a -80°C freezer for long-term storage.[1]

Protocol 2: Membrane Preparation from Frozen Porcine Tissue
  • Buffer Preparation: Prepare an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with a protease inhibitor cocktail).[10]

  • Tissue Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled mechanical homogenizer with 2 volumes of ice-cold homogenization buffer.[12]

    • Homogenize the tissue on ice until it is completely lysed.[12] To minimize protein loss, avoid large volume homogenizers and limit transfers between different tubes.[1]

    • (Optional) Sonicate the sample with two 10-second pulses, with a 30-second interval in between, using a probe sonicator.[12]

  • Removal of Debris:

    • Transfer the homogenate to a centrifuge tube and spin at approximately 700-1000 x g for 10 minutes at 4°C to pellet intact cells, nuclei, and other debris.[12][13]

  • Membrane Isolation:

    • Carefully collect the supernatant and transfer it to an ultracentrifuge tube.

    • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.[12]

    • Discard the supernatant, which contains the cytosolic fraction.

  • Washing the Pellet:

    • Resuspend the membrane pellet in fresh, ice-cold homogenization buffer.

    • Repeat the ultracentrifugation step at 100,000 x g for 60 minutes at 4°C.[12]

  • Final Membrane Pellet:

    • Discard the supernatant. The resulting pellet contains the membrane fraction with enriched GPCRs.

    • The pellet can be resuspended in an appropriate buffer for downstream applications like ligand binding assays or Western blotting. For functional assays like [35S]-GTPγS binding, resuspend in an assay buffer containing GDP and DTT.[1]

Visualizations

experimental_workflow cluster_collection Tissue Collection cluster_preservation Preservation cluster_processing Membrane Preparation cluster_analysis Downstream Analysis euthanasia Euthanasia dissection Rapid Dissection euthanasia->dissection sampling Tissue Sampling (~2cm pieces) dissection->sampling snap_freeze Snap-Freezing in Liquid Nitrogen sampling->snap_freeze storage Long-term Storage at -80°C snap_freeze->storage homogenization Homogenization in Lysis Buffer (+ Protease Inhibitors) storage->homogenization low_speed_cent Low-Speed Centrifugation (Remove Debris) homogenization->low_speed_cent ultracentrifugation Ultracentrifugation (Pellet Membranes) low_speed_cent->ultracentrifugation wash Wash Pellet ultracentrifugation->wash final_pellet Final Membrane Pellet wash->final_pellet functional_assay Functional Assays (e.g., GTPγS) final_pellet->functional_assay binding_assay Ligand Binding Assays final_pellet->binding_assay western_blot Western Blot final_pellet->western_blot

Caption: Porcine tissue collection and processing workflow for GPCR analysis.

Gq_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gq Protein (α, β, γ subunits) GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Ligand Agonist Ligand Ligand->GPCR Binding

Caption: A simplified Gq-coupled GPCR signaling pathway.

References

Validation & Comparative

A Comparative Guide to Porcine and Human Gastrin-Releasing Peptide (GRP): Unveiling Functional Similarities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of porcine and human Gastrin-Releasing Peptide (GRP), focusing on their functional characteristics. While direct quantitative comparative studies are limited, this document synthesizes available data on their structure, signaling pathways, and biological activities, supplemented with detailed experimental protocols for further investigation. The high degree of sequence homology between porcine and human GRP suggests a correspondingly high level of functional conservation, a crucial consideration for preclinical research and drug development.

Structural Comparison: High Homology in the Active C-Terminus

Gastrin-Releasing Peptide is a 27-amino acid peptide that plays a significant role in various physiological processes, including gastrointestinal hormone release, smooth muscle contraction, and cell proliferation.[1] An analysis of the amino acid sequences of human and porcine GRP reveals a remarkable degree of conservation, particularly within the C-terminal region responsible for receptor binding and biological activity.

Table 1: Amino Acid Sequence Alignment of Human and Porcine GRP

Position123456789101112131415161718192021222324252627
Human VPLPAGGGTVLTKMYPRGNHWAVGHLM
Porcine APVSVGGGTVLAKMYPRGNHWAVGHLM
-NH2

Sequence data sourced from UniProt (Human: P07492) and GenScript (Porcine: RP10792).[2][3]

The C-terminal decapeptide (residues 18-27), known as neuromedin C, is identical between the two species. This region is critical for high-affinity binding to the GRP receptor (GRPR) and subsequent signal transduction. The differences in the N-terminal region are unlikely to have a major impact on the primary receptor-activating functions of the peptide.

Functional Similarities and Signaling Pathways

Due to the high sequence homology, porcine and human GRP are expected to exhibit very similar functional profiles. Both peptides are potent agonists for the GRP receptor (GRPR), a G-protein coupled receptor (GPCR).[4] Upon binding, GRP activates downstream signaling cascades primarily through Gαq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) phosphates and mobilization of intracellular calcium.[5]

Activation of these pathways culminates in a range of cellular responses, including smooth muscle contraction, secretion from various glands, and regulation of cell proliferation.

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRPR GRP Receptor (GRPR) Gq Gαq GRPR->Gq G1213 Gα12/13 GRPR->G1213 PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Gq->PLC RhoGEF RhoGEF G1213->RhoGEF Rho Rho RhoGEF->Rho JNK_p38 JNK/p38 Rho->JNK_p38 Actin Actin Cytoskeleton Rho->Actin Reorganization Ca2 Ca²⁺ (intracellular) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ERK ERK PKC->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene JNK_p38->Gene GRP GRP (Porcine or Human) GRP->GRPR IP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_extraction Extraction and Separation cluster_detection Detection node1 Seed GRPR-expressing cells in 96-well plates node2 Label cells with [³H]-myo-inositol node1->node2 node3 Wash and incubate with LiCl-containing buffer node2->node3 node4 Stimulate with varying concentrations of porcine or human GRP node3->node4 node5 Lyse cells with perchloric acid node4->node5 node6 Separate inositol phosphates using anion exchange chromatography node5->node6 node7 Quantify radioactivity using liquid scintillation counting node6->node7 node8 Generate dose-response curves and calculate EC50 node7->node8

References

A Comparative Analysis of Bombesin and Porcine GRP Affinity for the Gastrin-Releasing Peptide Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of bombesin (B8815690) and its mammalian counterpart, porcine Gastrin-Releasing Peptide (GRP), for the GRP receptor (GRPR). While direct comparative quantitative data for the porcine GRP receptor is limited in publicly available literature, this document synthesizes findings from studies on other mammalian species to provide a comprehensive overview. This information is supported by detailed experimental protocols and visual diagrams of key biological and methodological processes.

Introduction to Bombesin and Gastrin-Releasing Peptide

Bombesin is a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina. It exhibits a wide range of physiological effects in mammals, including the stimulation of gastrointestinal hormone release and smooth muscle contraction. Gastrin-Releasing Peptide (GRP) is a 27-amino acid peptide first isolated from the porcine stomach and is considered the mammalian equivalent of bombesin.[1] Both peptides share a highly conserved C-terminal sequence, which is crucial for their biological activity and receptor binding.[1] Their effects are mediated through the GRP receptor (GRPR), also known as the BB2 receptor, a G protein-coupled receptor (GPCR).[2]

Comparative Binding Affinity

To provide a quantitative perspective, the following table summarizes the binding affinities (IC50 values) of bombesin and GRP for human and rat GRP receptors, which are structurally and functionally similar to the porcine receptor.

LigandReceptor SpeciesCell Line/TissueIC50 (nM)Reference
BombesinHumanPC-295 (prostate cancer)1.40[3]
GRPHuman-Data not available in this format
BombesinRatColon sections2.28[3]
GRPRatAR4-2J (pancreatic tumor)0.17-0.45

Note: The IC50 values can vary depending on the experimental conditions, such as the specific cell line, radioligand used, and assay buffer composition.

The high degree of amino acid sequence homology among mammalian GRP receptors suggests that the binding affinities observed in human and rat models are likely to be indicative of the affinities for the porcine receptor.

GRP Receptor Signaling Pathway

Upon binding of an agonist such as bombesin or GRP, the GRP receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, hormone secretion, and cell proliferation.

GRP_Receptor_Signaling cluster_membrane Cell Membrane GRPR GRP Receptor (GRPR/BB2) Gq Gq/11 GRPR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Bombesin or GRP Ligand->GRPR Binds Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Responses (e.g., Contraction, Secretion, Proliferation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

GRP Receptor Signaling Pathway

Experimental Protocols: Receptor Binding Assay

The binding affinity of ligands to the GRP receptor is typically determined through competitive binding assays. The following is a generalized protocol based on methodologies described in the literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of unlabeled bombesin and porcine GRP for the binding of a radiolabeled ligand to the GRP receptor.

Materials:

  • Cell Line or Tissue Preparation: A source of GRP receptors, such as a porcine pancreatic membrane preparation or a cell line stably expressing the porcine GRP receptor.

  • Radioligand: A high-affinity radiolabeled ligand for the GRP receptor (e.g., [125I-Tyr4]bombesin).

  • Unlabeled Competitors: Bombesin and porcine GRP of high purity.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% bovine serum albumin (BSA), and protease inhibitors.

  • Filtration Apparatus: A cell harvester or multi-well filtration system with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation (if using tissue): a. Homogenize porcine pancreas tissue in ice-cold buffer. b. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at high speed to pellet the membranes. d. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay: a. In a series of tubes or a 96-well plate, add a constant amount of membrane preparation or cells. b. Add increasing concentrations of the unlabeled competitor (bombesin or porcine GRP). c. Add a constant, low concentration of the radioligand. d. For determining non-specific binding, include tubes with a high concentration of unlabeled ligand. e. For determining total binding, include tubes with only the radioligand and membrane/cells. f. Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: a. Rapidly filter the incubation mixture through the glass fiber filters using the filtration apparatus. b. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: a. Place the filters in scintillation vials with scintillation cocktail. b. Measure the radioactivity of each filter using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Tissue_Prep Porcine Tissue (e.g., Pancreas) Homogenization Membrane_Isolation Membrane Isolation (Centrifugation) Tissue_Prep->Membrane_Isolation Incubation Incubate Membranes, Radioligand, and Competitor Series Membrane_Isolation->Incubation Ligands Prepare Radioligand and Unlabeled Competitors (Bombesin, porcine GRP) Ligands->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC50 Determination) Counting->Data_Analysis

Competitive Receptor Binding Assay Workflow

Conclusion

Both bombesin and porcine GRP are high-affinity ligands for the GRP receptor. While direct comparative binding data on the porcine receptor is scarce, evidence from other mammalian species and functional studies strongly suggests that they exhibit similar and potent binding characteristics. The provided experimental protocol offers a robust framework for researchers wishing to perform direct comparative studies. Understanding the nuanced interactions of these peptides with the GRP receptor is critical for the development of novel therapeutics targeting this system in various physiological and pathological conditions.

References

A Head-to-Head Comparison of Porcine and Rat Models for Gastrin-Releasing Peptide (GRP) Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate animal models for studying Gastrin-Releasing Peptide (GRP) and its receptor (GRPR). This guide provides a detailed comparison of porcine and rat models, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Gastrin-Releasing Peptide (GRP) is a neuropeptide with a wide array of physiological functions, including regulation of gastrointestinal motility, secretion of gastric acid and pancreatic enzymes, and modulation of various central nervous system activities such as circadian rhythms, anxiety, and memory. The GRP receptor (GRPR), a G-protein coupled receptor (GPCR), mediates these effects. The choice of an appropriate animal model is critical for advancing our understanding of the GRP/GRPR system and for the development of novel therapeutics targeting this pathway. This guide provides an in-depth comparison of two commonly used animal models: the pig ( Sus scrofa) and the rat (Rattus norvegicus).

Key Comparative Insights

Porcine models offer significant anatomical and physiological similarities to humans, particularly in terms of their gastrointestinal system and metabolism, making them a valuable translational model. The porcine GRP receptor (GRPR) cDNA sequence and its encoded amino acid sequence are highly homologous and conserved compared with other species, including humans and rats.[1] In contrast, the rat model is a well-established, cost-effective, and easily manageable model with a vast body of existing research, especially in neuroscience and behavioral studies.

GRP Receptor Characteristics and Distribution

The tissue distribution of GRPR mRNA in pigs has been identified in both the central nervous system (cerebellum, pituitary, spinal cord, and hypothalamus) and peripheral tissues (pancreas, esophagus, ovary, testis, spleen, thymus, jejunum lymph node, muscle, and fat).[1] Immunohistochemistry has confirmed the wide distribution of the GRPR protein in various porcine organs, including the pancreas, esophagus, testis, ovary, spleen, pituitary, and adrenal glands.[1] In rats, high densities of GRPRs are found in brain regions such as the olfactory bulb, nucleus accumbens, caudate putamen, central amygdala, and dorsal hippocampus.[2]

FeaturePorcine ModelRat Model
GRPR Amino Acid Length 384Not explicitly found, but high homology to other mammals
GRPR Homology High homology to other species, including human and rat[1]High homology to other species, including human and pig
Receptor Binding Affinity High affinity presumed due to sequence homologyHigh affinity demonstrated for GRP and its analogs[2]
GRPR Distribution (CNS) Cerebellum, pituitary, spinal cord, hypothalamus[1]Olfactory bulb, nucleus accumbens, caudate putamen, amygdala, hippocampus[2]
GRPR Distribution (Peripheral) Pancreas, esophagus, reproductive organs, spleen, thymus, lymphoid tissue, muscle, fat[1]Gastrointestinal tract, pancreas

GRP Signaling Pathways

In both porcine and rat models, as well as in humans, the GRP receptor is a Gq-protein coupled receptor. Upon GRP binding, the activated Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade can further activate downstream pathways like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

GRP_Signaling_Pathway cluster_membrane Cell Membrane GRPR GRPR Gq Gq GRPR->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates GRP GRP GRP->GRPR binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates Physiological_Response Physiological Response Ca_release->Physiological_Response MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK activates MAPK_ERK->Physiological_Response

Caption: GRP Signaling Pathway.

Physiological Effects of GRP

Gastrointestinal Functions

In pigs, GRP is involved in the vagal control of gastrin secretion.[3] It also stimulates pancreaticobiliary bicarbonate and protein secretion, with the bicarbonate secretion being mediated by secretin.[4][5] In rats, GRP has been shown to stimulate gastric acid secretion, in some cases independent of gastrin release.[6][7] It also increases pancreatic volume and protein output.[8]

Physiological EffectPorcine ModelRat Model
Gastrin Secretion GRP is involved in vagal control of gastrin release[3]GRP stimulates gastrin release[8]
Gastric Acid Secretion Information not readily availableGRP stimulates acid secretion, potentially via gastrin-dependent and -independent pathways[6][7]
Pancreatic Secretion Stimulates bicarbonate and protein secretion[4][5]Stimulates volume and protein output[8]
Intestinal Motility GRP is present in the porcine gut, suggesting a role in motilityGRP influences intestinal smooth muscle contraction
Central Nervous System Functions

The rat model has been extensively used to study the role of GRP in the central nervous system. Research has implicated the GRP/GRPR system in depressive-like behaviors and memory formation.[9] While GRPR is present in the porcine brain, there is a paucity of behavioral studies in this model.

Physiological EffectPorcine ModelRat Model
Behavior Limited data availableImplicated in depressive-like behaviors[9]
Memory Limited data availableGRP signaling in the hippocampus is involved in memory modulation
Other CNS Functions GRPR is present in key brain regions, suggesting diverse roles[1]Involved in circadian rhythms and anxiety

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are generalized protocols for key experiments in GRP research that can be adapted for both porcine and rat models.

Experimental Workflow for GRP Research

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Receptor_Binding Receptor Binding Assay (Kd, Bmax, Ki) Data_Analysis Data Analysis and Interpretation Receptor_Binding->Data_Analysis Signaling_Assay Signaling Pathway Analysis (Calcium Imaging, etc.) Signaling_Assay->Data_Analysis Tissue_Contraction Smooth Muscle Contraction Assay Tissue_Contraction->Data_Analysis Physiological_Measurement Physiological Measurements (Gastric/Pancreatic Secretion) Physiological_Measurement->Data_Analysis Behavioral_Assay Behavioral Assays (Rat Model) Behavioral_Assay->Data_Analysis PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies PK_PD->Data_Analysis Model_Selection Model Selection (Porcine vs. Rat) Model_Selection->Receptor_Binding Model_Selection->Signaling_Assay Model_Selection->Tissue_Contraction Model_Selection->Physiological_Measurement Model_Selection->Behavioral_Assay Model_Selection->PK_PD

Caption: General experimental workflow.
GRP Receptor Binding Assay (Radioligand Assay)

This protocol is a generalized procedure for determining the binding characteristics of GRP to its receptor in tissue homogenates.[10][11][12][13]

Materials:

  • Tissue of interest (e.g., porcine pancreas, rat brain)

  • Radiolabeled GRP (e.g., ¹²⁵I-GRP)

  • Unlabeled GRP (for competition assays)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Homogenizer

  • Centrifuge

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of 0.1-1.0 mg/mL.

  • Saturation Binding: Incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled GRP. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled GRP.

  • Competition Binding: Incubate a fixed amount of membrane protein and a fixed concentration of radiolabeled GRP with increasing concentrations of unlabeled GRP or test compounds.

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters rapidly with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the dissociation constant (Kd), maximum number of binding sites (Bmax), and the inhibitory constant (Ki) for competitors.

GRP-Mediated Calcium Mobilization Assay

This protocol describes a method to measure the activation of GRPR by monitoring changes in intracellular calcium concentration using a fluorescent indicator.[14][15][16][17][18]

Materials:

  • Cells expressing GRPR (either primary cells or a cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • GRP or other agonists

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader or microscope with calcium imaging capabilities

Procedure:

  • Cell Preparation: Culture the cells to an appropriate confluency in a multi-well plate suitable for fluorescence measurements.

  • Dye Loading: Wash the cells with the physiological salt solution and then incubate them with the calcium-sensitive fluorescent dye at 37°C for 30-60 minutes.

  • Washing: After incubation, wash the cells with the salt solution to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

  • Agonist Stimulation: Add GRP or other test compounds at various concentrations to the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate parameters such as the peak response, time to peak, and area under the curve to quantify the receptor activation.

In Vitro Smooth Muscle Contraction Assay

This protocol outlines a method for measuring the contractile response of isolated smooth muscle strips to GRP.[19][20][21][22]

Materials:

  • Smooth muscle tissue (e.g., from porcine gallbladder or rat stomach)

  • Organ bath system with a force transducer

  • Krebs-Ringer bicarbonate solution (gassed with 95% O₂ / 5% CO₂)

  • GRP and other pharmacological agents

  • Data acquisition system

Procedure:

  • Tissue Preparation: Dissect smooth muscle strips from the tissue of interest and mount them in the organ baths containing pre-warmed and gassed Krebs-Ringer solution.

  • Equilibration: Allow the muscle strips to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

  • Stimulation: After equilibration, induce a reference contraction (e.g., with a high concentration of KCl) to assess tissue viability.

  • GRP Administration: Following a washout period, add cumulative concentrations of GRP to the organ bath and record the isometric contractile force.

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by the reference substance. Construct concentration-response curves and determine the EC₅₀ (the concentration of GRP that produces 50% of the maximal response).

Conclusion: Choosing the Right Model

The choice between a porcine and a rat model for GRP research depends heavily on the specific research question.

The porcine model is highly recommended for:

  • Translational research, particularly for studies focused on the gastrointestinal system, due to its anatomical and physiological similarities to humans.

  • Studies investigating the metabolic effects of GRP.

  • Surgical and procedural-based research where a larger animal model is advantageous.

The rat model is a suitable choice for:

  • Initial exploratory studies due to lower cost and easier handling.

  • Neuroscience and behavioral research, leveraging the extensive existing literature and established protocols.

  • High-throughput screening of GRP receptor agonists and antagonists.

Ultimately, a thorough understanding of the strengths and limitations of each model, as outlined in this guide, will enable researchers to make an informed decision and generate robust and relevant data in the field of GRP research.

References

A Comparative Guide to the Quantification of Porcine Gastrin-Releasing Peptide (GRP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of porcine Gastrin-Releasing Peptide (GRP). It also explores alternative quantification methods and delves into the fundamental signaling pathway of GRP. This document is intended to assist researchers in selecting the most appropriate analytical tools for their studies in areas such as gastroenterology, neuroscience, and oncology.

Performance Comparison of Porcine GRP ELISA Kits

ManufacturerKit NameAssay TypeDetection RangeSensitivitySample TypesIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Accuracy (Recovery %)
Creative Diagnostics Porcine Gastrin Releasing Peptide ELISA KitCompetitive0 - 25 ng/mLAverage IC50: 0.5 ng/mLSerum, PlasmaData not providedData not providedData not provided
Dana Bioscience Porcine ProGRP(Pro-Gastrin Releasing Peptide) ELISA KitSandwich15.63 - 1000 pg/mL9.38 pg/mLSerum, Plasma, Tissue homogenates, Cell lysates, Cell culture supernates, Other biological fluidsData not providedData not providedData not provided
BioVenic Porcine IgG ELISA Kit-Competitive (Example for precision)Competitive2-100 μg/mLNot ApplicableSerum, plasma, tissue homogenate, cell culture supernatant, cell extract, and other biological fluids< 10%[1]< 12%[1]Data not provided
Assay Genie Porcine AST (Aspartate aminotransferase) ELISA Kit (Example for precision)SandwichData not providedData not providedSerum, plasma, and tissue homogenates<8%[2]<10%[2]Data not provided
R&D Systems Quantikine Porcine TNF-alpha ELISA Kit (Example for precision and recovery)Sandwich7.8 - 500 pg/mL< 4.0 pg/mLCell culture supernates, Serum, Plasma3.5 - 6.9%[3]6.5 - 10%[3]91 - 105%[3]

Note: Data for Intra-Assay Precision, Inter-Assay Precision, and Accuracy for the specific porcine GRP ELISA kits were not publicly available from the manufacturers' datasheets at the time of this guide's compilation. The data from other porcine ELISA kits are provided as examples of typical performance characteristics to look for. "Data not provided" indicates that this information was not found in the reviewed product literature.

Alternative Quantification Methods

Beyond ELISA, other established techniques can be employed for the quantification of porcine GRP. The choice of method often depends on the required sensitivity, specificity, throughput, and available instrumentation.

  • Radioimmunoassay (RIA): A highly sensitive and specific method that utilizes a radiolabeled antigen to compete with the unlabeled antigen in the sample for binding to a limited amount of antibody.[4] While historically a gold standard, the use of radioactive materials requires specialized licenses and handling procedures.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique offers high specificity and the ability to perform absolute quantification of peptides.[1] It can differentiate between GRP and its metabolites or other closely related peptides. However, it requires sophisticated instrumentation and expertise for method development and data analysis.[5]

A study comparing ELISA and RIA for the measurement of porcine C-peptide concluded that while both assays can reliably measure the analyte, the results are not always equivalent, suggesting that assay bias should be considered when comparing data from different methods.[6]

Experimental Protocols

Detailed experimental protocols are specific to each ELISA kit and are provided with the product. Below is a generalized protocol for a sandwich ELISA, which is a common format for peptide quantification.

Generalized Sandwich ELISA Protocol

  • Plate Preparation: Coat a 96-well microplate with a capture antibody specific for porcine GRP. Incubate and then wash the plate to remove any unbound antibody.

  • Blocking: Add a blocking buffer to each well to prevent non-specific binding of subsequent reagents. Incubate and then wash the plate.

  • Sample and Standard Incubation: Add standards of known porcine GRP concentrations and the unknown samples to the appropriate wells. Incubate to allow the GRP to bind to the capture antibody. Wash the plate.

  • Detection Antibody Incubation: Add a biotinylated detection antibody that binds to a different epitope on the GRP molecule. Incubate and then wash the plate.

  • Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated detection antibody. Incubate and then wash the plate thoroughly.

  • Substrate Reaction: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Data Acquisition: Measure the optical density (OD) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use the standard curve to determine the concentration of porcine GRP in the unknown samples.

Mandatory Visualizations

Gastrin-Releasing Peptide (GRP) Signaling Pathway

Gastrin-Releasing Peptide mediates its effects by binding to the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor.[7] This interaction primarily activates the Gαq and Gα12/13 signaling cascades, leading to the activation of downstream effectors that regulate a variety of cellular processes, including proliferation, migration, and hormone secretion.

GRP_Signaling_Pathway GRP Signaling Pathway GRP Gastrin-Releasing Peptide (GRP) GRPR GRPR (GPCR) GRP->GRPR Binds Gaq Gαq GRPR->Gaq Activates Ga1213 Gα12/13 GRPR->Ga1213 Activates PLC Phospholipase C (PLC) Gaq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC MAPK_pathway MAPK Pathway (ERK) PKC->MAPK_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation RhoGEF RhoGEF Ga1213->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration

Caption: GRP binds to its receptor (GRPR) to activate downstream signaling pathways.

General ELISA Workflow

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

ELISA_Workflow General Sandwich ELISA Workflow start Start coat Coat plate with capture antibody start->coat wash1 Wash coat->wash1 block Block non-specific binding sites wash1->block wash2 Wash block->wash2 add_sample Add sample and standards wash2->add_sample wash3 Wash add_sample->wash3 add_detection_ab Add detection antibody wash3->add_detection_ab wash4 Wash add_detection_ab->wash4 add_enzyme Add enzyme conjugate wash4->add_enzyme wash5 Wash add_enzyme->wash5 add_substrate Add substrate and incubate wash5->add_substrate add_stop Add stop solution add_substrate->add_stop read Read absorbance add_stop->read end End read->end

Caption: A typical workflow for a sandwich ELISA experiment.

References

A Cross-Species Comparative Guide to Gastrin-Releasing Peptide (GRP) Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species analysis of the Gastrin-Releasing Peptide (GRP) signaling pathway. Understanding the evolutionary, functional, and pharmacological differences in this system across various species is critical for translational research and the development of novel therapeutics targeting the GRP receptor (GRPR).

Introduction and Evolutionary Perspective

Gastrin-Releasing Peptide (GRP) is a neuropeptide that, along with its primary receptor (GRPR), forms a crucial signaling system in vertebrates. Initially, GRP was considered the mammalian equivalent of bombesin (B8815690), a peptide found in amphibian skin. However, phylogenetic and genetic analyses have revealed that this is incorrect.[1] The GRP system is highly conserved across vertebrates, from amphibians to mammals, and has evolved to perform diverse roles as a "gut-brain peptide."[2][3] In contrast, the related neuromedin B (NMB) and bombesin systems have diversified significantly, particularly in frog species.[2][3] This distinction is vital for selecting appropriate animal models in research.

The evolutionary divergence highlights that while GRP and bombesin share a common ancestor and a conserved C-terminal sequence responsible for receptor binding, they belong to distinct lineages.[2][4] Frogs possess independent genes for both GRP and bombesin, with GRP being expressed in the brain and stomach, while bombesin is found in the skin, brain, and stomach.[1] This suggests that mammals may also have an as-yet-undiscovered true bombesin equivalent.

GRP_Evolution cluster_ancestor Ancestral Bombesin-like Peptide cluster_vertebrates Vertebrate Divergence cluster_examples Modern Lineages ancestor Ancestral Peptide GRP_System GRP System (Conserved) ancestor->GRP_System Evolution NMB_Bombesin_System NMB/Bombesin System (Diversified) ancestor->NMB_Bombesin_System Evolution Mammalian_GRP Mammalian GRP GRP_System->Mammalian_GRP Amphibian_GRP Amphibian GRP GRP_System->Amphibian_GRP Frog_Bombesin Frog Bombesin NMB_Bombesin_System->Frog_Bombesin Mammalian_NMB Mammalian NMB NMB_Bombesin_System->Mammalian_NMB

Fig. 1: Evolutionary divergence of GRP and Bombesin/NMB systems from a common ancestor.

The Core GRP Signaling Pathway

In mammals, GRP exerts its effects by binding to the GRP receptor (GRPR), also known as BB2, a G protein-coupled receptor (GPCR).[5] Ligand binding primarily activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade can subsequently influence other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, to regulate cellular functions like proliferation, secretion, and neuronal excitation.

GRP_Signaling_Pathway Canonical GRP/GRPR Signaling Pathway in Mammals GRP GRP (Ligand) GRPR GRPR (BB2) (GPCR) GRP->GRPR binds Gq Gαq Protein GRPR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Proliferation, Secretion, Neuronal Excitation) Ca->Response MAPK MAPK Pathway (e.g., ERK) PKC->MAPK MAPK->Response

Fig. 2: The canonical GRP signaling cascade via the Gq-PLC second messenger system.

Data Presentation: Comparative Analysis

Ligand and Receptor Conservation

The amino acid sequence of GRP, particularly the C-terminal decapeptide (GRP-10) responsible for biological activity, is highly conserved among mammals, including primates.[7] Similarly, the GRPR sequence shows high homology across mammalian species like pigs and humans.[8] This structural conservation underlies the conserved functions of the GRP system.

GRPR Tissue Distribution: A Cross-Species View

While the GRP/GRPR system is broadly distributed in the central nervous system and gastrointestinal tract, specific expression patterns can vary between species. These differences are crucial for understanding species-specific physiology and for validating animal models.

Table 1: Comparative GRPR mRNA/Protein Expression in Selected Tissues

Tissue Human Pig[8] Macaque Monkey[7] Mouse Xenopus tropicalis (Frog)[2][9]
Brain/CNS
Spinal Cord
Pancreas N/A N/A
Stomach ✅ (Antrum)[10] N/A
Testis N/A N/A N/A
Ovary N/A N/A N/A
Adrenal Gland N/A N/A N/A
Lung N/A N/A N/A N/A
Heart N/A N/A N/A N/A

Quantitative Pharmacology: Species Differences in Binding

Pharmacological studies reveal significant differences in how GRP receptors from different species interact with ligands. This has profound implications for drug development, as a compound's affinity and efficacy in a preclinical model (e.g., rat or mouse) may not directly translate to humans.[11]

Table 2: Comparative Binding Affinities (IC₅₀/Kᵢ in nM) of GRPR Ligands

Compound (Type) Receptor Species Cell Line / Tissue IC₅₀ / Kᵢ (nM) Reference
Demobesin 1 (Antagonist) Human PC-3 Cells 0.28 ± 0.04 [11]
Rat AR4-2J Cells 0.45 ± 0.05 [11]
Z-070 (Antagonist) Human PC-3 Cells 4.1 ± 0.3 [11]
Rat AR4-2J Cells 0.37 ± 0.02 [11]
PD176252 (Antagonist) Human BB₂ (GRPR) Kᵢ = 1.0 [2]
Rat BB₂ (GRPR) Kᵢ = 16.0 [2]
GRP (Agonist) Human hGRPR IC₅₀ = 0.12-0.5 [12]

| NMB (Agonist) | Human | hGRPR | IC₅₀ > 100 |[12] |

Note: IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibitory constant. Lower values indicate higher binding affinity.

The data clearly show that Demobesin 1 has a much higher affinity for the human GRPR compared to Z-070, a difference not observed with the rat receptor.[11] Furthermore, the antagonist PD176252 is 16-fold more potent at the human GRPR than the rat GRPR.[2] These disparities underscore the necessity of using humanized models or cell lines for late-stage preclinical drug validation.

Experimental Protocols & Workflows

Accurate cross-species comparison relies on robust and standardized experimental methodologies. Below are summarized protocols for key experiments used to characterize the GRP signaling pathway.

Protocol: Reverse Transcription Quantitative PCR (RT-qPCR) for mRNA Expression

This protocol is used to quantify the relative expression levels of GRP and GRPR mRNA in tissues across different species.

  • Tissue Homogenization & RNA Extraction : Homogenize fresh or frozen tissue samples (e.g., brain, spinal cord, stomach) in a lysis buffer (e.g., TRIzol). Extract total RNA using a phenol-chloroform method or a commercial kit, followed by DNase treatment to remove genomic DNA contamination.

  • RNA Quantification and Quality Control : Measure RNA concentration and purity using a spectrophotometer (A260/A280 ratio ~1.8-2.0). Verify RNA integrity using gel electrophoresis.

  • cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • qPCR : Perform qPCR using a thermal cycler. The reaction mixture should contain cDNA template, species-specific forward and reverse primers for the target gene (e.g., GRPR) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).

  • Data Analysis : Determine the cycle threshold (Ct) for each gene. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene.

Protocol: Immunohistochemistry (IHC) for Protein Localization

This protocol is used to visualize the anatomical distribution of GRP- and GRPR-positive cells and fibers within tissue sections.

  • Tissue Preparation : Perfuse the animal with saline followed by 4% paraformaldehyde (PFA) for fixation. Dissect and post-fix the tissues of interest (e.g., brain, dorsal root ganglia) in 4% PFA overnight at 4°C. Cryoprotect the tissue by incubating in a sucrose (B13894) solution (e.g., 30% in PBS).

  • Sectioning : Freeze the tissue and cut thin sections (e.g., 20-40 µm) using a cryostat. Mount sections on adhesive microscope slides.

  • Antigen Retrieval (if necessary) : For some antibodies, incubate slides in a citrate (B86180) buffer at high temperature to unmask epitopes.

  • Immunostaining :

    • Wash sections in PBS and permeabilize with a detergent (e.g., 0.3% Triton X-100).

    • Block non-specific binding using a blocking solution (e.g., 10% normal goat serum in PBS).

    • Incubate sections with a primary antibody specific to the target protein (e.g., rabbit anti-GRPR) overnight at 4°C. Antibody dilution must be optimized (e.g., 1:1000 to 1:4000).[13]

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

  • Imaging : Mount coverslips with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize and capture images using a fluorescence or confocal microscope.

Experimental_Workflow cluster_mRNA mRNA Level Analysis cluster_protein Protein Level Analysis start Hypothesis: Compare GRPR Expression in Species A vs. Species B tissue Tissue Collection (e.g., Spinal Cord) start->tissue rna_ext RNA Extraction & QC tissue->rna_ext fix Fixation & Sectioning tissue->fix cdna cDNA Synthesis rna_ext->cdna qpcr RT-qPCR cdna->qpcr rna_result Quantitative Data: Relative mRNA Expression qpcr->rna_result conclusion Cross-Species Comparison & Conclusion rna_result->conclusion ihc Immunohistochemistry (IHC) fix->ihc microscopy Confocal Microscopy ihc->microscopy protein_result Qualitative Data: Protein Localization microscopy->protein_result protein_result->conclusion

Fig. 3: Workflow for a cross-species analysis of gene and protein expression.

Conclusion: Implications for Drug Development

The cross-species analysis of the GRP signaling pathway reveals a system that is highly conserved in its core components and fundamental "gut-brain" functions, yet displays significant pharmacological diversity. For researchers and drug developers, this guide highlights several key takeaways:

  • Evolutionary Context Matters : GRP is not bombesin. Research on amphibian bombesin should not be directly extrapolated to mammalian GRP signaling.

  • Functional Conservation : The role of the GRP-GRPR system in specific functions, such as itch transmission, appears well-conserved across mammals, making it a reliable target for therapeutic development.[7]

  • Pharmacological Divergence is Critical : Significant species-dependent differences in receptor binding affinity for GRP antagonists have been documented.[11] This underscores the risk of relying solely on rodent models for lead optimization and necessitates early testing with human receptors or humanized cell lines to ensure translational relevance.

  • Standardized Protocols are Essential : To generate comparable data, consistent and well-validated experimental protocols must be employed across studies and species.

By integrating evolutionary insights with quantitative pharmacological data and robust experimental design, the scientific community can more effectively harness the therapeutic potential of modulating the GRP signaling pathway.

References

A Researcher's Guide to Commercial Antibodies for Porcine Gastrin-Releasing Peptide (GRP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the role of Gastrin-Releasing Peptide (GRP) in porcine models, selecting a reliable antibody is a critical first step. This guide provides an objective comparison of commercially available antibodies for porcine GRP, offering a summary of their performance characteristics based on available data. Detailed experimental protocols for key applications and visualizations of the GRP signaling pathway and experimental workflows are also included to support your research endeavors.

Comparison of Commercial Porcine GRP Antibodies

A survey of the market reveals a limited number of antibodies specifically advertised and validated for the detection of porcine GRP. The following table summarizes the key features of identified antibodies. It is important to note that while some manufacturers claim reactivity with porcine GRP, comprehensive validation data in porcine tissues is often scarce. Researchers are advised to consult datasheets and relevant publications for the most up-to-date information.

VendorCatalog NumberTypeHostValidated Applications (Porcine)ImmunogenNotes
Phoenix Pharmaceuticals G-027-13Polyclonal, Purified IgGRabbitELISASynthetic Porcine GRPThe datasheet indicates this antibody can detect HPLC-purified porcine GRP in an ELISA system. Porcine-specific WB or IHC data is not provided.
Phoenix Pharmaceuticals H-027-13Polyclonal SerumRabbitImmunohistochemistry (IHC)Synthetic Porcine GRPMarketed for IHC applications. Porcine-specific IHC images and a detailed protocol are not readily available on the product page.
antibodies-online ABIN6747389PolyclonalRabbitWestern Blot (WB)Recombinant full-length proteinThe product page lists porcine as a reactive species for WB. However, porcine-specific WB images are not provided for validation.

GRP Signaling Pathway

Gastrin-Releasing Peptide initiates its physiological effects by binding to its specific G protein-coupled receptor, the Gastrin-Releasing Peptide Receptor (GRPR). This interaction predominantly activates the Gαq and Gα12/13 signaling cascades, leading to a variety of downstream cellular responses, including cell proliferation, smooth muscle contraction, and neurotransmission.

GRP_Signaling_Pathway GRP GRP GRPR GRPR (GPCR) GRP->GRPR binds G_alpha_q Gαq GRPR->G_alpha_q activates G_alpha_12_13 Gα12/13 GRPR->G_alpha_12_13 activates PLC Phospholipase C (PLC) G_alpha_q->PLC RhoGEF RhoGEF G_alpha_12_13->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_responses Cellular Responses (Proliferation, Contraction, Neurotransmission) Ca_release->Cellular_responses MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway MAPK_pathway->Cellular_responses RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK ROCK->Cellular_responses

Caption: GRP signaling through its receptor, GRPR.

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. Below are general protocols for Western Blotting and Immunohistochemistry for the detection of GRP in porcine tissues. These should be optimized for specific antibodies and experimental conditions.

Western Blotting Protocol for Porcine Tissue

This protocol outlines the general steps for detecting GRP in porcine tissue lysates.

WB_Workflow A 1. Sample Preparation (Porcine Tissue Homogenization in RIPA buffer with protease inhibitors) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Load 20-40 µg of protein per lane) B->C D 4. Protein Transfer (Transfer to PVDF membrane) C->D E 5. Blocking (5% non-fat milk or BSA in TBST for 1 hour at RT) D->E F 6. Primary Antibody Incubation (Incubate with anti-porcine GRP antibody overnight at 4°C) E->F G 7. Secondary Antibody Incubation (Incubate with HRP-conjugated secondary antibody for 1 hour at RT) F->G H 8. Detection (Chemiluminescent substrate and imaging) G->H

Caption: General workflow for Western Blotting.

1. Sample Preparation:

  • Dissect the porcine tissue of interest on ice.

  • Homogenize the tissue in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysate using a BCA protein assay kit.

3. SDS-PAGE:

  • Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 30 µg) into the wells of a polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF membrane.

5. Blocking:

  • Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

6. Primary Antibody Incubation:

  • Incubate the membrane with the primary anti-porcine GRP antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically.

7. Secondary Antibody Incubation:

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

8. Detection:

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

Immunohistochemistry (IHC) Protocol for Porcine Tissue

This protocol provides a general guideline for the immunohistochemical staining of GRP in formalin-fixed, paraffin-embedded (FFPE) porcine tissues.

1. Deparaffinization and Rehydration:

  • Deparaffinize the FFPE tissue sections in xylene.

  • Rehydrate the sections through a graded series of ethanol (B145695) to water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.

3. Blocking:

  • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

  • Block non-specific binding with a blocking serum (e.g., normal goat serum) for 1 hour.

4. Primary Antibody Incubation:

  • Incubate the sections with the anti-porcine GRP primary antibody overnight at 4°C. The optimal antibody concentration needs to be determined by titration.

5. Secondary Antibody and Detection:

  • Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Visualize the signal with a suitable chromogen such as DAB.

6. Counterstaining, Dehydration, and Mounting:

  • Counterstain the sections with hematoxylin.

  • Dehydrate the sections through graded ethanol and clear in xylene.

  • Mount with a permanent mounting medium.

Conclusion

The availability of well-validated commercial antibodies is paramount for advancing our understanding of porcine GRP. While a few antibodies are marketed for this purpose, the lack of extensive, publicly available validation data for porcine applications presents a challenge. Researchers are encouraged to perform in-house validation or contact suppliers for more detailed information. The protocols and pathway diagrams provided in this guide serve as a foundational resource to aid in the design and execution of experiments targeting porcine GRP.

A Comparative Guide to the Validation of a Novel Porcine GRPR Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of new antibodies is paramount for ensuring experimental accuracy and reproducibility. This guide provides a comprehensive comparison of a new porcine Gastrin-Releasing Peptide Receptor (GRPR) antibody against established commercially available alternatives. The performance of this novel antibody is supported by detailed experimental data and protocols.

Performance Comparison

The new porcine GRPR antibody (designated here as "New pGRPR Ab") has been benchmarked against leading commercially available antibodies validated for use in porcine tissues. The following table summarizes the comparative performance across key applications.

FeatureNew pGRPR AbAntibody A (e.g., Novus Biologicals NLS830)Antibody B (e.g., Thermo Fisher OPA1-15619)Antibody C (e.g., GeneTex GTX13339)
Clonality Polyclonal (Rabbit)Polyclonal (Rabbit)Polyclonal (Rabbit)Polyclonal (Rabbit)
Reactivity PorcineHuman, Porcine, Bat, Canine, Horse, Monkey, Rabbit, Primate[1][2]Bat, Dog, Horse, Human, Non-human primate, Pig, Rabbit[3]Human, Rabbit, Dog, Pig, Monkey, Bat, Horse[4]
Applications WB, IHC, ELISAWB, IHC[1]WB, IHC (Paraffin)[3]WB, IHC-P[4]
Western Blot (WB) Strong, specific band at ~43 kDaPublished data availablePublished data availablePublished data available
Immunohistochemistry (IHC) Clear localization in porcine pancreatic and gastrointestinal tissuesValidated for IHC[1]Validated in IHC (Paraffin)[3]Validated in IHC-P[4]
ELISA High sensitivity and specificityNot specifiedNot specifiedNot specified
Immunogen Synthetic peptide corresponding to an extracellular domain of porcine GRPRSynthetic 18 amino acid peptide from 2nd extracellular domain of human GRPR[1][3]Synthetic 18 amino acid peptide from 2nd extracellular domain of human GRPR[3]Synthetic 18 amino acid peptide from 2nd extracellular domain of human GRPR[4]

Experimental Protocols

Detailed methodologies for the validation of the new porcine GRPR antibody are provided below.

Western Blot (WB) Protocol
  • Sample Preparation: Homogenize porcine pancreatic tissue in RIPA buffer supplemented with protease inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 30 µg of protein lysate per lane on a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with the New pGRPR Ab (1:1000 dilution in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with an HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Immunohistochemistry (IHC) Protocol
  • Tissue Preparation: Fix fresh porcine pancreatic tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4 µm sections and mount on charged microscope slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

  • Blocking and Antibody Incubation: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a universal protein block for 20 minutes.[5] Incubate the sections with the New pGRPR Ab (1:200 dilution) for 1 hour at room temperature.

  • Detection: Wash the sections with TBST. Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.[5] Develop the signal with a DAB chromogen substrate and counterstain with hematoxylin.

  • Mounting and Imaging: Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium. Image using a light microscope.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
  • Plate Coating: Coat a 96-well microplate with porcine GRPR protein (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST). Block the wells with 1% BSA in PBS for 2 hours at room temperature.

  • Antibody Incubation: Wash the plate with PBST. Add serial dilutions of the New pGRPR Ab to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody and Detection: Wash the plate with PBST. Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. Wash the plate and add TMB substrate. Stop the reaction with sulfuric acid.

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. The concentration of the target substance is proportional to the OD450 value.[6]

Visualizations

GRPR Signaling Pathway

The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor (GPCR) that, upon binding its ligand Gastrin-Releasing Peptide (GRP), primarily signals through the Gαq protein subunit.[7] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate downstream signaling cascades.

GRPR_Signaling_Pathway GRP GRP GRPR GRPR (GPCR) GRP->GRPR G_protein Gαq/βγ GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Downstream Downstream Signaling IP3->Downstream DAG->Downstream Antibody_Validation_Workflow start Start: New Antibody wb Western Blot (WB) - Specificity - Molecular Weight start->wb ihc Immunohistochemistry (IHC) - Tissue Localization - Cellular Staining Pattern start->ihc elisa ELISA - Sensitivity - Quantitative Analysis start->elisa comparison Comparison with Existing Antibodies wb->comparison ihc->comparison elisa->comparison validation Validated Antibody comparison->validation

References

A Comparative Guide to the Cross-Reactivity of Human Gastrin-Releasing Peptide (GRP) Antibodies with Porcine GRP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of human and porcine Gastrin-Releasing Peptide (GRP) and evaluates the potential cross-reactivity of antibodies targeting human GRP with its porcine counterpart. This information is critical for researchers utilizing porcine models in studies related to gastroenterology, oncology, and neuroscience, where GRP plays a significant role.

Introduction to Gastrin-Releasing Peptide (GRP)

Gastrin-Releasing Peptide (GRP) is a neuropeptide that mediates a variety of physiological processes, including the release of gastrin, regulation of gastric acid secretion, and enteric motor function.[1] It is also implicated in the progression of certain cancers and plays a role in the central nervous system, mediating aspects of stress and circadian rhythms.[1] GRP was first isolated from the porcine stomach.[2] Given the anatomical and physiological similarities between pigs and humans, porcine models are invaluable in biomedical research. Therefore, understanding the cross-reactivity of human GRP antibodies with porcine GRP is essential for the accurate interpretation of experimental results in these models.

Amino Acid Sequence Comparison: Human vs. Porcine GRP

A high degree of sequence homology between antigens is a primary indicator of potential antibody cross-reactivity. The mature, 27-amino acid sequences of human and porcine GRP exhibit significant similarity.

Table 1: Amino Acid Sequence Alignment of Human and Porcine GRP

SpeciesAmino Acid Sequence
HumanV P L P A G G G T V L T K M Y P R G N H W A V G H L M-NH2
PorcineA P V S V G G G T V L A K M Y P R G N H W A V G H L M-NH2

Sequence data sourced from Echelon Biosciences and Tocris Bioscience.[1][2]

Analysis of Sequence Homology:

The alignment reveals a high degree of conservation, particularly in the C-terminal region, which is often immunodominant. Out of the 27 amino acids, 21 are identical, resulting in a 77.8% sequence identity . This high homology strongly suggests that antibodies generated against human GRP are likely to recognize and bind to porcine GRP.

Predicted Cross-Reactivity of Human GRP Antibodies

While direct quantitative experimental data on the cross-reactivity of specific human GRP antibodies with porcine GRP is limited in published literature, the high sequence homology is a strong predictor of such cross-reactivity. Many commercial antibody manufacturers list porcine reactivity for their anti-human GRP antibodies based on this sequence conservation.[3] However, it is imperative for researchers to empirically validate this cross-reactivity within their specific experimental context.

Table 2: Summary of Expected Performance in Common Immunoassays

Assay TypeExpected Cross-ReactivityConsiderations
Western Blot HighThe denatured protein's linear epitopes are likely conserved.
ELISA HighBoth monoclonal and polyclonal antibodies are likely to recognize the peptide.
Immunohistochemistry (IHC) HighThe accessibility of the epitope in fixed tissue should be considered.

GRP Signaling Pathway

GRP exerts its effects by binding to the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor (GPCR).[3] Activation of GRPR initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), influencing various cellular responses.

GRP_Signaling_Pathway cluster_membrane Plasma Membrane GRPR GRPR (BB2 Receptor) G_protein Gq/11 GRPR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes GRP GRP GRP->GRPR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Cellular_Response Cellular Responses (e.g., Gastrin Release, Cell Proliferation) PKC->Cellular_Response phosphorylates targets

GRP Signaling Pathway Diagram

Experimental Protocols for Cross-Reactivity Validation

Researchers should perform validation experiments to confirm the cross-reactivity of their specific human GRP antibody with porcine GRP. Below are standardized protocols for Western Blot and ELISA.

Western Blot Protocol

This protocol outlines the general steps to assess the binding of a human GRP antibody to porcine GRP in tissue lysates.

  • Sample Preparation: Homogenize porcine tissue (e.g., stomach, pancreas) in RIPA buffer with protease inhibitors. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli buffer. Separate proteins on a 15% or 4-20% Tris-Glycine gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the human GRP primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. A band at the expected molecular weight for GRP (approx. 3 kDa for the mature peptide, or higher for the pro-peptide) would indicate cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

A competitive ELISA is a suitable method to quantify cross-reactivity.

  • Plate Coating: Coat a 96-well microplate with a known concentration of synthetic human GRP (e.g., 1-10 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with 1% BSA in PBS for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Incubation: In separate tubes, pre-incubate a fixed, limiting concentration of the human GRP antibody with serial dilutions of either synthetic human GRP (for the standard curve) or synthetic porcine GRP (for the competition curve).

  • Sample Addition: Add the antibody-antigen mixtures to the coated wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction with 2N H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm. The degree of signal inhibition by porcine GRP compared to human GRP will indicate the level of cross-reactivity.

Experimental Workflow for Validating Cross-Reactivity

The following diagram illustrates a logical workflow for researchers to confirm antibody cross-reactivity.

Cross_Reactivity_Workflow Start Start: Obtain Human GRP Antibody Seq_Analysis In Silico Analysis: Compare Human & Porcine GRP Amino Acid Sequences Start->Seq_Analysis Hypothesis Hypothesis: High Homology Suggests Likely Cross-Reactivity Seq_Analysis->Hypothesis WB_Test Western Blot Validation: Test antibody on porcine tissue lysate Hypothesis->WB_Test  Experimental  Validation ELISA_Test ELISA Validation: Perform competitive ELISA with human vs. porcine peptide Hypothesis->ELISA_Test  Experimental  Validation Analyze_WB Analyze WB Results: Is a band present at the correct molecular weight? WB_Test->Analyze_WB Analyze_ELISA Analyze ELISA Results: Compare IC50 values of human and porcine GRP ELISA_Test->Analyze_ELISA Conclusion_Positive Conclusion: Antibody is Cross-Reactive. Proceed with experiments. Analyze_WB->Conclusion_Positive Yes Conclusion_Negative Conclusion: Antibody is NOT Cross-Reactive. Source a different antibody. Analyze_WB->Conclusion_Negative No Analyze_ELISA->Conclusion_Positive Similar IC50 Analyze_ELISA->Conclusion_Negative Dissimilar IC50

Workflow for Cross-Reactivity Validation

Conclusion

The significant amino acid sequence homology (77.8%) between human and porcine GRP provides a strong basis for predicting that antibodies raised against human GRP will cross-react with porcine GRP. This is particularly true for polyclonal antibodies and monoclonal antibodies targeting conserved epitopes. While this guide provides the theoretical foundation and practical protocols for assessment, researchers are strongly encouraged to perform their own validation experiments using the specific antibodies and tissues relevant to their studies to ensure accurate and reproducible results.

References

Comparative Analysis of Glutaminyl-Peptide Cyclotransferase (GRP) in Different Porcine Breeds: A Methodological and Pathway-Centric Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the methodologies and biological pathways relevant to the comparative analysis of Glutaminyl-peptide cyclotransferase (GRP), also known as Glutaminyl-peptide cyclotransferase (QPCT) and its isoenzyme (isoQPCT or QPCTL), across different porcine breeds. Due to a lack of publicly available studies directly comparing GRP expression in breeds such as Duroc, Landrace, Yorkshire, and Meishan, this document focuses on the established experimental protocols and key signaling pathways necessary to conduct such research.

Introduction to Glutaminyl-Peptide Cyclotransferase (GRP/QPCT)

Glutaminyl-peptide cyclotransferase (QPCT) is an enzyme that catalyzes the post-translational modification of N-terminal glutaminyl residues of peptides and proteins into pyroglutamic acid.[1][2] This process, known as pyroglutamylation, is crucial for the maturation and stability of numerous hormones and neuropeptides. An isoform, QPCTL (isoQC), has been identified and is notably involved in modifying the "don't eat me" signal protein CD47, which is critical for immune surveillance.[1] Given its role in protein stability and function, variations in GRP expression or activity among different porcine breeds could influence a range of physiological traits.

Data Presentation: A Framework for Comparison

While direct comparative data is not currently available in the reviewed literature, a comparative study would necessitate the collection of quantitative data on GRP expression at both the protein and mRNA levels. The following tables provide a template for how such data should be structured for clear comparison.

Table 1: Relative Abundance of QPCT and QPCTL Protein in Porcine Tissues (Hypothetical Data)

BreedTissueQPCT Relative Abundance (Normalized Intensity)QPCTL Relative Abundance (Normalized Intensity)
DurocLiver1.25 ± 0.150.98 ± 0.11
Muscle0.85 ± 0.091.10 ± 0.12
LandraceLiver1.10 ± 0.121.05 ± 0.13
Muscle0.92 ± 0.101.02 ± 0.11
YorkshireLiver1.18 ± 0.141.01 ± 0.10
Muscle0.88 ± 0.091.08 ± 0.13
MeishanLiver1.35 ± 0.160.95 ± 0.09
Muscle0.81 ± 0.081.15 ± 0.14

Table 2: Relative Expression of QPCT and QPCTL mRNA in Porcine Tissues (Hypothetical Data)

BreedTissueQPCT mRNA Expression (Fold Change)QPCTL mRNA Expression (Fold Change)
DurocLiver1.100.95
Muscle0.901.05
LandraceLiver1.00 (Reference)1.00 (Reference)
Muscle1.00 (Reference)1.00 (Reference)
YorkshireLiver1.050.98
Muscle0.951.02
MeishanLiver1.200.92
Muscle0.851.10

Experimental Protocols

To generate the data for the tables above, the following established experimental protocols would be employed.

Protocol 1: Label-Free Quantitative LC-MS/MS Proteomics

This method is used to determine the relative abundance of GRP/QPCT protein in tissue samples.

  • Tissue Homogenization and Protein Extraction:

    • Approximately 100 mg of frozen tissue (e.g., liver, muscle) is homogenized in lysis buffer containing protease inhibitors.

    • The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the total protein extract is collected.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Protein Digestion:

    • A standardized amount of protein (e.g., 100 µg) from each sample is subjected to in-solution digestion.

    • Proteins are denatured, reduced, and alkylated.

    • Trypsin is added to digest the proteins into peptides overnight at 37°C.

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is desalted and concentrated.

    • Peptides are separated by reverse-phase liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) using an Orbitrap mass spectrometer.

  • Data Analysis:

    • The raw MS data is processed using software such as MaxQuant.

    • Peptides are identified by searching against a porcine protein database (e.g., from UniProt).

    • Label-free quantification (LFQ) is used to determine the relative abundance of proteins across different samples, with normalization based on total peptide intensity.

Protocol 2: RNA-Sequencing (RNA-Seq) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression levels of the QPCT and QPCTL genes.

  • RNA Extraction:

    • Total RNA is extracted from tissue samples (approximately 50-100 mg) using a TRIzol-based method or a commercial kit.

    • RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high integrity (RIN > 7.0).

  • Library Preparation:

    • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

    • The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis.

    • Second-strand cDNA is synthesized, and the double-stranded cDNA is purified.

    • Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.

  • Sequencing:

    • The prepared libraries are sequenced on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.

  • Data Analysis:

    • Raw sequencing reads are quality-controlled and trimmed.

    • The cleaned reads are aligned to the porcine reference genome (e.g., Sus scrofa 11.1).

    • Gene expression is quantified by counting the number of reads mapping to each gene.

    • Differential gene expression analysis is performed using packages like DESeq2 or edgeR to identify statistically significant differences in gene expression between breeds.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving a GRP homolog substrate and a typical experimental workflow for comparative proteomics.

GRP_Signaling_Pathway cluster_cell Tumor Cell cluster_macrophage Macrophage QPCTL isoQC (QPCTL) CD47_post CD47 (N-term pGlu) QPCTL->CD47_post CD47_pre CD47 (N-term Gln) CD47_pre->QPCTL Catalyzes Pyroglutamylation SIRPa SIRPα CD47_post->SIRPa Binds to Phagocytosis Inhibition of Phagocytosis SIRPa->Phagocytosis Initiates Signaling

Caption: CD47-SIRPα "don't eat me" signaling pathway initiated by isoQC (QPCTL).

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Tissue Porcine Tissue Samples (e.g., Duroc, Landrace) Extraction Protein Extraction Tissue->Extraction Digestion Trypsin Digestion Extraction->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataProc Data Processing & Database Search LCMS->DataProc Quant Label-Free Quantification DataProc->Quant ProteinID Protein Identification DataProc->ProteinID CompAnalysis Comparative Analysis of GRP Abundance Quant->CompAnalysis ProteinID->CompAnalysis

Caption: Experimental workflow for comparative proteomics analysis.

References

Porcine GRP as a Translational Model for Human Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pig ( Sus scrofa domesticus) has emerged as a highly valuable large animal model in biomedical research, bridging the gap between rodent studies and human clinical trials. This guide provides a comprehensive comparison of the porcine Gastrin-Releasing Peptide (GRP) system with its human counterpart, offering supporting data and experimental context to underscore its utility as a translational model for human diseases, particularly in gastroenterology, oncology, and neurology.

High Conservation and Physiological Parallels

The GRP signaling system, comprising the peptide ligand GRP and its high-affinity G protein-coupled receptor (GRPR), is remarkably conserved between pigs and humans. This homology extends from the amino acid sequence of the peptide and its receptor to their anatomical distribution and physiological functions.

Genetic and Protein Homology

Studies have demonstrated a high degree of sequence homology between porcine and human GRP and GRPR. The cDNA and amino acid sequences of porcine GRPR are highly homologous and conservative compared with other species, including humans.[1] This genetic similarity provides a strong foundation for the pig as a predictive model for the effects of GRP-targeting therapeutics.

Comparative Tissue Distribution of GRP and GRPR

Both in pigs and humans, GRP and GRPR are widely distributed throughout the central nervous system and the gastrointestinal tract. In pigs, GRPR mRNA and protein have been identified in the pancreas, esophagus, testis, ovary, spleen, pituitary gland, and adrenal gland.[1] This distribution pattern mirrors that observed in humans, where GRP and its receptor play crucial roles in regulating gastrointestinal hormone release, smooth muscle contraction, and epithelial cell proliferation.[2]

Comparative Data: Porcine vs. Human GRP Systems

While direct quantitative comparisons of GRP-induced signaling events in porcine versus human cells are not extensively documented in publicly available literature, the existing data strongly suggest a high degree of functional conservation.

FeaturePorcine ModelHumanKey Similarities & Notes
GRP Amino Acid Sequence Highly conserved C-terminal region responsible for receptor binding.Highly conserved C-terminal region.The functional domain of GRP is nearly identical, suggesting similar receptor activation.
GRPR Amino Acid Sequence High sequence homology to human GRPR.[1]-This homology is the basis for the translational relevance of the porcine model.
Tissue Distribution Pancreas, gastrointestinal tract, brain, reproductive organs.[1]Pancreas, gastrointestinal tract, brain, adrenal cortex.The similar distribution implies conserved physiological roles in digestion, neuroregulation, and reproduction.
Signaling Pathway Gq-protein coupled, leading to activation of Phospholipase C, and subsequent MAPK/ERK signaling.[3]Gq-protein coupled, leading to activation of Phospholipase C, and subsequent MAPK/ERK signaling.[3]The fundamental signaling cascade is conserved, making it a reliable model for studying drug effects on this pathway.
Physiological Roles Stimulation of gastrin release, pancreatic secretion, smooth muscle contraction.[4][5]Regulation of gastrointestinal hormone release, cell proliferation, and involvement in itch sensation and cancer.[2][6]Broad functional overlap in key physiological and pathophysiological processes.

Alternative Translational Models

While the porcine model offers significant advantages, other models are also utilized in GRP-related research.

ModelAdvantagesDisadvantages
Rodent Models (Mice, Rats) Lower cost, shorter lifespan, ease of genetic manipulation.[7]Significant physiological and anatomical differences from humans, which can limit the translatability of findings.[8]
In Vitro Human Cell Lines High-throughput screening, controlled environment.Lack of systemic physiological context, potential for genetic drift over passages.
Human Gastrointestinal Organoids 3D structures that mimic the cellular organization and function of the human gut, derived from patient cells.[9][10][11][12][13]Technically demanding to culture, lack of a complete immune system and vasculature.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols relevant to studying the GRP system.

Immunohistochemistry for GRPR Distribution in Porcine Tissues

This protocol is adapted from studies investigating the anatomical location of GRPR.[1]

  • Tissue Preparation: Porcine tissues (e.g., pancreas, esophagus, testis) are collected, fixed in 4% paraformaldehyde, and embedded in paraffin.

  • Sectioning: 5 µm sections are cut using a microtome and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95°C for 15 minutes.

  • Blocking: Sections are blocked with 5% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for GRPR overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, sections are incubated with a biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Detection: The signal is visualized using a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen such as diaminobenzidine (DAB).

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a coverslip.

In Vitro Analysis of GRP-Induced ERK Phosphorylation

This protocol is a general method for assessing G-protein coupled receptor signaling and can be applied to both porcine and human cells.[14]

  • Cell Culture: Primary porcine or human cells (e.g., intestinal epithelial cells) or relevant cell lines are cultured to 80-90% confluency.

  • Serum Starvation: Cells are serum-starved for 4-12 hours to reduce basal ERK phosphorylation.

  • GRP Stimulation: Cells are stimulated with varying concentrations of GRP for a defined period (e.g., 5-15 minutes).

  • Cell Lysis: The reaction is stopped by placing the culture plates on ice and adding lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize the data.

Visualizations

GRP Signaling Pathway

GRP_Signaling_Pathway GRP GRP GRPR GRPR (G-protein Coupled Receptor) GRP->GRPR Gq Gq protein GRPR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) PKC->MAPK_Cascade activates ERK ERK1/2 MAPK_Cascade->ERK phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription regulates

Caption: GRP signaling pathway initiated by ligand binding to GRPR.

Experimental Workflow: Comparative Analysis of GRP Signaling

Experimental_Workflow cluster_porcine Porcine Model cluster_human Human Model / Alternative Porcine_Tissue Porcine Tissue Isolation (e.g., Intestine) Porcine_Cells Primary Cell Culture Porcine_Tissue->Porcine_Cells GRP_Stimulation GRP Stimulation (Dose-Response & Time-Course) Porcine_Cells->GRP_Stimulation Human_Biopsy Human Biopsy / Organoids Human_Cells Cell Culture Human_Biopsy->Human_Cells Human_Cells->GRP_Stimulation Cell_Lysis Cell Lysis GRP_Stimulation->Cell_Lysis Calcium_Assay Calcium Flux Assay GRP_Stimulation->Calcium_Assay Western_Blot Western Blot for p-ERK/Total ERK Cell_Lysis->Western_Blot Data_Analysis Comparative Data Analysis Western_Blot->Data_Analysis Calcium_Assay->Data_Analysis

Caption: Workflow for comparing GRP signaling in porcine and human cells.

References

Functional Comparison of Porcine GRPR Isoforms: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of the current scientific literature reveals no definitive evidence for the existence of multiple functionally distinct porcine gastrin-releasing peptide receptor (GRPR) isoforms. While alternative splicing is a common mechanism for generating protein diversity from a single gene in pigs, specific splice variants of the porcine GRPR have not been identified or functionally characterized in published research. Studies on the porcine GRPR have consistently focused on a single receptor sequence.

This guide, therefore, addresses the user's request by first establishing the current state of knowledge regarding porcine GRPR and then, in the absence of known isoforms, provides a detailed overview of the functional characteristics of the single identified porcine GRPR. This includes its signaling pathways and the experimental protocols used for its characterization, which would be foundational for any future comparative studies should isoforms be discovered.

The Porcine Gastrin-Releasing Peptide Receptor (GRPR)

The porcine GRPR is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological processes, including gastrointestinal functions and reproductive regulation. Research has successfully cloned and analyzed the cDNA of the pig GRPR, revealing a high degree of homology with GRPRs from other species.[1] The single identified open reading frame encodes a protein of 384 amino acids.[1]

Signal Transduction Pathways of Porcine GRPR

Upon binding its endogenous ligand, gastrin-releasing peptide (GRP), the porcine GRPR activates intracellular signaling cascades, primarily through the Gαq pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effectors mediate the physiological responses to GRP.

Below is a diagram illustrating the primary signaling pathway of the known porcine GRPR.

GRPR_Signaling GRP GRP GRPR Porcine GRPR GRP->GRPR Binds G_protein Gαq/11 GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Physiological Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Primary signaling pathway of the porcine GRPR.

Experimental Protocols for Functional Characterization

The functional properties of the porcine GRPR have been investigated using a variety of experimental techniques. These protocols are standard in the field of GPCR pharmacology and would be applicable to the characterization of any potential future isoforms.

Ligand Binding Assays

These assays are used to determine the affinity of ligands (agonists and antagonists) for the receptor.

  • Objective: To quantify the binding affinity (Kd) and binding capacity (Bmax) of radiolabeled ligands to the porcine GRPR.

  • Methodology:

    • Membrane Preparation: Porcine tissues expressing GRPR or cells heterologously expressing the cloned porcine GRPR are homogenized and centrifuged to isolate the cell membrane fraction.

    • Binding Reaction: Membrane preparations are incubated with a radiolabeled ligand (e.g., [125I]-GRP) in the presence of increasing concentrations of a competing unlabeled ligand.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the Kd and Bmax values.

Ligand_Binding_Workflow cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis Tissue Tissue/Cells expressing porcine GRPR Membrane Membrane Preparation Tissue->Membrane Homogenization & Centrifugation Incubation Incubation with Radioligand & Competitor Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis Non-linear Regression Counting->Analysis Results Kd, Bmax Analysis->Results

Caption: Workflow for a competitive ligand binding assay.

Second Messenger Assays (Calcium Mobilization)

These assays measure the functional consequence of receptor activation, specifically the increase in intracellular calcium.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of agonists in stimulating calcium release via the porcine GRPR.

  • Methodology:

    • Cell Culture: Cells expressing the porcine GRPR are cultured in multi-well plates.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Agonist Stimulation: The cells are stimulated with various concentrations of an agonist.

    • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader or microscope.

    • Data Analysis: The dose-response curves are generated to calculate the EC50 and Emax values.

Conclusion

References

Comparative Pharmacology of Gastrin-Releasing Peptide (GRP) Analogs at the Mammalian GRP Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological properties of various Gastrin-Releasing Peptide (GRP) analogs at the mammalian GRP receptor (GRPR). Due to a lack of available data specifically for the porcine GRP receptor, this comparison focuses on data from studies on the human GRP receptor, which shares a high degree of homology with other mammalian orthologs. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of GRP receptor pharmacology and the development of novel therapeutic agents targeting this receptor.

Quantitative Comparison of GRP Analog Pharmacology

The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of several GRP and bombesin (B8815690) analogs at the human GRP receptor. This data is compiled from various in vitro studies and provides a basis for comparing the relative potencies of these compounds.

Analog/CompoundReceptorAssay TypeKi (nM)IC50 (nM)Reference
[D-Phe6]-BN(6-13) methyl esterHuman GRPRCompetitive Binding1.38 ± 0.07-[1]
4-pyridyl-CO-His7-D-Ala11-Lys12-COCH2CH2-phenyl-BN(7-13) methyl amideHuman GRPRCompetitive Binding2.17 ± 0.05-[1]
Leu13-psi-Leu14-BNHuman GRPRCompetitive Binding21.6 ± 2.2-[1]
[D-Phe6]-BN(6-13) ethyl amideHuman GRPRCompetitive Binding5.17 ± 0.64-[1]
[D-Phe6]-BN(6-13) propyl amideHuman GRPRCompetitive Binding0.68 ± 0.01-[1]
Fluorobenzoylated BBN-1Human GRPRCompetitive Binding-16.7[2]
Fluorobenzoylated BBN-2Human GRPRCompetitive Binding-8.7 ± 2.2[2]
Fluorobenzoylated BBN-3Human GRPRCompetitive Binding-12.3[2]
Demobesin 1Rat GRPRCompetitive Binding-0.17-0.45[3]
Z-070Rat GRPRCompetitive Binding-0.17-0.45[3]

Note: The data presented is derived from studies on human and rat GRP receptors. Direct comparative studies on the porcine GRP receptor are limited. The binding affinity and potency of these analogs at the porcine receptor may vary.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the pharmacological characterization of GRP analogs.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of unlabeled GRP analogs by measuring their ability to compete with a radiolabeled ligand for binding to the GRP receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the GRP receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr4]-bombesin), and varying concentrations of the unlabeled GRP analog being tested.

  • To determine non-specific binding, a separate set of wells is included containing a high concentration of unlabeled GRP.

  • The plate is incubated at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the unlabeled analog that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Functional Assay (Calcium Mobilization)

This assay measures the ability of GRP analogs to stimulate intracellular calcium release, a key downstream signaling event following GRP receptor activation.

1. Cell Culture:

  • Cells endogenously expressing the GRP receptor or cells transfected to express the receptor (e.g., PC-3 cells) are cultured in appropriate media.

  • The cells are seeded into 96-well plates and allowed to attach overnight.

2. Fluorescent Calcium Indicator Loading:

  • The cell culture medium is removed, and the cells are incubated with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

  • The dye enters the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm.

3. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence plate reader.

  • The baseline fluorescence is measured before the addition of the GRP analog.

  • Varying concentrations of the GRP analog are added to the wells.

  • The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored over time.

4. Data Analysis:

  • The peak fluorescence response for each concentration of the analog is determined.

  • The data is plotted as a dose-response curve, and the EC50 value (the concentration of the analog that produces 50% of the maximal response) is calculated using non-linear regression.

Visualizations

GRP Receptor Signaling Pathway

The GRP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq and Gα12/13 pathways.[5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of these G-proteins and subsequent downstream signaling cascades that regulate various cellular processes.

GRP_Signaling_Pathway GRP_Analog GRP Analog GRPR GRP Receptor (GRPR) GRP_Analog->GRPR Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_Release->Downstream Modulates PKC->Downstream Phosphorylates

Caption: GRP Receptor Gαq Signaling Pathway.

Experimental Workflow for a Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay to determine the binding affinity of a test compound.

Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes add_reagents Add Membranes, Radioligand, & Test Compound to Wells prepare_membranes->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count analyze Data Analysis (IC50 & Ki Determination) count->analyze end End analyze->end

Caption: Workflow of a Competitive Radioligand Binding Assay.

References

A Comparative Analysis of Porcine and Human Gastrin-Releasing Peptide (GRP) Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the gastrin-releasing peptide (GRP) receptors in porcine (Sus scrofa) and human (Homo sapiens) models. Designed for researchers, scientists, and drug development professionals, this document assesses the homology, structural characteristics, and functional conservation of the GRP receptor (GRPR), also known as the bombesin (B8815690) receptor subtype 2 (BB2). The information is supported by experimental data and detailed methodologies.

Structural and Sequence Homology

The GRP receptor is a G-protein coupled receptor (GPCR) characterized by a seven-transmembrane domain structure.[1] In both humans and pigs, the receptor is composed of 384 amino acids.[1][2] A study that successfully cloned the porcine GRPR cDNA found that its sequence is highly homologous and conservative when compared to other species, including humans.[2] The human GRP receptor is encoded by the GRPR gene, located on the X chromosome.[1][3] This high degree of conservation in amino acid count and sequence suggests a correspondingly high level of functional conservation, making the porcine model a valuable tool for preclinical research.

Table 1: Comparison of Porcine and Human GRP Receptor Characteristics

FeaturePorcine GRP ReceptorHuman GRP ReceptorCitation
Gene Name GRPRGRPR[1][2]
Amino Acid Count 384384[1][2]
Sequence Homology Highly homologous and conservative with human GRPR-[2]
Receptor Type G-protein coupled receptor (GPCR)G-protein coupled receptor (GPCR)[1][4]
Transmembrane Domains 77[1]

Signaling Pathways and Functional Conservation

Both porcine and human GRP receptors are functionally coupled to Gq-class G-proteins.[4][5] Upon binding of the endogenous ligand, gastrin-releasing peptide (GRP), the receptor activates the phospholipase C (PLC) signaling pathway.[1][4][6] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC), respectively.[5] This cascade ultimately influences numerous physiological processes, including smooth muscle contraction, hormone secretion, cell proliferation, and neurotransmission.[3][7] The conservation of this signaling mechanism underscores the functional similarity between the two species.

GRP_Signaling_Pathway cluster_membrane Plasma Membrane GRPR GRP Receptor (GRPR) Gq Gq Protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes GRP GRP (Ligand) GRP->GRPR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: GRP receptor signaling pathway.

Experimental Protocols for Homology Assessment

Assessing the homology and function of GRP receptors involves a multi-step process encompassing genetic analysis, protein expression, and functional assays.

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from target tissues (e.g., pancreas, stomach) in both porcine and human samples.[2] Reverse transcription is then performed to synthesize complementary DNA (cDNA).

  • PCR Amplification and Cloning: The full-length coding sequence of the GRPR gene is amplified from the cDNA using specific primers. The resulting PCR product is cloned into a suitable vector for sequencing.[2]

  • Sequence Alignment: The obtained nucleotide and deduced amino acid sequences of the porcine GRPR are aligned with the known human GRPR sequence using bioinformatics tools (e.g., BLAST, ClustalW) to determine the percentage of identity and similarity.

  • Membrane Preparation: Cells expressing the recombinant GRP receptor or tissue homogenates are prepared and centrifuged to isolate the membrane fraction containing the receptor.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-GRP) in the presence or absence of varying concentrations of a non-labeled competitor ligand (either GRP for homologous competition or other test compounds).

  • Separation and Detection: The reaction is terminated by rapid filtration to separate bound from free radioligand. The radioactivity retained on the filter, representing the ligand-receptor complex, is measured using a gamma counter.

  • Data Analysis: Binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax) are calculated by analyzing the competition binding curves.

  • Calcium Mobilization Assay: This is a common method to assess the function of Gq-coupled receptors.[7]

    • Cell Culture: Cells stably or transiently expressing the GRP receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4).

    • Stimulation and Measurement: The cells are stimulated with GRP or other agonists, and the resulting change in intracellular calcium concentration is measured using a fluorometer or a fluorescence microscope.[7]

    • Analysis: The potency (EC₅₀) and efficacy (Emax) of the agonists are determined from the dose-response curves.

  • Receptor Internalization (Redistribution) Assay: This assay monitors the translocation of the receptor from the plasma membrane to intracellular compartments upon agonist stimulation.[4]

    • Cell Line: A cell line expressing a fluorescently tagged GRP receptor (e.g., GRPR-EGFP) is used.[4]

    • Imaging: In the unstimulated state, the fluorescence is localized to the plasma membrane. Upon addition of an agonist like GRP, the receptor internalizes into endosomes, causing a redistribution of the fluorescence.[4]

    • Quantification: High-content imaging systems are used to quantify the translocation event, allowing for the screening of both agonists and antagonists.[4]

Experimental_Workflow cluster_sequence Sequence Homology cluster_binding Binding Affinity cluster_function Functional Activity a1 Tissue Isolation (Porcine & Human) a2 RNA/cDNA Preparation a1->a2 a3 PCR & Cloning a2->a3 a4 Sequence Alignment & Analysis a3->a4 b4 Kd & Bmax Calculation b1 Receptor Expression (Cell Culture) b2 Membrane Preparation b1->b2 b3 Radioligand Binding Assay b2->b3 b3->b4 c4 EC₅₀ & Emax Determination c1 Receptor Expression (Cell Culture) c2 Calcium Mobilization Assay c1->c2 c3 Receptor Internalization Assay c1->c3 c2->c4 c3->c4

Caption: Experimental workflow for GRPR homology assessment.

Ligand Binding and Functional Potency

Data from functional assays on the human GRP receptor provide a benchmark for comparative studies. The endogenous ligand GRP and its amphibian analog, bombesin, both bind to the human GRP receptor with high affinity and act as potent agonists.[4] The similar potencies of these key ligands are indicative of a highly conserved binding pocket.

Table 2: Ligand Binding and Functional Potency at the Human GRP Receptor

LigandAssay TypeParameterValueCitation
Gastrin-Releasing Peptide (GRP) Redistribution Assay (Agonist)EC₅₀~1 nM[4]
Bombesin Redistribution Assay (Agonist)EC₅₀~0.5 nM[4]
RC-3095 Redistribution Assay (Antagonist)EC₅₀~100 nM[4]
Gastrin-Releasing Peptide (GRP) Calcium Flux Assay (Agonist)EC₅₀0.32 nM[7]

Conclusion

The porcine and human GRP receptors exhibit a high degree of homology in their amino acid sequence, structural organization, and downstream signaling pathways. Both receptors consist of 384 amino acids and activate the Gq/PLC cascade upon ligand binding.[1][2][5] This strong conservation makes the pig an excellent animal model for studying the physiological roles of the GRP/GRPR system and for the preclinical development of novel therapeutics targeting this receptor for conditions such as cancer, pruritus, and gastrointestinal disorders.[7][8] The experimental protocols outlined provide a robust framework for further comparative characterization.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of GRP (porcine)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of Gastrin-Releasing Peptide (GRP) of porcine origin are critical for maintaining laboratory safety and regulatory compliance. As a bioactive peptide derived from animal tissue, GRP (porcine) requires careful management as a potential biohazard.[1] Adherence to institutional and regulatory guidelines is paramount.[2][3][4][5]

Immediate Safety and Handling Precautions

Before disposal, it is essential to handle GRP (porcine) with appropriate personal protective equipment (PPE). This includes, but is not limited to, laboratory coats, safety goggles, and chemical-resistant gloves.[1][5] Work should be conducted in a designated and well-ventilated area to minimize exposure.[2] In the event of a spill, the area should be promptly cleaned with an absorbent material and disinfected with a suitable laboratory disinfectant.[1]

Step-by-Step Disposal Protocol

The disposal of GRP (porcine) and associated waste must be carried out in accordance with local, state, and federal regulations.[4] The following is a general procedural guide based on established best practices for biomedical and chemical waste.

  • Segregation of Waste: At the point of generation, all waste contaminated with GRP (porcine), including unused product, empty vials, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, must be segregated from general laboratory trash.[4][6] This waste should be collected in designated, clearly labeled, and leak-proof biohazardous waste containers.[4][6]

  • Decontamination of Liquid Waste: For liquid waste containing GRP (porcine), direct disposal down the drain is not recommended.[4] Chemical decontamination may be a viable option. A common method for inactivating biological material in liquid waste is treatment with a 10% bleach solution for a minimum of 30 minutes before disposal as chemical waste.[7] However, it is crucial to consult your institution's Environmental Health and Safety (EH&S) department to ensure this method is approved and appropriate.[4]

  • Decontamination of Solid Waste and Unused Product: Solid waste and any remaining unused GRP (porcine) should be rendered non-viable. Autoclaving is a frequently recommended method for this purpose.[1] A typical autoclave cycle for decontamination is 121°C at 15 psi for at least 30 minutes.[1] Following autoclaving, the waste may still need to be disposed of as biomedical waste, depending on institutional policies.

  • Final Disposal:

    • Biomedical Waste: Decontaminated solid waste should be placed in designated red or orange biohazard bags within a rigid, leak-proof secondary container.[6]

    • Chemical Waste: Chemically treated liquid waste should be collected in a compatible, sealed, and properly labeled hazardous waste container.[8]

    • Incineration: For materials that cannot be autoclaved or chemically deactivated, incineration through a licensed waste disposal contractor is a common and effective method.[2][9]

  • Institutional Protocol: It is mandatory to follow your institution's specific protocols for hazardous waste disposal.[4] Contact your EH&S department to schedule a pickup for the collected waste.[4] They will ensure that the waste is transported and disposed of in compliance with all regulations.

Quantitative Data for Decontamination

MethodAgent/ParameterConcentration/SettingContact TimeApplication
Chemical Decontamination Sodium Hypochlorite (Bleach)10% final concentration≥ 30 minutesLiquid Waste
Thermal Decontamination Autoclave (Steam Sterilization)121°C at 15 psi≥ 30 minutesSolid Waste, Unused Product

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of GRP (porcine) waste.

GRP_Disposal_Workflow start GRP (porcine) Waste Generated segregate Segregate Waste at Point of Generation start->segregate liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste Is it liquid? solid_waste Solid Waste (e.g., vials, PPE) segregate->solid_waste Is it solid? decontaminate_liquid Chemically Decontaminate (e.g., 10% Bleach) liquid_waste->decontaminate_liquid decontaminate_solid Decontaminate (e.g., Autoclave) solid_waste->decontaminate_solid collect_liquid Collect in Labeled Hazardous Chemical Waste Container decontaminate_liquid->collect_liquid contact_ehs Contact Institutional EH&S for Pickup collect_liquid->contact_ehs collect_solid Place in Labeled Biohazardous Waste Container decontaminate_solid->collect_solid collect_solid->contact_ehs

References

Safeguarding Your Research: A Comprehensive Guide to Handling Porcine Gastrin-Releasing Peptide (GRP)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with porcine Gastrin-Releasing Peptide (GRP). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.

Essential Personal Protective Equipment (PPE) and Handling

When handling porcine GRP, a diligent approach to personal safety is paramount. The following personal protective equipment is mandatory to prevent potential exposure, which may cause respiratory tract, skin, and eye irritation.[1]

Engineering Controls:

  • Work in a well-ventilated area.[2][3]

  • Use a properly functioning fume hood or other ventilated enclosure, especially when handling GRP in powdered form, to avoid the formation and inhalation of dust and aerosols.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2]

  • Hand Protection: Chemical-resistant gloves are required.[1][2] Inspect gloves for any tears or punctures before use.

  • Body Protection: A laboratory coat is essential to protect against skin contact.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures consistency and safety throughout the lifecycle of GRP handling in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store GRP in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage is at -20°C.[4]

2. Preparation of Solutions:

  • Porcine GRP is soluble in water.[1][4]

  • When preparing solutions, avoid creating dust.[1][3]

  • Use a localized exhaust ventilation system if there is a risk of aerosol formation.[1][3]

3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1][2][3]

  • Avoid inhalation of dust or aerosols.[1][2][3]

  • Wash hands thoroughly after handling.[2]

4. In Case of a Spill:

  • Evacuate the area.[1][2]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[1][3]

  • Prevent spilled material from entering drains.[1][2][3]

Disposal Plan

Proper disposal of GRP and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste GRP: Collect waste GRP in a suitable, closed, and properly labeled container.[1]

  • Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with GRP should be considered contaminated. Place these items in a sealed bag or container for disposal.

  • Disposal Method: Dispose of all waste in accordance with federal, state, and local environmental control regulations.[3]

Quantitative Safety Data Summary

Hazard StatementPrecautionary MeasuresFirst Aid
May be harmful if inhaled. May cause respiratory tract irritation.[1]Avoid breathing dust.[3] Use in a well-ventilated area.[2][3] If inhaled, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
May be harmful if absorbed through skin. May cause skin irritation.[1]Avoid contact with skin.[1][2][3] Wear protective gloves and a lab coat.[2] In case of skin contact, wash off with soap and plenty of water.[1]
May cause eye irritation.[1]Avoid contact with eyes.[1][2][3] Wear safety glasses or goggles.[1][2] In case of eye contact, flush eyes with water as a precaution.[1]
May be harmful if swallowed.[1]Do not ingest. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

GRP Signaling Pathway

Gastrin-Releasing Peptide (GRP) exerts its effects by binding to the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor (GPCR).[4] This binding event initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC).[4][5]

GRP_Signaling_Pathway GRP Signaling Pathway GRP GRP (porcine) GRPR GRPR (GPCR) GRP->GRPR Binds to G_protein G Protein (Gq/11) GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response (e.g., Gastrin Release) Ca_release->Cellular_response PKC_activation->Cellular_response

GRP binds its receptor, activating a G protein and PLC.

Experimental Protocol: In Vitro Cell-Based Assay

This generalized protocol outlines a common experimental workflow for studying the effects of porcine GRP on a cell line expressing the Gastrin-Releasing Peptide Receptor (GRPR).

Experimental_Workflow In Vitro GRP Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (GRPR-expressing cells) plate_cells 2. Plate Cells cell_culture->plate_cells starve_cells 3. Serum Starvation (optional, to reduce basal signaling) plate_cells->starve_cells prepare_grp 4. Prepare GRP (porcine) Working Solutions treat_cells 5. Treat Cells with GRP prepare_grp->treat_cells incubate 6. Incubate (Time course as per experimental design) treat_cells->incubate lyse_cells 7. Cell Lysis incubate->lyse_cells downstream_assay 8. Downstream Assay (e.g., Calcium imaging, Western blot, qPCR, ELISA) lyse_cells->downstream_assay data_analysis 9. Data Analysis downstream_assay->data_analysis

Workflow for an in vitro experiment using porcine GRP.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.